molecular formula C8H18O B196117 2-(tert-Butoxy)butane CAS No. 32970-45-9

2-(tert-Butoxy)butane

Cat. No.: B196117
CAS No.: 32970-45-9
M. Wt: 130.23 g/mol
InChI Key: WMZNUJPPIPVIOD-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)butane, a branched alkyl ether, serves as a valuable compound in fundamental chemical and materials science research. Its defined structure, featuring a sterically hindered tert-butoxy group, makes it a subject of interest in thermochemical studies, where it has been used to determine precise enthalpy of formation and vaporization data . Research into its synthesis thermodynamics from butanol and 2-methylpropene provides critical insights into etherification reaction equilibria and energetics in the liquid phase . As a sterically hindered ether, it is a useful model compound for investigating solvent effects and steric influences on reaction pathways, particularly in studies requiring a non-nucleophilic, non-polar environment. This chemical is provided exclusively for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]butane
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InChI

InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3
Source PubChem
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InChI Key

WMZNUJPPIPVIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18O
Source PubChem
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DSSTOX Substance ID

DTXSID60954611
Record name 2-tert-Butoxybutane
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Molecular Weight

130.23 g/mol
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CAS No.

32970-45-9
Record name 2-(1,1-Dimethylethoxy)butane
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Record name 2-(tert-Butoxy)butane
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Record name 2-tert-Butoxybutane
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Record name 2-(tert-butoxy)butane
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Foundational & Exploratory

Synthesis of Chiral 2-(tert-butoxy)butane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiomerically enriched 2-(tert-butoxy)butane, a chiral ether with potential applications in pharmaceutical and materials science. The described methodology focuses on a robust two-step process commencing with the enzymatic kinetic resolution of racemic 2-butanol, followed by the etherification of the resulting chiral alcohol. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and underlying mechanisms.

Overview of the Synthetic Strategy

The synthesis of chiral this compound is achieved through a strategic two-step sequence. The initial and key step involves the creation of the chiral center via an enzymatic kinetic resolution of racemic 2-butanol. This is followed by the formation of the ether linkage to introduce the tert-butoxy group.

The overall transformation is as follows:

  • Step 1: Enzymatic Kinetic Resolution of (±)-2-Butanol. A racemic mixture of 2-butanol is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol in high enantiomeric excess.

  • Step 2: Etherification of Chiral 2-Butanol. The enantiomerically enriched 2-butanol is then converted to the corresponding tert-butyl ether.

Experimental Protocols

Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Butanol

This procedure utilizes the commercially available immobilized lipase Novozym 435® to selectively acylate one enantiomer of 2-butanol.

Materials:

  • (±)-2-Butanol

  • Novozym 435® (Immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 2-butanol (1.0 eq) and anhydrous n-hexane to make a 1.5 M solution.

  • Add Novozym 435® (13.8 g per mole of 2-butanol).

  • Add vinyl acetate (1.2 eq).

  • Stir the mixture at 40 °C.

  • Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining 2-butanol. The reaction is typically stopped at or near 50% conversion to achieve high ee for the unreacted alcohol. A reaction time of approximately 90 minutes can be expected to reach an ee of around 90% for the unreacted alcohol.[1]

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with n-hexane and dried for potential reuse.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of the chiral 2-butanol and the acylated product can be separated by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure, enantiomerically enriched 2-butanol.

Step 2: Synthesis of Chiral this compound

This protocol describes the etherification of the chiral 2-butanol using di-tert-butyl dicarbonate (Boc₂O) and a Lewis acid catalyst. This method is advantageous as it avoids the use of strong acids that could lead to racemization.

Materials:

  • Enantiomerically enriched 2-butanol (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiomerically enriched 2-butanol (1.0 eq) in anhydrous dichloromethane.

  • Add magnesium perchlorate (Mg(ClO₄)₂) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the key steps in the synthesis of chiral this compound.

Table 1: Enzymatic Kinetic Resolution of (±)-2-Butanol

ParameterValueReference
EnzymeNovozym 435®[1]
Acyl DonorVinyl Acetate[1]
Solventn-Hexane[1]
Substrate Concentration1.5 M[1]
Temperature40-60 °C[1]
Reaction Time for ~90% ee~90 min[1]
Max. Theoretical Yield50%
Enantiomeric Excess (ee)Up to ~90%[1]

Table 2: Etherification of Chiral 2-Butanol

ParameterValueReference
ReagentsBoc₂O, Mg(ClO₄)₂[2]
SolventDichloromethane
TemperatureRoom Temperature
Expected YieldHigh[2]
Stereochemical OutcomeRetention of configuration

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the key synthetic steps.

G cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Etherification rac_butanol Racemic 2-Butanol reaction_vessel Reaction in n-Hexane (40°C, ~90 min) rac_butanol->reaction_vessel enzyme_acyl Novozym 435® Vinyl Acetate enzyme_acyl->reaction_vessel filtration Filtration reaction_vessel->filtration workup_sep Workup & Separation (Column Chromatography) filtration->workup_sep chiral_butanol Enantiomerically Enriched 2-Butanol workup_sep->chiral_butanol acylated_product Acylated Byproduct workup_sep->acylated_product ether_reaction Reaction in CH₂Cl₂ (Room Temperature) chiral_butanol->ether_reaction ether_reagents Boc₂O, Mg(ClO₄)₂ ether_reagents->ether_reaction ether_workup Aqueous Workup & Purification ether_reaction->ether_workup final_product Chiral this compound ether_workup->final_product

Caption: Experimental workflow for the synthesis of chiral this compound.

G cluster_0 Mechanism of Lipase-Catalyzed Kinetic Resolution rac_butanol Racemic 2-Butanol ((R)- and (S)-enantiomers) lipase Lipase Active Site rac_butanol->lipase acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme Vinyl Acetate s_ester (S)-Acetate Ester (Minor product) acyl_enzyme->s_ester Slow r_ester (R)-Acetate Ester (Major product) acyl_enzyme->r_ester Fast s_butanol (S)-2-Butanol (Slow reacting) s_butanol->acyl_enzyme r_butanol (R)-2-Butanol (Fast reacting) r_butanol->acyl_enzyme unreacted_alcohol Unreacted Alcohol (Enriched in S-enantiomer)

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of 2-butanol.

Conclusion

The synthesis of chiral this compound can be effectively achieved through a two-step process involving enzymatic kinetic resolution and subsequent etherification. The use of Novozym 435® provides a reliable method for obtaining enantiomerically enriched 2-butanol, a key chiral building block. The subsequent etherification using di-tert-butyl dicarbonate and a Lewis acid offers a mild and efficient route to the final product. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this chiral molecule for further investigation and application in drug development and other scientific disciplines.

References

Spectral Analysis of 2-(tert-butoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth ¹H and ¹³C NMR Spectral Analysis

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(tert-butoxy)butane. A detailed understanding of the spectral properties of this ether is essential for its unambiguous identification, purity assessment, and characterization in research and drug development settings. This document outlines predicted spectral data based on established spectroscopic principles and provides detailed experimental protocols for spectral acquisition.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the alkyl substitution.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~1.15Singlet (s)-9H
H-b~3.40Sextet~6.51H
H-c~1.10Doublet (d)~6.53H
H-d~1.45Multiplet (m)-2H
H-e~0.90Triplet (t)~7.53H

Note: Predicted values are based on empirical data and may vary slightly based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is expected to show six unique signals, corresponding to the six different carbon environments. The chemical shifts are significantly affected by the proximity to the ether oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C-1~28.5
C-2~73.0
C-3~18.5
C-4~25.0
C-5~10.0
C-6~72.5

Note: Predicted values are based on empirical data and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient deuterium lock signal.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. Quaternary carbons may require longer relaxation delays for detection.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to create a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

G Structure of this compound with NMR Assignments cluster_structure C1 C(a)H₃ C2 C(a)H₃ C3 C(a)H₃ C_quat C(6) C_quat->C1 C_quat->C2 C_quat->C3 O O C_quat->O C_sec C(2)H(b) O->C_sec C_sec_Me C(3)H₃(c) C_sec->C_sec_Me CH2 C(4)H₂(d) C_sec->CH2 CH3_ethyl C(5)H₃(e) CH2->CH3_ethyl

Caption: Molecular structure of this compound with proton and carbon assignments.

G start Start: this compound Sample sample_prep Sample Preparation (Dissolve in CDCl₃ with TMS) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing referencing Chemical Shift Referencing (TMS at 0.00 ppm) processing->referencing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) referencing->analysis assignment Signal Assignment to Molecular Structure analysis->assignment report Final Report Generation assignment->report

Caption: Experimental workflow for NMR spectral analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of sec-Butyl tert-Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of sec-butyl tert-butyl ether. Due to the limited availability of public domain mass spectra for this specific compound, this guide leverages established principles of ether fragmentation chemistry and spectral data from analogous structures to predict the primary fragmentation pathways and resultant ions. This document aims to serve as a valuable resource for the identification and characterization of sec-butyl tert-butyl ether in complex matrices, offering insights into its behavior under mass spectrometric conditions. A comprehensive, predicted mass spectral data table, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a visual representation of the fragmentation pathways are provided to facilitate a deeper understanding.

Introduction

Sec-butyl tert-butyl ether (also known as 2-(tert-butoxy)butane) is an aliphatic ether with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol . The analysis of such compounds by mass spectrometry, particularly following electron ionization, provides valuable structural information through the interpretation of its fragmentation pattern. The fragmentation of ethers is primarily dictated by the stability of the resulting carbocations and radical species, with common pathways including α-cleavage and the loss of alkyl groups. Understanding the specific fragmentation of sec-butyl tert-butyl ether is crucial for its unambiguous identification in various applications, including in the development of pharmaceutical products where it might be used as a solvent or intermediate.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, sec-butyl tert-butyl ether is expected to undergo several key fragmentation processes. The molecular ion ([M]⁺˙) is anticipated to be of low abundance due to the inherent instability of ionized ethers. The major fragmentation pathways are predicted to be dominated by cleavages that lead to the formation of stable carbocations.

The primary fragmentation routes are expected to be:

  • Formation of the tert-butyl cation (m/z 57): This is predicted to be the base peak in the spectrum due to the high stability of the tertiary carbocation. This ion is formed via cleavage of the C-O bond, with the charge retained on the tert-butyl fragment.

  • α-Cleavage adjacent to the oxygen on the sec-butyl side: This cleavage can occur in two ways:

    • Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized oxonium ion at m/z 101.

    • Loss of a methyl radical (•CH₃) to form an oxonium ion at m/z 115.

  • Formation of the sec-butyl cation (m/z 57): Cleavage of the C-O bond can also result in the formation of a sec-butyl cation. This ion has the same nominal mass as the tert-butyl cation and will contribute to the intensity of the m/z 57 peak.

  • Loss of isobutylene: A rearrangement reaction can lead to the loss of a neutral isobutylene molecule (C₄H₈) from the molecular ion, resulting in a fragment at m/z 74, corresponding to ionized sec-butanol.

Quantitative Data Presentation

The following table summarizes the predicted quantitative data for the major fragments of sec-butyl tert-butyl ether in a 70 eV electron ionization mass spectrum. The relative intensities are hypothetical and based on the expected stability of the fragment ions.

m/zProposed IonProposed StructurePredicted Relative Intensity
130[C₈H₁₈O]⁺˙Molecular IonVery Low
115[C₇H₁₅O]⁺[M - CH₃]⁺Low
101[C₆H₁₃O]⁺[M - C₂H₅]⁺Moderate
74[C₄H₁₀O]⁺˙[M - C₄H₈]⁺˙Moderate
57[C₄H₉]⁺tert-butyl or sec-butyl cation100 (Base Peak)
41[C₃H₅]⁺Allyl cationModerate
29[C₂H₅]⁺Ethyl cationModerate

Experimental Protocols

A standard method for analyzing sec-butyl tert-butyl ether involves gas chromatography coupled with mass spectrometry (GC-MS).

4.1. Sample Preparation

  • Dissolve the sample containing sec-butyl tert-butyl ether in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 20-200.

  • Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of sec-butyl tert-butyl ether upon electron ionization.

fragmentation_pathway M sec-Butyl tert-Butyl Ether [C₈H₁₈O]⁺˙ m/z 130 frag115 [M - CH₃]⁺ [C₇H₁₅O]⁺ m/z 115 M->frag115 - •CH₃ frag101 [M - C₂H₅]⁺ [C₆H₁₃O]⁺ m/z 101 M->frag101 - •C₂H₅ frag74 [M - C₄H₈]⁺˙ [C₄H₁₀O]⁺˙ m/z 74 M->frag74 - C₄H₈ frag57_tert tert-Butyl cation [C₄H₉]⁺ m/z 57 (Base Peak) M->frag57_tert C-O Cleavage frag57_sec sec-Butyl cation [C₄H₉]⁺ m/z 57 M->frag57_sec C-O Cleavage frag41 [C₃H₅]⁺ m/z 41 frag57_sec->frag41 - CH₄ frag29 [C₂H₅]⁺ m/z 29 frag57_sec->frag29 - C₂H₄

Caption: Predicted EI fragmentation of sec-butyl tert-butyl ether.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of sec-butyl tert-butyl ether. By applying fundamental principles of mass spectrometry, the major fragment ions and their formation pathways have been elucidated. The provided quantitative data table, detailed experimental protocol, and fragmentation pathway diagram serve as a practical resource for researchers and professionals in the identification and characterization of this compound. For definitive structural confirmation, it is always recommended to compare the obtained mass spectrum with that of an authenticated reference standard under identical analytical conditions.

An In-depth Technical Guide to the Stereoisomers of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether. Due to a lack of specific experimental data in publicly available literature for the individual enantiomers, this guide outlines generalized protocols for their synthesis and analysis based on established chemical principles and analogous procedures.

Introduction to the Stereoisomers of this compound

This compound possesses a single chiral center at the second carbon atom of the butane chain. Consequently, it exists as a pair of enantiomers: (R)-2-(tert-butoxy)butane and (S)-2-(tert-butoxy)butane. These stereoisomers are non-superimposable mirror images of each other and are expected to have identical physical properties, with the exception of their interaction with plane-polarized light.

Below is a diagram illustrating the relationship between the two enantiomers.

stereoisomers racemate This compound (Racemic Mixture) R_enantiomer (R)-2-(tert-butoxy)butane racemate->R_enantiomer exists as S_enantiomer (S)-2-(tert-butoxy)butane racemate->S_enantiomer exists as workflow cluster_synthesis Enantioselective Synthesis cluster_purification Purification & Analysis start (S)-2-Butanol alkoxide Formation of Sodium (S)-2-butoxide start->alkoxide NaH, THF williamson Williamson Ether Synthesis (with tert-butyl bromide) alkoxide->williamson product Crude (S)-2-(tert-butoxy)butane williamson->product purification Fractional Distillation product->purification pure_product Pure (S)-2-(tert-butoxy)butane purification->pure_product analysis Chiral GC Analysis pure_product->analysis nmr NMR Spectroscopy (with chiral shift reagent) pure_product->nmr

Physical and chemical properties of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(tert-butoxy)butane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (also known as sec-butyl tert-butyl ether). The document covers its chemical identity, physicochemical properties, reactivity, synthesis, and safety considerations. All quantitative data is presented in structured tables for clarity. Additionally, this guide includes generalized experimental methodologies and logical diagrams to illustrate key concepts and processes relevant to the study and application of this compound.

Chemical Identification and Structure

This compound is an aliphatic ether characterized by a tert-butyl group and a sec-butyl group linked by an oxygen atom.[1] Its chemical formula is C8H18O.[2] Ethers are generally identified by the R-O-R' linkage.[3]

IdentifierValue
IUPAC Name This compound
Synonyms sec-Butyl tert-butyl ether, Butane, 2-(1,1-dimethylethoxy)-
CAS Number 32970-45-9[2]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2][4]
PubChem ID 36292[5]
EINECS 251-313-6[2][5]
InChI InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3[6][7]
InChIKey WMZNUJPPIPVIOD-UHFFFAOYSA-N[6][7]
SMILES CC(OC(C)(C)C)CC[4]

Physical Properties

The physical properties of ethers are significantly influenced by their molecular structure.[8] The C-O bonds in ethers are polar, resulting in a net dipole moment.[3][9] However, unlike alcohols, ethers cannot form hydrogen bonds among themselves, which leads to lower boiling points compared to alcohols of similar molecular weight.[1][8][9] Their boiling points are more comparable to those of alkanes with a similar mass.[8][9] Ethers with few carbon atoms can act as hydrogen bond acceptors, allowing them to be somewhat soluble in water.[1][9]

PropertyValue
Boiling Point 117 °C at 760 mmHg[2][10]
Melting Point No data available[2][10]
Density 0.778 g/cm³[2][5]
Flash Point 13.7 °C[2][5]
Vapor Pressure 21.2 ± 0.2 mmHg at 25°C (Predicted)[5]
Refractive Index 1.402[5]
LogP (Predicted) 2.56 - 2.6[4][5]
Appearance Colorless liquid[5]

Chemical Properties and Reactivity

Structure and Stability

Ethers are generally stable and unreactive compounds, making them suitable as solvents for many organic reactions.[8][11] The C-O-C functional group is resistant to bases, mild oxidizing agents, and reducing agents.[8] The bond angle in ethers is typically larger than in water due to steric repulsion between the alkyl groups; for instance, the angle in dimethyl ether is 112°.[9]

Reactivity

Reactions involving ethers often require harsh conditions to achieve the cleavage of the stable C-O bond.[3] When treated with an excess of strong hydrogen halides like HI or HBr, the C-O bond can be cleaved to form alkyl halides.[3]

The tert-butyl group is a common moiety in many drug molecules.[12] It can enhance potency or act as a steric shield to improve the stability of adjacent functional groups.[12] However, these groups can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through hydroxylation.[12] While no specific drug development applications for this compound were found, a related compound, 20-(tert-Butoxy)-20-oxoicosanoic acid, is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[13]

cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_consequences Physicochemical Consequences Structure This compound C₈H₁₈O EtherLinkage C-O-C Linkage Structure->EtherLinkage AlkylGroups sec-Butyl & tert-Butyl Groups Structure->AlkylGroups Polarity Polar C-O Bonds => Net Dipole Moment EtherLinkage->Polarity causes Reactivity Generally Unreactive (Stable C-O Bond) EtherLinkage->Reactivity contributes to H_Bonding No Intermolecular H-Bonding (No -OH group) AlkylGroups->H_Bonding prevents BoilingPoint Low Boiling Point (Comparable to Alkanes) Polarity->BoilingPoint minor effect Solubility Moderate Water Solubility (H-bond acceptor) Polarity->Solubility enables H_Bonding->BoilingPoint major effect SolventUse Good Solvent for Organic Reactions Reactivity->SolventUse allows use as

Caption: Logical relationship between the structure and properties of ethers.

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for synthesizing tert-butyl ethers is the reaction of an alcohol with 2-methylpropene (isobutylene) in the presence of an acid catalyst.[7] For this compound, the synthesis involves the reaction of 2-butanol with isobutylene.[7]

G start Start reactants Combine Reactants: - 2-Butanol - Isobutylene - Acid Catalyst (e.g., H₂SO₄) start->reactants reaction Reaction Step (Stir at controlled temperature) reactants->reaction workup Aqueous Workup (Neutralize acid, wash with water/brine) reaction->workup separation Phase Separation (Separate organic layer) workup->separation drying Drying (Dry organic layer with anhydrous salt, e.g., MgSO₄) separation->drying purification Purification (Distillation) drying->purification product Final Product: This compound purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Generalized Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, 2-butanol is mixed with an acid catalyst (e.g., concentrated sulfuric acid).

  • Addition of Alkene: 2-Methylpropene (isobutylene) is slowly introduced into the mixture while maintaining a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Gas Chromatography (GC).

  • Workup: The reaction mixture is quenched by the addition of water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.

  • Extraction and Separation: The organic layer is separated from the aqueous layer. The organic phase is typically washed with brine to remove residual water.

  • Drying and Purification: The isolated organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the final product is purified by fractional distillation.

Property Determination Protocols
  • Boiling Point: Determined by distillation at a specific pressure (e.g., atmospheric pressure, 760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). It is calculated as the mass of the substance divided by its volume.

  • Flash Point: Determined using a standardized apparatus (e.g., Pensky-Martens closed-cup tester). It is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and connectivity of the molecule.

    • Infrared (IR) Spectroscopy: Used to identify the presence of the C-O-C ether linkage (typically in the 1000-1300 cm⁻¹ region) and the absence of an -OH group (which would show a broad peak around 3200-3600 cm⁻¹).

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns, which can help confirm the structure.[14] The molecular ion peak (M+) would be observed at m/z = 130.[14]

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates several hazards.[2] It is a flammable liquid with a low flash point.[2][5]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[2]

    • Skin/Eye Contact: Standard procedures for chemical exposure should be followed, including rinsing with copious amounts of water.

  • Handling and Storage: Store in a tightly closed container in a well-ventilated area, away from heat and ignition sources.[15]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[2]

Conclusion

This compound is a colorless, flammable liquid with physical properties characteristic of an aliphatic ether of its molecular weight. Its chemical stability makes it a potentially useful solvent in organic synthesis. While specific applications in drug development are not documented, the presence of the tert-butyl ether moiety is relevant in medicinal chemistry. Standard laboratory procedures for synthesis and property determination are applicable, and appropriate safety precautions must be observed during its handling and use.

References

Thermochemistry and Stability of 2-(tert-butoxy)butane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of 2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether. This ether is of interest in various chemical applications, and a thorough understanding of its energetic properties and decomposition behavior is crucial for its safe handling, storage, and utilization in synthesis and formulation. This document consolidates available experimental and calculated thermochemical data, outlines detailed experimental protocols for its characterization, and presents a plausible thermal decomposition pathway based on mechanistic studies of analogous ethers. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (C₈H₁₈O) is a branched-chain ether with potential applications as a solvent and in organic synthesis.[1] Its structural features, a secondary butyl group and a tertiary butyl group linked by an ether oxygen, influence its physical and chemical properties, including its thermochemistry and stability. A detailed understanding of these properties is paramount for process design, safety assessments, and predicting its behavior in chemical reactions. This guide aims to provide a centralized resource of this critical information for the scientific community.

Thermochemical Data

The thermochemical properties of a compound provide fundamental insights into its energetic landscape, governing its formation, reactivity, and energy content. The following tables summarize the key experimental and calculated thermochemical data for this compound at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Enthalpies of this compound [1]

Thermodynamic QuantityPhaseValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (ΔfH°)Liquid-420.3 ± 1.8Combustion Calorimetry
Standard Molar Enthalpy of Formation (ΔfH°)Gas-380.0 ± 1.8From liquid phase enthalpy of formation and enthalpy of vaporization
Standard Molar Enthalpy of Combustion (ΔcH°)Liquid-5300.3 ± 1.4Combustion Calorimetry

Table 2: Calculated Thermodynamic Properties of this compound [2]

Thermodynamic QuantityPhaseValueMethod
Standard Gibbs Free Energy of Formation (ΔfG°)Gas-88.12 kJ/molJoback Method (Calculated)
Molar Enthalpy of Vaporization (ΔvapH°)Liquid to Gas34.13 kJ/molJoback Method (Calculated)
Ideal Gas Heat Capacity (Cp,gas)GasSee Table 3Joback Method (Calculated)
Molar Enthalpy of Fusion (ΔfusH°)Solid to Liquid6.73 kJ/molJoback Method (Calculated)

Table 3: Calculated Ideal Gas Heat Capacity (Cp,gas) of this compound as a Function of Temperature [2]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
298.15249.56
400.00303.41
500.00353.11
600.00397.35
700.00435.61
800.00467.92
900.00494.63
1000.00516.33

Thermal Stability and Decomposition Pathway

The thermal stability of an organic compound is a critical parameter for its safe handling and application. Ethers, in general, can undergo thermal decomposition through various mechanisms, often involving radical chain reactions or unimolecular eliminations.

Based on studies of structurally similar ethers, such as methyl tert-butyl ether (MTBE), the primary thermal decomposition pathway for this compound is expected to be a unimolecular elimination reaction.[3][4] This pathway involves a concerted mechanism that leads to the formation of an alcohol and an alkene. For this compound, this would result in the formation of 2-butanol and isobutene.

At higher temperatures, secondary decomposition of the primary products can occur. Furthermore, in the presence of oxygen, ethers are known to form explosive peroxides upon standing, which represents a significant chemical stability concern.

DecompositionPathway This compound This compound TransitionState [Transition State] This compound->TransitionState Heat (Pyrolysis) 2-Butanol 2-Butanol TransitionState->2-Butanol Isobutene Isobutene TransitionState->Isobutene

Figure 1. Proposed primary thermal decomposition pathway of this compound.

Experimental Protocols

A thorough experimental investigation is essential to validate and expand upon the available thermochemical and stability data. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol is based on the principles outlined in ASTM D240 and D4809 for liquid hydrocarbon fuels.[2][5]

Objective: To determine the gross heat of combustion of this compound.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen cylinder with regulator

  • Analytical balance (±0.1 mg)

  • Gelatin capsules or other suitable containers for volatile liquids

  • Ignition wire (e.g., nichrome)

  • Cotton thread

  • Calorimeter thermometer with a resolution of at least 0.001 °C

  • Benzoic acid (certified for calibration)

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the energy equivalent of the calorimeter.

  • Sample Preparation:

    • Accurately weigh a gelatin capsule.

    • Carefully add approximately 0.8-1.2 g of this compound to the capsule and seal it.

    • Reweigh the sealed capsule to determine the exact mass of the sample.

  • Bomb Assembly:

    • Place the sealed capsule in the crucible of the bomb.

    • Attach a measured length of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the capsule.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere.

    • Seal the bomb tightly.

  • Oxygen Filling: Purge the bomb with oxygen to remove air and then fill it with high-purity oxygen to a pressure of 30 atm.

  • Calorimeter Setup:

    • Place the bomb in the calorimeter bucket.

    • Add a known mass of water to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket in the calorimeter jacket, close the lid, and start the stirrer.

  • Combustion:

    • Allow the system to reach thermal equilibrium (typically a constant rate of temperature change).

    • Record the temperature at regular intervals for a few minutes to establish the initial rate of temperature change.

    • Ignite the sample by passing an electric current through the ignition wire.

    • Record the temperature at regular intervals until it reaches a maximum and then begins to cool. Continue recording to establish the final rate of temperature change.

  • Analysis:

    • Release the pressure from the bomb and disassemble it.

    • Collect and titrate the acidic contents to correct for the formation of nitric and sulfuric acids.

    • Measure the length of the unburned ignition wire.

  • Calculation: Calculate the gross heat of combustion from the temperature rise, the energy equivalent of the calorimeter, and the corrections for acid formation and wire combustion.

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Weigh_Sample Weigh Sample in Capsule Assemble_Bomb Assemble Bomb Weigh_Sample->Assemble_Bomb Fill_Oxygen Fill with Oxygen Assemble_Bomb->Fill_Oxygen Equilibrate Equilibrate in Calorimeter Fill_Oxygen->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record_Temp Record Temperature Change Ignite->Record_Temp Corrections Apply Corrections (acid, wire) Record_Temp->Corrections Calculate_Hc Calculate Heat of Combustion Corrections->Calculate_Hc

Figure 2. Experimental workflow for bomb calorimetry.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition and to screen for any other thermal events (e.g., boiling point).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel for high pressure)

  • Crimper for sealing the pans

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealable DSC pan.

    • Seal the pan hermetically to prevent evaporation of the volatile liquid during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify endothermic events (e.g., boiling) and exothermic events (decomposition).

    • Determine the onset temperature of any exothermic decomposition peak, which is an indicator of the thermal stability.

Decomposition Profile by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the mass loss associated with this process.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through its decomposition range (e.g., up to 500 °C).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset temperature of mass loss, the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the final residual mass.

ThermalAnalysisWorkflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Prep_DSC Prepare & Seal Sample in Pan Run_DSC Heat at Constant Rate in Inert Atmosphere Prep_DSC->Run_DSC Analyze_DSC Analyze Heat Flow vs. Temperature Run_DSC->Analyze_DSC Prep_TGA Place Sample in Pan Run_TGA Heat at Constant Rate in Inert Atmosphere Prep_TGA->Run_TGA Analyze_TGA Analyze Mass Loss vs. Temperature Run_TGA->Analyze_TGA

Figure 3. General workflows for DSC and TGA thermal stability analysis.

Conclusion

References

Spectroscopic Analysis of 2-(1,1-dimethylethoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2-(1,1-dimethylethoxy)butane, also known as sec-butyl tert-butyl ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The predictions are based on established principles of spectroscopic interpretation and analysis of structurally similar compounds. Furthermore, this guide outlines detailed, standardized experimental protocols for the acquisition of these spectra, intended to serve as a practical reference for researchers. A logical workflow for the spectroscopic analysis of an unknown ether is also presented in a visual format.

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 2-(1,1-dimethylethoxy)butane. The data is organized into structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

The mass spectrum of an ether is typically characterized by fragmentation patterns resulting from the cleavage of bonds adjacent to the oxygen atom, a process known as α-cleavage.[2] The molecular ion peak (M⁺) for 2-(1,1-dimethylethoxy)butane is expected at m/z 130, although it may be weak or absent. The most prominent fragmentation pathways are expected to be the loss of a tert-butyl radical or a sec-butyl radical.

m/z Predicted Fragment Ion Interpretation
130[C₈H₁₈O]⁺Molecular Ion (M⁺)
115[C₇H₁₅O]⁺Loss of a methyl radical (CH₃)
73[C₄H₉O]⁺α-cleavage, loss of a sec-butyl radical
57[C₄H₉]⁺tert-butyl cation
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, carbon atoms bonded to an oxygen atom are typically deshielded and appear at a higher chemical shift (δ), generally in the range of 65-90 ppm.[2] The spectrum of 2-(1,1-dimethylethoxy)butane is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Atom Assignment Rationale
~73C(CH₃)₃Quaternary carbon of the tert-butyl group, bonded to oxygen
~70CH(CH₃)CH₂CH₃Methine carbon of the sec-butyl group, bonded to oxygen
~30CH(CH₃)CH₂CH₃Methylene carbon of the sec-butyl group
~29C(CH₃)₃Methyl carbons of the tert-butyl group
~20CH(CH₃)CH₂CH₃Methyl carbon of the sec-butyl group attached to the methine
~10CH(CH₃)CH₂CH₃Terminal methyl carbon of the sec-butyl group
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons on carbons adjacent to an ether oxygen are deshielded and typically resonate in the 3.3-4.0 ppm region of the ¹H NMR spectrum.[3][4] The predicted ¹H NMR spectrum of 2-(1,1-dimethylethoxy)butane would display distinct signals for the protons of the sec-butyl and tert-butyl groups. The splitting patterns (multiplicity) are predicted based on the number of neighboring protons.

Predicted Chemical Shift (δ, ppm) Proton Assignment Predicted Multiplicity Integration
~3.4-O-CH(CH₃)-Sextet1H
~1.5-CH₂-CH₃Quintet2H
~1.2-O-C(CH₃)₃Singlet9H
~1.1-CH(CH₃)-Doublet3H
~0.9-CH₂-CH₃Triplet3H

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for a volatile ether like 2-(1,1-dimethylethoxy)butane.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown ether.

Spectroscopic_Workflow cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Interpretation cluster_nmr_data NMR Data Interpretation cluster_elucidation Structure Elucidation Unknown_Sample Unknown Ether Sample MS Mass Spectrometry (MS) Unknown_Sample->MS NMR NMR Spectroscopy Unknown_Sample->NMR Molecular_Weight Determine Molecular Weight (from Molecular Ion) MS->Molecular_Weight C13_NMR ¹³C NMR: - Number of C environments - Chemical shifts (C-O) NMR->C13_NMR H1_NMR ¹H NMR: - Chemical shifts (H-C-O) - Integration (proton ratios) - Splitting patterns NMR->H1_NMR Fragmentation Analyze Fragmentation Pattern (α-cleavage) Molecular_Weight->Fragmentation Structure Propose Structure Fragmentation->Structure C13_NMR->Structure H1_NMR->Structure

References

Conformational Analysis of sec-Butyl tert-Butyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape of sec-butyl tert-butyl ether. In the absence of extensive direct experimental data for this specific ether, this document leverages established principles of stereochemistry and conformational analysis of analogous acyclic and substituted alkanes. It outlines the key rotational barriers and stable conformers, supported by theoretical considerations. Furthermore, this guide details the requisite experimental and computational methodologies for a comprehensive conformational study, providing a framework for researchers in drug design and materials science where molecular geometry is a critical determinant of function.

Introduction

Ethers are a fundamental class of organic compounds, and their three-dimensional structure plays a pivotal role in their chemical and physical properties. For drug development professionals, understanding the conformational preferences of ether-containing molecules is crucial as it dictates receptor binding, metabolic stability, and pharmacokinetic profiles. sec-Butyl tert-butyl ether, with its sterically demanding sec-butyl and tert-butyl groups flanking the ether oxygen, presents an interesting case study in non-bonded interactions and their influence on molecular shape. The interplay of steric hindrance between the bulky alkyl groups is the primary determinant of the molecule's preferred conformations.

Theoretical Conformational Analysis

The conformational landscape of sec-butyl tert-butyl ether is primarily dictated by rotations around the C-O bonds. The key dihedral angles to consider are:

  • τ1 (C-C-O-C): Rotation around the C(sec-butyl)-O bond.

  • τ2 (O-C-C-C): Rotation around the C-C bond within the sec-butyl group.

Due to the significant steric bulk of the tert-butyl group, it is expected to dominate the conformational preferences, forcing the sec-butyl group to adopt orientations that minimize steric clash.

Newman Projections and Stable Conformers

To visualize the conformers, we can use Newman projections looking down the C(sec-butyl)-O bond. The most stable conformations will seek to place the largest groups in an anti-periplanar or gauche arrangement, while avoiding highly unfavorable eclipsed conformations.[1][2]

Considering the rotation around the C(sec-butyl)-O bond (τ1), the most stable conformer is predicted to have the methine proton of the sec-butyl group anti to the tert-butyl group. This arrangement minimizes the steric repulsion between the bulky tert-butyl group and the methyl and ethyl substituents of the sec-butyl group.

Further analysis involves the rotation within the sec-butyl group (τ2). Here, staggered conformations that minimize gauche interactions between the methyl and ethyl groups will be favored.

Table 1: Predicted Relative Energies of Key Conformers of sec-Butyl tert-Butyl Ether

ConformerDihedral Angle τ1 (C-C-O-C)Dihedral Angle τ2 (O-C-C-C)Predicted Relative Energy (kcal/mol)Description
A (Anti-Anti) ~180°~180°0 (most stable)The tert-butyl group is anti to the C-C bond of the sec-butyl group, and the methyl and ethyl groups of the sec-butyl group are anti to each other.
B (Anti-Gauche) ~180°~60°~0.9The tert-butyl group is anti, but the sec-butyl group is in a gauche conformation.
C (Gauche-Anti) ~60°~180°> 3.0The tert-butyl group is gauche to the C-C bond of the sec-butyl group, leading to significant steric hindrance.
D (Gauche-Gauche) ~60°~60°> 4.0Highly unfavorable due to multiple gauche interactions involving the bulky tert-butyl group.

Note: These are predicted relative energies based on principles of conformational analysis of alkanes. Actual values would require computational or experimental determination.

Experimental Protocols for Conformational Analysis

A definitive conformational analysis of sec-butyl tert-butyl ether would necessitate a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution and to measure the energy barriers between them.

Methodology:

  • Sample Preparation: A solution of high-purity sec-butyl tert-butyl ether is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

  • ¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Variable Temperature (VT) NMR: ¹H NMR spectra are recorded over a wide range of temperatures (e.g., from -80 °C to 60 °C). At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for each conformer.

  • Data Analysis: The coalescence temperature of signals corresponding to interconverting conformers is used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. The integration of signals at low temperatures can provide the equilibrium constant and thus the difference in Gibbs free energy (ΔG°) between the conformers.

  • NOESY/ROESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between protons, providing evidence for the proximity of specific groups in the preferred conformations.

X-ray Crystallography

Objective: To determine the precise solid-state conformation of the molecule.

Methodology:

  • Crystallization: Single crystals of sec-butyl tert-butyl ether are grown, which can be challenging for a low-melting, volatile liquid. In-situ crystallization on the diffractometer at low temperatures is a common technique.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles. The conformation observed in the crystal structure represents the lowest energy conformation in the solid state, which may or may not be the same as the global minimum in the gas phase or in solution.[3]

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the conformational potential energy surface of a molecule.

Molecular Mechanics (MM)

Objective: To rapidly perform a conformational search and identify low-energy conformers.

Methodology:

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (τ1 and τ2) in increments (e.g., 30°).

  • Energy Minimization: The energy of each generated conformer is minimized to find the nearest local minimum.

  • Analysis: The resulting conformers are sorted by their steric energy to identify the low-energy structures that should be subjected to higher-level calculations.

Quantum Mechanics (QM)

Objective: To obtain accurate relative energies of conformers and the transition state energies for their interconversion.

Methodology:

  • Method Selection: A suitable quantum mechanical method is chosen. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger is a common choice for geometry optimization. For more accurate energies, higher-level methods like MP2 or coupled-cluster (e.g., CCSD(T)) with larger basis sets can be used for single-point energy calculations on the DFT-optimized geometries.[4]

  • Geometry Optimization: The geometries of the low-energy conformers identified from the molecular mechanics search are optimized at the chosen level of theory.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search: To determine the rotational barriers, transition state structures connecting the minima are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN). A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rotational motion.

  • Potential Energy Surface Scan: A relaxed potential energy surface scan can be performed by systematically rotating a dihedral angle and optimizing the rest of the geometry at each step to map out the energy profile for the rotation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the conformational analysis of sec-butyl tert-butyl ether.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography synthesis High-Purity sec-Butyl tert-Butyl Ether nmr_acq 1D/2D NMR Acquisition (¹H, ¹³C, NOESY) synthesis->nmr_acq crystal Single Crystal Growth synthesis->crystal vt_nmr Variable Temperature NMR nmr_acq->vt_nmr nmr_data Conformer Population & Rotational Barriers vt_nmr->nmr_data xray_data X-ray Diffraction Data Collection crystal->xray_data structure Solid-State Conformation xray_data->structure

Figure 1: Experimental workflow for conformational analysis.

computational_workflow start Initial Structure of sec-Butyl tert-Butyl Ether mm_search Molecular Mechanics Conformational Search start->mm_search low_energy Low-Energy Conformers mm_search->low_energy dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) low_energy->dft_opt freq_calc Frequency Calculation (Confirm Minima, ZPVE) dft_opt->freq_calc ts_search Transition State Search dft_opt->ts_search stable_conformers Stable Conformers & Relative Free Energies freq_calc->stable_conformers ts_freq Frequency Calculation (Confirm TS) ts_search->ts_freq rot_barriers Rotational Energy Barriers ts_freq->rot_barriers

Figure 2: Computational workflow for conformational analysis.

conformer_interconversion A Conformer A (Anti-Anti) TS_AB TS (A-B) A->TS_AB ΔG‡(A-B) TS_AC TS (A-C) A->TS_AC ΔG‡(A-C) B Conformer B (Anti-Gauche) B->TS_AB C Conformer C (Gauche-Anti) C->TS_AC TS_AB->A TS_AB->B ΔG‡(A-B) TS_AC->A TS_AC->C ΔG‡(A-C)

Figure 3: Energy relationship between major conformers.

Conclusion

The conformational analysis of sec-butyl tert-butyl ether is dominated by the steric demands of the bulky alkyl substituents. A theoretical examination points towards a strong preference for conformations that minimize steric repulsion, particularly those where the tert-butyl group is anti to the largest substituent on the sec-butyl group. While direct experimental data is sparse, this guide outlines the robust experimental and computational methodologies that can be employed to elucidate the precise conformational landscape of this molecule. Such an understanding is invaluable for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule is intrinsically linked to its function and properties. The workflows and principles detailed herein provide a comprehensive roadmap for the conformational analysis of sec-butyl tert-butyl ether and other sterically hindered acyclic molecules.

References

Quantum Chemical Calculations for 2-(tert-butoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, is an ether with industrial applications, including its use as a solvent. Understanding its molecular properties through computational methods provides valuable insights for process optimization and chemical reactivity studies. Quantum chemical calculations offer a powerful approach to elucidate the conformational landscape, thermochemical properties, and spectroscopic signatures of this molecule.

Experimental and Reference Data

While this guide focuses on computational methodology, it is crucial to benchmark calculated results against available experimental data. The National Institute of Standards and Technology (NIST) provides reliable thermochemical data for this compound.[2][3][4][5][6]

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC8H18O[2][3][4][5]
Molecular Weight130.2279 g/mol [2][3]
CAS Number32970-45-9[2][3][4][5]
IUPAC NameThis compound[2]

Table 2: Experimental Gas Phase Thermochemistry

PropertyValueUnitsMethodReference
Enthalpy of Formation (ΔfH°gas)-380.0 ± 1.8kJ/molCcbSharonov, Mishentseva, et al., 1991[6]

Computational Methodology and Protocols

A multi-level computational strategy is recommended to balance accuracy and computational cost. This involves an initial exploration of the conformational space with a less demanding method, followed by more accurate calculations on the identified low-energy conformers.

Conformational Analysis

Due to the rotational freedom around the C-O-C-C and C-C-C-C dihedral angles, this compound can exist in several conformations. A thorough conformational search is the first critical step.

Experimental Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm.

    • Systematic Search: Rotate the key dihedral angles (e.g., C-O-C-C) in discrete steps (e.g., 30° or 60°) and perform a geometry optimization at a low level of theory (e.g., with a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7).

    • Stochastic Search (e.g., Monte Carlo): Randomly vary the molecular geometry and accept or reject the new conformation based on its energy.

  • Filtering and Clustering: Group the resulting conformers based on their energy and root-mean-square deviation (RMSD) to identify unique low-energy structures.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the conformational search should be subjected to more accurate geometry optimizations and frequency calculations.

Experimental Protocol:

  • Method Selection: Choose a suitable density functional theory (DFT) functional and basis set. For non-covalent interactions present in ethers, functionals that include dispersion corrections, such as B3LYP-D3(BJ) or ωB97X-D, are recommended. A Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-SVP is a good starting point.

  • Geometry Optimization: Perform a full geometry optimization for each unique conformer using the selected DFT method. The optimization should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

  • Frequency Calculation: After each successful optimization, perform a frequency calculation at the same level of theory. This will:

    • Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy.

    • Generate the theoretical vibrational (infrared and Raman) spectra.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate computational method.

Experimental Protocol:

  • Method Selection: Use a larger basis set, such as def2-TZVP, on the DFT-optimized geometries. Alternatively, employ a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), although these are more computationally expensive.

  • Calculation: Perform a single-point energy calculation for each conformer. The resulting electronic energies can be corrected with the ZPVE and thermal corrections from the frequency calculations to obtain the final relative enthalpies and Gibbs free energies.

Data Presentation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 3: Calculated Relative Energies of this compound Conformers

Conformer IDRelative Electronic Energy (kJ/mol)Relative Enthalpy (298.15 K) (kJ/mol)Relative Gibbs Free Energy (298.15 K) (kJ/mol)Boltzmann Population (%)
Conf-10.000.000.00
Conf-2
Conf-3
...

Table 4: Comparison of Calculated and Experimental Thermochemical Data

PropertyCalculated Value (kJ/mol)Experimental Value (kJ/mol)Difference (kJ/mol)
Enthalpy of Formation (ΔfH°gas)-380.0 ± 1.8[6]

Table 5: Selected Calculated Geometric Parameters for the Most Stable Conformer

ParameterValue (Å or °)
C-O Bond Length
C-C Bond Length
C-O-C Bond Angle
Dihedral Angle (specify)

Visualization of Workflows and Relationships

Visual diagrams are essential for understanding the logical flow of computational chemistry research.

G cluster_input Input Generation cluster_workflow Computational Workflow cluster_analysis Data Analysis A Molecule Building (this compound) B Conformational Search (e.g., MMFF94) A->B Initial Structure C Geometry Optimization (e.g., B3LYP-D3/6-31G(d,p)) B->C Low-energy Conformers D Frequency Calculation (at the same level) C->D Optimized Geometries E Single-Point Energy (e.g., ωB97X-D/def2-TZVP) C->E Optimized Geometries F Thermochemical Analysis (Enthalpy, Gibbs Free Energy) D->F ZPVE & Thermal Corrections G Spectroscopic Analysis (IR, Raman) D->G Vibrational Frequencies E->F H Comparison with Experimental Data F->H

Caption: Workflow for quantum chemical calculations of this compound.

G Conformational\nSearch Conformational Search Geometry\nOptimization Geometry Optimization Conformational\nSearch->Geometry\nOptimization is a prerequisite for Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation is a prerequisite for Single-Point\nEnergy Single-Point Energy Geometry\nOptimization->Single-Point\nEnergy provides geometry for Thermochemical\nAnalysis Thermochemical Analysis Frequency\nCalculation->Thermochemical\nAnalysis provides ZPVE for

Caption: Logical relationships between different quantum chemical calculations.

References

Methodological & Application

Application Notes and Protocols: 2-(tert-butoxy)butane as a Novel High-Boiling Point Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of 2-(tert-butoxy)butane as a potential high-boiling point solvent for Grignard reactions. While diethyl ether and tetrahydrofuran (THF) are the conventional solvents for this critical carbon-carbon bond-forming reaction, their low boiling points can be a limiting factor for reactions requiring higher temperatures for initiation or to achieve a reasonable reaction rate. As a sterically hindered ether with a significantly higher boiling point, this compound presents a promising, yet largely unexplored, alternative. These notes outline the physicochemical properties of this compound in comparison to standard Grignard solvents, present a hypothetical experimental protocol for its application, and discuss its potential advantages and disadvantages.

Introduction to Grignard Reactions and Solvent Selection

The Grignard reaction is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound. The choice of solvent is paramount for the successful formation and subsequent reaction of the Grignard reagent. Ethereal solvents are essential as they solvate and stabilize the organomagnesium species by coordinating the ether oxygen to the magnesium center. While diethyl ether and THF are widely used, their low boiling points (34.6 °C and 66 °C, respectively) can be disadvantageous. This compound, also known as sec-butyl tert-butyl ether, is a less common, sterically hindered ether with a higher boiling point that may offer significant benefits in specific applications.[1]

Physicochemical Properties of this compound

A comprehensive understanding of the physical properties of this compound is crucial for its evaluation as a Grignard solvent. A comparison with traditional solvents is presented below.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
Synonyms sec-butyl tert-butyl etherEther, EthoxyethaneOxolane
CAS Number 32970-45-9[1][2]60-29-7109-99-9
Molecular Formula C₈H₁₈O[1][2]C₄H₁₀OC₄H₈O
Molecular Weight 130.23 g/mol [2]74.12 g/mol 72.11 g/mol
Boiling Point 117 °C[1]34.6 °C66 °C
Density 0.778 g/cm³[1]0.713 g/cm³0.889 g/cm³
Flash Point 13.7 °C[1]-45 °C-14 °C

Potential Advantages of this compound in Grignard Reactions

The use of this compound as a Grignard solvent is largely theoretical at present, but its properties suggest several potential benefits:

  • High Boiling Point : The most significant advantage is its high boiling point of 117 °C, which allows for reactions to be conducted at elevated temperatures. This can be particularly useful for the formation of Grignard reagents from less reactive organohalides (e.g., chlorides) or for reactions involving sterically hindered electrophiles that require more energy to proceed.

  • Thermal Stability : The branched alkyl groups (sec-butyl and tert-butyl) may confer greater thermal stability compared to linear ethers.

  • Reduced Peroxide Formation : While not definitively documented for this specific ether, sterically hindered ethers like methyl tert-butyl ether (MTBE) are known to be less prone to forming explosive peroxides upon storage compared to diethyl ether and THF. This is a significant safety advantage.

  • Improved Work-Up : The expected low water solubility of this compound could simplify aqueous work-up procedures, leading to cleaner phase separations during extractions, similar to other high-boiling point ethers like 2-methyltetrahydrofuran (2-MeTHF).

Potential Disadvantages and Considerations

  • Solvent Removal : The high boiling point of this compound makes its removal post-reaction more challenging, likely requiring high vacuum distillation. This could be detrimental to thermally sensitive products.

  • Solvating Ability : The steric bulk of the sec-butyl and tert-butyl groups surrounding the ether oxygen may reduce its ability to effectively solvate the magnesium center of the Grignard reagent compared to the less hindered oxygen in THF. This could potentially slow down the rate of Grignard reagent formation.

  • Viscosity : At lower temperatures, its viscosity might be higher than that of diethyl ether or THF, which could impact stirring efficiency and reaction kinetics.

  • Inertness : As with all Grignard reactions, this compound must be rigorously dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.

Hypothetical Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzophenone

The following is a general, hypothetical protocol for the formation of a Grignard reagent and its subsequent reaction with a ketone using this compound as the solvent. This protocol is adapted from standard procedures for Grignard reactions in other ether solvents.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzophenone

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Apparatus Setup : All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Grignard Reagent Formation :

    • Place magnesium turnings (1.2 eq.) in the three-neck flask under a positive pressure of inert gas.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous this compound.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound will allow for a higher reaction temperature than with diethyl ether or THF.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile :

    • Dissolve benzophenone (1.0 eq.) in anhydrous this compound in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-Up :

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude product can be purified by recrystallization or column chromatography.

Visualizations

Grignard_Reaction_Pathway R_X Organohalide (R-X) Grignard Grignard Reagent (R-Mg-X) R_X->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent This compound (Solvent) Solvent->Grignard Stabilization Intermediate Alkoxide Intermediate Grignard->Intermediate Carbonyl Electrophile (e.g., Ketone, Aldehyde) Carbonyl->Intermediate Product Alcohol Product Intermediate->Product Workup Aqueous Workup (e.g., NH4Cl) Workup->Product Protonation

Caption: General pathway of a Grignard reaction.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup formation Formation of Grignard Reagent (R-X + Mg in this compound) setup->formation reaction Reaction with Electrophile formation->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification end End purification->end

Caption: Experimental workflow for a Grignard reaction.

Solvent_Selection_Logic question1 High Reaction Temperature Needed? high_boiling Consider High-Boiling Point Ethers question1->high_boiling Yes standard_solvents Use Standard Solvents (Diethyl Ether, THF) question1->standard_solvents No yes1 Yes no1 No question2 Thermally Sensitive Product? high_boiling->question2 consider_butoxybutane This compound is a Potential Candidate question2->consider_butoxybutane No caution Proceed with Caution (Difficult Solvent Removal) question2->caution Yes yes2 Yes no2 No

Caption: Logic for selecting a Grignard reaction solvent.

Conclusion

This compound is a theoretically viable solvent for Grignard reactions, particularly those that may benefit from elevated temperatures. Its high boiling point is an attractive feature. However, potential challenges related to solvent removal and possibly reduced solvating power due to steric hindrance need to be carefully considered. Experimental validation is required to determine its practical utility and to establish optimized reaction protocols. The information and hypothetical protocol provided herein serve as a foundation for further investigation into the application of this compound as a novel, high-boiling point solvent in Grignard synthesis.

Safety and Handling

  • Flammability : this compound is a flammable liquid and should be handled with care, avoiding open flames and sparks.

  • Inert Atmosphere : As with all Grignard reactions, the use of a dry, inert atmosphere is crucial to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.

  • Anhydrous Conditions : The solvent must be rigorously dried before use, as any water will react with and destroy the Grignard reagent.

  • Personal Protective Equipment : Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of the tert-Butoxy Group in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes clarify the role of the tert-butoxy functional group in the context of ether synthesis, with a specific focus on the Williamson ether synthesis. A common misconception is the direct use of molecules like 2-(tert-butoxy)butane as substrates in this classic ether synthesis. This document will elucidate why such a reaction is not feasible and instead detail the primary role of the tert-butoxy group as a robust protecting group for alcohols in multi-step organic synthesis. Furthermore, a standard protocol for a viable Williamson ether synthesis, the formation of a sec-butyl ether, will be provided, alongside protocols for the protection and deprotection of alcohols using a tert-butyl group.

The Unsuitability of this compound in Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, involving a nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][2][3][4]

Using a secondary ether like this compound as a starting material for a Williamson-type reaction is not a viable synthetic strategy. The C-O bonds within the ether are strong and lack a good leaving group. Under the basic conditions of the Williamson synthesis, there is no chemical pathway to activate and cleave either the sec-butyl-oxygen or the tert-butyl-oxygen bond to allow for the introduction of a new alkyl group. The tert-butoxy group is, in fact, known for its stability under basic conditions.[5]

The following diagram illustrates the incompatibility of this compound with the conditions of the Williamson ether synthesis.

cluster_williamson Williamson Ether Synthesis Conditions cluster_explanation Rationale Alkoxide R'-O⁻ Na⁺ No_Reaction No Reaction Alkoxide->No_Reaction Basic Conditions 2_tert_butoxybutane This compound 2_tert_butoxybutane->No_Reaction exp1 • Strong C-O bonds in the ether. exp2 • Lack of a good leaving group. exp3 • tert-Butoxy group is stable to bases.

Caption: Incompatibility of this compound with Williamson ether synthesis conditions.

The tert-Butoxy Group as a Protecting Group for Alcohols

The primary utility of the tert-butoxy group in organic synthesis is as a protecting group for alcohols.[5][6] This strategy involves the temporary conversion of a reactive alcohol functional group into a less reactive tert-butyl ether. This allows for chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with the acidic proton or the nucleophilic oxygen of the free alcohol.[7] The tert-butyl ether can then be selectively removed (deprotected) under mild acidic conditions to regenerate the alcohol.[8][9]

The workflow for using a tert-butoxy protecting group is outlined below:

Start Alcohol (R-OH) Protected Protected Alcohol (R-O-tBu) Start->Protected Protection (e.g., Isobutylene, H⁺) Modified Modified Molecule (R'-O-tBu) Protected->Modified Chemical Reaction on other functional groups Deprotected Final Product (R'-OH) Modified->Deprotected Deprotection (e.g., TFA, H₃PO₄)

Caption: Workflow for alcohol protection using a tert-butoxy group.

Protocol 1: Protection of a Primary Alcohol as a tert-Butyl Ether

This protocol describes a general method for the protection of a primary alcohol using isobutylene and a catalytic amount of strong acid.

Materials:

  • Primary alcohol

  • Dichloromethane (CH₂Cl₂) or tert-butyl acetate

  • Isobutylene (liquefied gas or generated in situ)

  • Strong acid catalyst (e.g., concentrated H₂SO₄ or HClO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the primary alcohol in the chosen solvent (e.g., dichloromethane) in a pressure-resistant flask.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Carefully add a catalytic amount of strong acid.

  • Add an excess of liquefied isobutylene to the reaction mixture.

  • Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a tert-Butyl Ether

This protocol outlines the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA).

Materials:

  • tert-Butyl protected alcohol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tert-butyl ether in dichloromethane (0.1 M).

  • To the stirred solution, add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[9]

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Deprotection ReagentSolventTemperatureTimeTypical Yield (%)
Trifluoroacetic acid (TFA)DCMRoom Temp.1-4 h>90
Aqueous Phosphoric AcidToluene40-50 °C2-8 h85-95
"Magic Blue" / Et₃SiHDCMRoom Temp.12-24 h90-95

Table 1: Comparison of Deprotection Conditions for tert-Butyl Ethers. Data compiled from various sources.[5][9]

A Feasible Williamson Ether Synthesis: Synthesis of 2-Methoxybutane

To provide a practical example of the Williamson ether synthesis for the formation of a sec-butyl ether, the synthesis of 2-methoxybutane from 2-bromobutane and sodium methoxide is presented. It is important to note that with a secondary alkyl halide, the E2 elimination reaction is a significant competing pathway, leading to the formation of butene isomers.[1][10][11][12]

The diagram below shows the competing S(_N)2 and E2 pathways.

Reactants 2-Bromobutane + Sodium Methoxide SN2_Product 2-Methoxybutane (Williamson Product) Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Butene Isomers (Elimination Product) Reactants->E2_Product E2 Pathway (Elimination)

References

Application Notes and Protocols for 2-(tert-butoxy)butane as a Solvent in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, is a colorless liquid with potential applications as a solvent in organic synthesis. These application notes provide an overview of its properties and explore its hypothetical use as a solvent for organometallic reactions, specifically focusing on Grignard and organolithium reactions. It is critical to note that a comprehensive review of scientific literature reveals a lack of specific published data on the use of this compound as a primary solvent for these organometallic applications. The information and protocols presented herein are therefore based on the known properties of this compound and by analogy to other sterically hindered ethers. Experimental validation is essential before adopting this solvent for any synthetic procedure.

Properties of this compound

This compound possesses physical and chemical properties that could be advantageous in specific reaction contexts. A summary of its key properties is presented below, alongside a comparison with commonly used ethereal solvents in organometallic chemistry.

Table 1: Physical Properties of this compound and Common Ethereal Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Methyl tert-butyl ether (MTBE)
CAS Number 32970-45-9[1][2]60-29-7109-99-996-47-95614-37-91634-04-4
Molecular Formula C₈H₁₈O[1][3]C₄H₁₀OC₄H₈OC₅H₁₀OC₆H₁₂OC₅H₁₂O
Molecular Weight ( g/mol ) 130.23[1][3]74.1272.1186.13100.1688.15
Boiling Point (°C) 117[2][3]34.6668010655.2
Density (g/cm³) 0.778[2][3]0.7130.8890.8540.8600.740
Flash Point (°C) 13.7[2][3]-45-14-11-1-28

Potential Applications in Organometallic Reactions

The utility of an ether as a solvent in organometallic reactions is heavily dependent on its ability to solvate the metal center, thereby stabilizing the organometallic reagent. While traditional solvents like diethyl ether and THF are effective, their low boiling points and propensity to form peroxides can be limitations. Sterically hindered ethers are often explored as alternatives.

Grignard Reactions

Grignard reagents (R-MgX) are fundamental in carbon-carbon bond formation. The ether solvent plays a crucial role by coordinating to the magnesium atom.

Potential Advantages of this compound:

  • Higher Boiling Point: The significantly higher boiling point of this compound (117 °C) compared to diethyl ether (34.6 °C) and THF (66 °C) could allow for reactions at elevated temperatures. This may be beneficial for the formation of Grignard reagents from less reactive organic halides.

Potential Disadvantages of this compound:

  • Steric Hindrance: The bulky tert-butyl group in this compound may sterically hinder the ether oxygen's ability to effectively coordinate with the magnesium center of the Grignard reagent. This is a significant concern, as the related solvent, methyl tert-butyl ether (MTBE), is known to be a poor solvent for Grignard reagent formation due to this effect. It is highly probable that this compound would exhibit similar behavior.

Grignard_Formation_Consideration Logical Flow for Considering this compound in Grignard Reactions A Need for High Temperature in Grignard Reaction? B Yes A->B C No A->C D Consider High-Boiling Solvent: This compound B->D E Use Standard Solvents: Diethyl Ether, THF C->E F Key Consideration: Steric Hindrance of tert-Butyl Group D->F G Potential Issue: Poor Solvation of Mg Center F->G H Analogy: MTBE is a poor solvent for Grignard reagent formation G->H I Hypothesis: This compound may also be a poor solvent H->I J Conclusion: Experimental Validation is CRITICAL I->J

Caption: Logical flow for considering this compound in Grignard reactions.

Organolithium Reactions

Organolithium reagents (R-Li) are highly reactive species used for lithiation and as potent nucleophiles. The choice of solvent can influence their aggregation state and reactivity.

Potential Advantages of this compound:

  • Increased Stability: The higher boiling point and potentially lower reactivity of this compound compared to THF could offer a wider and safer operating temperature range.

Potential Disadvantages of this compound:

  • Reactivity with Organolithiums: Ethers can be cleaved by organolithium reagents, especially at elevated temperatures. The stability of this compound in the presence of highly reactive organolithiums like n-BuLi or t-BuLi would need to be experimentally determined.

  • Solvating Power: Similar to Grignard reagents, the steric bulk might affect the solvation of the lithium ion, potentially altering the reactivity and solubility of the organolithium species.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on general procedures for organometallic reactions in other ethereal solvents. These have not been validated for this compound and must be approached with caution, starting with small-scale test reactions.

Hypothetical Protocol for a Grignard Reaction

Reaction: Phenylmagnesium bromide formation and reaction with benzaldehyde.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzaldehyde

  • Anhydrous this compound

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Reagent Addition: Add a small amount of anhydrous this compound to just cover the magnesium. Dissolve bromobenzene (1.0 eq) in anhydrous this compound and add it to the dropping funnel.

  • Grignard Formation: Add a small portion of the bromobenzene solution to the magnesium suspension. Gentle warming may be required to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (0.9 eq) in anhydrous this compound dropwise.

  • Work-up: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Grignard_Workflow Hypothetical Workflow for a Grignard Reaction in this compound cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware (Oven) B Assemble under N2 A->B C Add Mg turnings + I2 crystal B->C D Add this compound and Bromobenzene solution C->D E Initiate and Reflux D->E F Cool to 0 °C E->F G Add Benzaldehyde in This compound F->G H Quench with aq. NH4Cl G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J

Caption: Hypothetical workflow for a Grignard reaction in this compound.

Hypothetical Protocol for a Lithiation Reaction

Reaction: Deprotonation of phenylacetylene with n-butyllithium.

Materials:

  • Phenylacetylene

  • n-Butyllithium in hexanes

  • Anhydrous this compound

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Apparatus: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.

  • Reagent Addition: Charge the flask with a solution of phenylacetylene (1.0 eq) in anhydrous this compound.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC or GC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with an appropriate organic solvent. Dry the combined organic layers and concentrate.

Safety Considerations

  • Flammability: this compound is a flammable liquid. Handle with care and in a well-ventilated fume hood, away from ignition sources.

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light. It should be tested for the presence of peroxides before use, especially if it has been stored for an extended period.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Conclusion

While this compound presents some intriguing physical properties, particularly its high boiling point, its utility as a primary solvent for organometallic reactions remains unproven. The significant steric hindrance of the tert-butyl group is a major concern that could impede the necessary solvation of metal centers in Grignard and organolithium reagents. Researchers considering this compound for such applications should proceed with caution and conduct thorough experimental validation on a small scale before any larger-scale use. The protocols and discussions provided here are intended as a starting point for such investigations, not as established procedures.

References

Application of 2-(tert-butoxy)butane in Stereoselective Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 2-(tert-butoxy)butane is not a commonly utilized compound in stereoselective synthesis. Extensive searches of chemical literature and databases have not yielded specific examples of its application as a chiral auxiliary, a chiral solvent, or a key reactant to induce stereoselectivity in chemical transformations.

While the structural formula of this compound, also known as sec-butyl tert-butyl ether, contains a chiral center at the second carbon of the butane chain, there is no readily available documentation of its successful application in controlling the stereochemical outcome of a reaction. The bulky tert-butyl group might be expected to exert some steric influence, a common principle in asymmetric induction. However, the lack of published research in this area suggests that either it has not been explored for this purpose or has been found to be ineffective.

In the field of stereoselective synthesis, researchers typically rely on well-established chiral auxiliaries, catalysts, and reagents. These molecules are designed to have specific structural features that lead to high levels of enantiomeric or diastereomeric excess in the products. Common examples include Evans oxazolidinones, chiral phosphine ligands for asymmetric hydrogenation, and proline-based organocatalysts. The absence of this compound from this established toolkit is significant.

Potential for Future Exploration

Despite the current lack of data, the potential for any chiral molecule to act as a stereodirecting group cannot be entirely dismissed without experimental investigation. Future research could explore the following avenues:

  • As a Chiral Solvent: The use of chiral solvents to induce asymmetry is a known, albeit often low-yielding, strategy. The chiral environment provided by this compound could potentially influence the transition state of a reaction to favor one stereoisomer over another.

  • As a Chiral Additive or Ligand: In the presence of a metal catalyst, it is conceivable that this compound could act as a chiral ligand, although its coordinating ability is likely weak.

  • In Diastereoselective Reactions: If a synthetic route involves a prochiral substrate that reacts with a derivative of this compound, the inherent chirality of the ether could lead to diastereoselectivity.

Conclusion

At present, there is no documented evidence to support the application of this compound in stereoselective synthesis. Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data as requested. The field of asymmetric synthesis is vast and continually evolving, and while the exploration of novel chiral molecules is an ongoing endeavor, this compound has not yet emerged as a tool in this domain. Researchers and drug development professionals seeking to control stereochemistry in their synthetic routes should refer to established and well-documented methods and chiral reagents.

Application Notes and Protocols for the Use of 2-(tert-butoxy)butane in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, is an ether that can be utilized as a substrate in substitution reactions, primarily through acid-catalyzed cleavage of the ether linkage. Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical transformations. However, under strongly acidic conditions, the ether oxygen can be protonated, converting the alkoxy group into a good leaving group (an alcohol). This initiates a nucleophilic substitution reaction, resulting in the cleavage of a carbon-oxygen bond.[1][2] The specific mechanism of this cleavage, either S(_N)1 or S(_N)2, is dictated by the structure of the alkyl groups attached to the ether oxygen.

In the case of this compound, the molecule contains a tertiary and a secondary alkyl group. The cleavage of the tert-butyl group is expected to proceed via an S(_N)1 mechanism due to the high stability of the resulting tertiary carbocation.[3][4][5] The C-O bond to the sec-butyl group could be cleaved through an S(_N)2 pathway, although the S(_N)1 pathway for the tert-butyl group is generally more favorable.[1][2] Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), will therefore predominantly yield a tert-butyl halide and 2-butanol.[4][5] If an excess of the acid is utilized, the initially formed 2-butanol can undergo a subsequent substitution reaction to form the corresponding 2-halobutane.[6]

These application notes provide a detailed protocol for a representative substitution reaction of this compound: its cleavage using hydrobromic acid.

Data Presentation

The acid-catalyzed cleavage of this compound with HBr is expected to yield the following products. The reaction pathway is influenced by the stability of the potential carbocation intermediates.

ReactantReagentExpected MechanismPrimary ProductsSecondary Products (with excess HBr)
This compoundHBrPredominantly S(_N)1tert-Butyl bromide & 2-Butanoltert-Butyl bromide & 2-Bromobutane

Experimental Protocols

Protocol: Acid-Catalyzed Cleavage of this compound with Hydrobromic Acid

This protocol describes the procedure for the nucleophilic substitution reaction of this compound with hydrobromic acid to yield tert-butyl bromide and 2-butanol, with the potential for subsequent conversion of 2-butanol to 2-bromobutane.

Materials:

  • This compound

  • Concentrated hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and concentrated hydrobromic acid (2.5 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if suitable analytical standards are available. A typical reaction time is 1-3 hours.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add diethyl ether to the separatory funnel and shake gently to extract the organic products. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.[6][7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of tert-butyl bromide and 2-bromobutane (and any unreacted 2-butanol), can be purified by fractional distillation.[6][7]

Characterization:

The identity and purity of the products can be confirmed using spectroscopic methods such as

1^11
H NMR,
13^{13}13
C NMR, and mass spectrometry, and by comparing the data to known values for tert-butyl bromide and 2-bromobutane.

Mandatory Visualization

ether_cleavage cluster_step1 Step 1: Protonation of the Ether cluster_step2 Step 2: Cleavage (SN1 Pathway) cluster_step3 Step 3: Nucleophilic Attack ether This compound protonated_ether Protonated Ether (Oxonium Ion) ether->protonated_ether + H⁺ HBr H-Br HBr->protonated_ether Br_ion Br⁻ protonated_ether2 Protonated Ether Br_ion2 Br⁻ tert_butyl_carbocation tert-Butyl Carbocation (Stable) protonated_ether2->tert_butyl_carbocation Slow (Rate-determining) 2_butanol 2-Butanol tert_butyl_carbocation2 tert-Butyl Carbocation tert_butyl_bromide tert-Butyl Bromide tert_butyl_carbocation2->tert_butyl_bromide Fast

Caption: Mechanism of the S(_N)1 cleavage of this compound.

experimental_workflow start Start reaction 1. Reaction This compound + HBr Reflux start->reaction workup 2. Work-up Cool and transfer to separatory funnel reaction->workup extraction 3. Extraction with Diethyl Ether workup->extraction washing 4. Washing H₂O, NaHCO₃, Brine extraction->washing drying 5. Drying with MgSO₄ washing->drying evaporation 6. Solvent Removal Rotary Evaporation drying->evaporation purification 7. Purification Fractional Distillation evaporation->purification end End Products (tert-Butyl Bromide, 2-Bromobutane) purification->end

Caption: Experimental workflow for the cleavage of this compound.

References

Application Notes and Protocols for 2-(tert-Butoxy)butane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, as a non-polar aprotic solvent in organic synthesis. While specific documented applications in the literature are sparse, its physical properties suggest it as a viable alternative to other ethereal solvents, particularly in reactions requiring higher temperatures. This document outlines its properties and provides detailed, albeit hypothetical, protocols for its use in key organic transformations.

Physicochemical Properties

This compound is a colorless liquid with properties that make it an attractive candidate as a solvent in organic synthesis.[1][2] Its higher boiling point compared to commonly used ethers like diethyl ether and tetrahydrofuran (THF) allows for a broader range of reaction temperatures.

Table 1: Physical Properties of this compound and Common Ethereal Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 32970-45-9[3]60-29-7109-99-996-47-9
Molecular Formula C₈H₁₈O[3]C₄H₁₀OC₄H₈OC₅H₁₀O
Molecular Weight 130.23 g/mol [3]74.12 g/mol 72.11 g/mol 86.13 g/mol
Boiling Point 117-121 °C[1][4]34.6 °C66 °C80 °C
Density 0.778 g/cm³[1]0.713 g/cm³0.889 g/cm³0.854 g/cm³
Flash Point 13.7 °C[1]-45 °C-14 °C-11 °C

Applications in Organic Synthesis

Based on the properties of analogous sterically hindered ethers like methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (2-MeTHF), this compound is proposed as a suitable solvent for a variety of organometallic reactions.[2][5] Its inert nature and higher boiling point can be advantageous in reactions that are sluggish at lower temperatures or require prolonged heating.

Grignard Reactions

Ethereal solvents are crucial for the formation and reactivity of Grignard reagents by solvating the magnesium center.[6][7] The higher boiling point of this compound could be particularly beneficial for the formation of Grignard reagents from less reactive organic halides, such as chlorides.[6]

Hypothetical Protocol for Grignard Reagent Formation and Reaction:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

  • Initiation: A solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated by gentle heating, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent formation is complete, a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 equivalents) in anhydrous this compound is added dropwise at 0 °C.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation.

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under N2 add_mg Add Mg turnings and I2 crystal prep_glass->add_mg initiate Initiate with alkyl/aryl halide in This compound add_mg->initiate add_halide Dropwise addition of remaining halide initiate->add_halide reflux Maintain gentle reflux add_halide->reflux add_electrophile Add electrophile in This compound at 0 °C reflux->add_electrophile quench Quench with sat. aq. NH4Cl add_electrophile->quench extract Extract with organic solvent quench->extract purify Purify product extract->purify

Workflow for a Grignard reaction.
Palladium-Catalyzed Cross-Coupling Reactions

The inertness and higher boiling point of this compound make it a promising solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which often require elevated temperatures.[2][8][9]

Hypothetical Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), boronic acid or its ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed this compound.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo.

  • Purification: The residue is purified by column chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (R'O-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura coupling catalytic cycle.

Hypothetical Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed this compound.

  • Heating: The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by TLC or GC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(R2N)Pd(II)Ar(L)] [(R2N)Pd(II)Ar(L)] Ar-Pd(II)-X(L2)->[(R2N)Pd(II)Ar(L)] Amine Coordination & Deprotonation (HNR2, Base) [(R2N)Pd(II)Ar(L)]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Buchwald-Hartwig amination catalytic cycle.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[10] As with all ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, although sterically hindered ethers are generally less prone to this than unhindered ethers.[5] It is recommended to test for the presence of peroxides before distillation. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn during handling.

Conclusion

While direct, published applications of this compound as a solvent in organic synthesis are not yet widespread, its physical properties and the successful use of analogous sterically hindered ethers strongly suggest its potential as a valuable, higher-boiling, non-polar aprotic solvent. The provided hypothetical protocols for Grignard reactions and palladium-catalyzed cross-coupling reactions serve as a starting point for its exploration in these and other important synthetic transformations. Further research is warranted to fully characterize its performance and scope in a broader range of chemical reactions.

References

Application Notes and Protocols: Solubility of Organic Compounds in 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of organic compounds in 2-(tert-butoxy)butane, a versatile and environmentally conscious solvent choice. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a predictive framework for solubility based on solvent properties and detailed experimental protocols for determining solubility in your laboratory.

Introduction to this compound as a Solvent

This compound, also known as sec-butyl tert-butyl ether, is a colorless liquid with applications in organic synthesis as a versatile solvent.[1] Its ether structure indicates that it is a polar aprotic solvent. With a predicted LogP of 2.56, it exhibits a relatively nonpolar character, suggesting its utility for dissolving a wide range of nonpolar to moderately polar organic compounds.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be soluble in one another.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [2]
Boiling Point 114-117 °C[1][2]
Density ~0.778 g/cm³[1][2]
Flash Point 13.7 °C[1]
Predicted LogP 2.56[1]

Predicted Solubility of Organic Compound Classes

Based on the physicochemical properties of this compound, a qualitative prediction of solubility for various organic compound classes can be made. The following table provides a general guideline. It is important to note that within each class, solubility will be influenced by factors such as molecular weight, branching, and the presence of other functional groups.

Compound ClassPredicted Solubility in this compoundRationale
Alkanes, Alkenes, Alkynes HighNonpolar hydrocarbons are expected to be highly soluble in the relatively nonpolar ether solvent.
Aromatic Hydrocarbons HighSimilar nonpolar character promotes solubility.
Halocarbons HighGenerally soluble, with solubility decreasing with increasing polarity of the halocarbon.
Ethers High"Like dissolves like"; other ethers are expected to be miscible.
Aldehydes & Ketones Moderate to HighThe carbonyl group introduces polarity, but solubility is expected to be good, especially for smaller molecules.
Esters Moderate to HighSimilar to aldehydes and ketones, with good solubility anticipated.
Alcohols Low to ModerateThe hydroxyl group's ability to hydrogen bond makes lower molecular weight alcohols more soluble in polar solvents. Solubility in this compound is expected to increase with the size of the alkyl chain.
Carboxylic Acids LowThe high polarity and hydrogen-bonding capability of the carboxylic acid group limit solubility in this less polar solvent.
Amines Low to ModeratePrimary and secondary amines can hydrogen bond, which may limit solubility. Tertiary amines, being less polar, may show higher solubility.
Amides LowThe polar amide functional group and its hydrogen-bonding capabilities suggest low solubility.
Highly Polar/Ionic Compounds Very Low/InsolubleCompounds like salts and sugars are unlikely to dissolve in this nonpolar aprotic solvent.

Experimental Protocols for Solubility Determination

The following are detailed protocols for the quantitative and qualitative determination of the solubility of organic compounds in this compound.

Protocol 1: Quantitative Solubility of a Solid Compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid organic compound.

Materials:

  • This compound (solvent)

  • Solid organic compound of interest (solute)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid organic compound to a vial. The excess solid should be visually apparent.

    • Accurately add a known volume of this compound to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The concentration of the solute in the solution should be constant over time.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the equilibration temperature for at least 24 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the organic compound in this compound of known concentrations.

    • Dilute the filtered saturated solution with a known volume of this compound to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method to determine the concentration of the solute in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of This compound prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Settle undissolved solids equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter solution sample2->sample3 quant2 Dilute filtered sample sample3->quant2 quant1 Prepare standard solutions quant3 Analyze by HPLC/UV-Vis quant1->quant3 quant2->quant3 calc1 Calculate solubility quant3->calc1

Caption: Workflow for quantitative solubility determination.

Protocol 2: Qualitative and Semi-Quantitative Solubility (Visual Method)

This protocol provides a rapid assessment of solubility.

Materials:

  • This compound (solvent)

  • Organic compound of interest (solute)

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Initial Test:

    • Add approximately 100 mg of the solid solute or 100 µL of the liquid solute to a test tube.

    • Add 1 mL of this compound.

    • Vortex the mixture for 30 seconds.

    • Visually inspect the solution. If the solute has completely dissolved, it is considered soluble at >100 mg/mL or >100 µL/mL.

  • Stepwise Addition for Insoluble Compounds:

    • If the compound is not fully dissolved, add an additional 2 mL of this compound (total volume 3 mL).

    • Vortex for 30 seconds and visually inspect.

    • If the solute dissolves, the solubility is in the range of 33-100 mg/mL.

    • Continue adding solvent in known increments until the solute dissolves to estimate the solubility range.

  • Classification:

    • Soluble: A single clear phase is formed.

    • Partially Soluble: Some of the solute dissolves, but a solid phase or cloudiness remains.

    • Insoluble: The solute does not appear to dissolve at all.

G start Add 100 mg/µL solute to 1 mL solvent vortex1 Vortex 30s start->vortex1 observe1 Visually inspect vortex1->observe1 soluble Soluble (>100 mg/mL) observe1->soluble Dissolved add_solvent Add 2 mL solvent observe1->add_solvent Not Dissolved vortex2 Vortex 30s add_solvent->vortex2 observe2 Visually inspect vortex2->observe2 partially_soluble Partially Soluble (33-100 mg/mL) observe2->partially_soluble Dissolved insoluble Insoluble (<33 mg/mL) observe2->insoluble Not Dissolved

Caption: Workflow for qualitative solubility assessment.

Applications in Drug Development and Organic Synthesis

The choice of a suitable solvent is critical in both drug discovery and process chemistry. This compound presents several potential advantages:

  • Green Chemistry: As an ether with a higher boiling point and potentially lower peroxide-forming tendencies than diethyl ether or THF, it can be a more environmentally friendly and safer alternative.

  • Reaction Medium: Its ability to dissolve a range of organic compounds makes it a suitable medium for various organic reactions, particularly those involving nonpolar to moderately polar reactants.

  • Extractions: Its immiscibility with water and its solvent properties make it a candidate for use in liquid-liquid extractions to isolate products from aqueous phases.

  • Crystallization: For compounds with moderate solubility, this compound could be a useful solvent for recrystallization and purification.

Conclusion

References

Application Notes and Protocols for Reactions Using 2-(tert-butoxy)butane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-(tert-butoxy)butane as a solvent in common organic reactions. Due to its favorable physical properties, it presents a viable alternative to more traditional ethereal solvents.

Introduction

This compound, also known as sec-butyl tert-butyl ether, is a colorless liquid and a versatile solvent for organic synthesis.[1][2] Its higher boiling point and appropriate polarity make it a suitable medium for a variety of chemical transformations, particularly those requiring elevated temperatures. These notes detail the physical properties of this compound and provide detailed protocols for its application in Grignard reactions and Suzuki-Miyaura cross-coupling reactions. While specific literature examples of this compound as a solvent in these named reactions are not prevalent, the provided protocols are adapted from established procedures with analogous ether solvents and are intended to serve as a starting point for reaction optimization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are compared with those of commonly used ethereal solvents to highlight its potential advantages, such as a higher boiling point which allows for a wider reaction temperature range.

Table 1: Comparison of Physicochemical Properties of Ethereal Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 32970-45-9[1][2]60-29-7109-99-9
Molecular Formula C₈H₁₈O[1][2]C₄H₁₀OC₄H₈O
Molecular Weight 130.23 g/mol [1]74.12 g/mol 72.11 g/mol
Boiling Point 117 °C[1]34.6 °C66 °C
Density 0.778 g/cm³[1]0.713 g/cm³0.889 g/cm³
Flash Point 13.7 °C[1]-45 °C-14 °C

Experimental Protocols

Grignard Reaction: Synthesis of a Secondary Alcohol

This protocol describes a general procedure for the formation of a Grignard reagent and its subsequent reaction with an aldehyde using this compound as the solvent. The higher boiling point of this compound may be advantageous for the formation of Grignard reagents from less reactive organic halides.

Workflow for Grignard Reaction

Grignard_Workflow A Setup & Inert Atmosphere B Magnesium Activation A->B Dry Glassware C Grignard Reagent Formation (Organic Halide in this compound) B->C Initiation D Addition of Electrophile (Aldehyde in this compound) C->D Controlled Addition E Reaction Quench (Aqueous NH4Cl) D->E After Reaction Completion F Workup & Extraction E->F G Purification F->G

Caption: Workflow for a typical Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Organic halide (e.g., bromobutane)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard, dry glassware for inert atmosphere reactions

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed.

  • Grignard Reagent Formation: Add anhydrous this compound to the flask. Prepare a solution of the organic halide (1.0 equivalent) in anhydrous this compound in a dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle reflux is observed. Add the remaining halide solution dropwise at a rate that maintains a steady reflux. If necessary, the reaction can be heated to maintain reflux, taking advantage of the solvent's high boiling point.

  • Reaction with Aldehyde: Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the reaction mixture to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous this compound dropwise, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude alcohol product by flash column chromatography or distillation.

Table 2: Hypothetical Quantitative Data for Grignard Reaction

Reactant 1 (Halide)Reactant 2 (Aldehyde)SolventTemperature (°C)Time (h)Yield (%)
BromobutaneBenzaldehydeThis compoundReflux2>85 (Expected)
ChlorobenzeneAcetoneThis compoundReflux4>70 (Expected)
Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as the solvent. The higher boiling point of this solvent can facilitate reactions with less reactive aryl chlorides.

Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Pathway cluster_cat Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (R1-X) Pd0->OA PdII R1-Pd(II)L_n-X OA->PdII Forms Trans Transmetalation (R2-B(OR)2) PdII->Trans PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 Forms RE Reductive Elimination PdII_R2->RE RE->Pd0 Regenerates Product R1-R2 RE->Product Forms

References

2-(tert-Butoxy)butane: A Viable Diethyl Ether Substitute in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, solvent selection is a critical parameter that profoundly influences reaction outcomes, safety, and environmental impact. Diethyl ether, a stalwart solvent for decades, particularly in the realm of Grignard reactions and extractions, is increasingly scrutinized due to its high volatility, flammability, and propensity to form explosive peroxides. This has spurred the search for safer, more robust alternatives. 2-(tert-butoxy)butane, also known as sec-butyl tert-butyl ether, emerges as a promising candidate, offering a higher boiling point and potentially improved safety profile while retaining the essential ether functionality. This document provides detailed application notes and experimental protocols for the substitution of diethyl ether with this compound in key synthetic applications.

Application Notes

Advantages of this compound over Diethyl Ether
  • Reduced Volatility and Flammability: With a significantly higher boiling point (117 °C) compared to diethyl ether (34.6 °C), this compound exhibits lower volatility, leading to reduced solvent loss through evaporation and a lower risk of forming flammable vapor concentrations in the laboratory.[1][2] Its higher flash point also contributes to a better safety profile.[1][2]

  • Wider Operating Temperature Range: The higher boiling point allows for conducting reactions at elevated temperatures, which can be advantageous for sluggish reactions or for dissolving sparingly soluble starting materials.

  • Potential for Reduced Peroxide Formation: While all ethers are susceptible to peroxide formation, the steric hindrance around the ether oxygen in this compound may reduce the rate of peroxide formation compared to the less hindered diethyl ether. However, it is still crucial to handle it as a potential peroxide former.

  • Comparable Solvent Properties: As an ether, this compound possesses the requisite Lewis basicity to solvate and stabilize organometallic reagents such as Grignard reagents, a critical function traditionally served by diethyl ether.

Considerations for Substitution
  • Reaction Temperature: When substituting diethyl ether with this compound, reaction temperatures may need to be adjusted. Reactions that are typically run at the reflux temperature of diethyl ether will proceed at a much higher temperature in this compound, which could affect reaction kinetics and selectivity.

  • Solvent Removal: The lower volatility of this compound means that its removal under reduced pressure will require higher temperatures or a more efficient vacuum system compared to diethyl ether.

  • Cost and Availability: Diethyl ether is a widely available and relatively inexpensive commodity chemical. The cost and availability of this compound should be considered for large-scale applications.

Data Presentation

The following tables summarize the key physical and safety data for this compound and diethyl ether, facilitating a direct comparison.

Table 1: Physicochemical Properties

PropertyThis compoundDiethyl Ether
CAS Number 32970-45-9[1][3]60-29-7[4][5]
Molecular Formula C8H18O[1][3]C4H10O[5]
Molecular Weight 130.23 g/mol [1]74.12 g/mol [5]
Boiling Point 117 °C at 760 mmHg[1]34.6 °C[4][6]
Density 0.778 g/cm³[2]0.7134 g/cm³[6]
Flash Point 13.7 °C[1][2]-40 °C[5]
Water Solubility Slightly solubleSparingly soluble[6]

Table 2: Safety Information

Hazard StatementThis compoundDiethyl Ether
Flammability Flammable liquidExtremely flammable liquid and vapor[5][7]
Toxicity No data available for acute toxicityHarmful if swallowed, May cause drowsiness or dizziness[5][7]
Peroxide Formation Potential to form explosive peroxidesMay form explosive peroxides[5][7]
Specific Hazards No specific hazards listed beyond flammabilityRepeated exposure may cause skin dryness or cracking[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-butanol and isobutylene, a common industrial method.[5][6]

Materials:

  • 2-Butanol

  • Isobutylene

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Anhydrous sodium sulfate

  • Reaction vessel equipped with a stirrer, temperature control, and a gas inlet

  • Distillation apparatus

Procedure:

  • Pack a flow reactor or a stirred tank reactor with the acidic ion-exchange resin catalyst.

  • Pre-heat the reactor to the desired reaction temperature (typically in the range of 40-80 °C).

  • Feed a mixture of 2-butanol and a molar excess of isobutylene into the reactor. The molar ratio of isobutylene to 2-butanol is typically between 1.5:1 and 3:1.

  • Maintain the reaction mixture at the set temperature and pressure to ensure the isobutylene remains in the liquid phase.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 2-butanol is achieved.

  • The reactor effluent, containing this compound, unreacted 2-butanol, and isobutylene, is collected.

  • The unreacted isobutylene is recovered by flash distillation and can be recycled.

  • The remaining liquid mixture is washed with water to remove any remaining catalyst particles and then with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The crude product is purified by fractional distillation to yield pure this compound.

Protocol 2: General Procedure for a Grignard Reaction using this compound

This protocol provides a general guideline for substituting diethyl ether with this compound in a Grignard reaction. Specific conditions may need to be optimized for individual reactions.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Electrophile (e.g., benzophenone)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up the oven-dried glassware under an inert atmosphere.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a small amount of anhydrous this compound to the flask.

  • In the addition funnel, prepare a solution of the organic halide in anhydrous this compound.

  • Add a small portion of the organic halide solution to the magnesium turnings to initiate the reaction. Gentle heating may be required. The initiation of the reaction is indicated by the disappearance of the initial color (if an initiator like iodine is used) and the onset of bubbling.

  • Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. Due to the higher boiling point of this compound, the reflux temperature will be significantly higher than with diethyl ether.

  • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature for the addition of the electrophile (this may range from 0 °C to room temperature depending on the reactivity).

  • Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, stir the reaction mixture for the appropriate amount of time to ensure complete reaction.

  • Quench the reaction by slowly adding the anhydrous workup solution.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods such as crystallization or chromatography.

Protocol 3: General Procedure for Liquid-Liquid Extraction using this compound

This protocol outlines the general steps for using this compound as an extraction solvent.

Materials:

  • Aqueous solution containing the compound of interest

  • This compound

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place the aqueous solution in a separatory funnel.

  • Add a volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the compound of interest.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The less dense this compound layer will be the upper phase.

  • Carefully drain the lower aqueous layer.

  • Collect the upper organic layer containing the extracted compound.

  • For a more complete extraction, the aqueous layer can be back-extracted with fresh portions of this compound.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter or decant the dried organic solution.

  • Remove the this compound under reduced pressure to isolate the extracted compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start_synth Start: 2-Butanol & Isobutylene catalyst Acidic Ion-Exchange Resin start_synth->catalyst reaction Etherification Reaction (40-80 °C) catalyst->reaction separation Separation of Unreacted Isobutylene reaction->separation workup_synth Aqueous Workup & Drying separation->workup_synth purification_synth Fractional Distillation workup_synth->purification_synth product_synth Pure this compound purification_synth->product_synth

Caption: Workflow for the synthesis of this compound.

grignard_workflow start_grignard Start: Mg Turnings & Organic Halide in Anhydrous this compound initiation Initiation (Gentle Heating) start_grignard->initiation formation Grignard Reagent Formation (Reflux) initiation->formation addition Addition of Electrophile formation->addition workup_grignard Aqueous Workup addition->workup_grignard extraction Product Extraction workup_grignard->extraction purification_grignard Purification extraction->purification_grignard product_grignard Final Product purification_grignard->product_grignard

Caption: General workflow for a Grignard reaction.

solvent_selection start_selection Solvent Selection for Reaction temp_req Reaction Temperature Requirement? start_selection->temp_req safety_concerns High Volatility/Flammability a Concern? temp_req->safety_concerns Higher Temp Possible diethyl_ether Consider Diethyl Ether temp_req->diethyl_ether Low Temp (Reflux ~35°C) safety_concerns->diethyl_ether No butoxybutane Consider this compound safety_concerns->butoxybutane Yes

Caption: Decision tree for solvent selection.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Utilizing the tert-Butoxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct application of 2-(tert-butoxy)butane as a solvent or reagent in the synthesis of pharmaceutical intermediates is not extensively documented in scientific literature, the tert-butoxy moiety is a cornerstone of modern pharmaceutical development in the form of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] Its strategic use allows for the selective modification of multifunctional molecules, a common challenge in the synthesis of complex active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview and detailed protocols for the use of the Boc protecting group in the synthesis of pharmaceutical intermediates.

Core Applications of the Boc Group in Pharmaceutical Synthesis

The primary function of the Boc group is the temporary protection of primary and secondary amines, which are highly prevalent in pharmaceutical compounds. This protection is crucial for:

  • Preventing Unwanted Side Reactions: Amines are nucleophilic and basic, and can interfere with a wide range of synthetic transformations. The Boc group effectively masks this reactivity.[2]

  • Enabling Selective Transformations: In molecules with multiple reactive sites, protecting the amine allows for chemical modifications to be directed to other functional groups.

  • Improving Solubility and Handling: The introduction of the bulky, lipophilic Boc group can alter the physical properties of an intermediate, sometimes improving its solubility in organic solvents and facilitating its purification.

  • Peptide Synthesis: The Boc group has been a foundational tool in solid-phase and solution-phase peptide synthesis, enabling the sequential addition of amino acids to build complex peptide drugs.

The reagent of choice for introducing the Boc group is almost universally di-tert-butyl dicarbonate (Boc₂O).[1]

Data Presentation: Boc Protection and Deprotection Conditions

The following tables summarize common reaction conditions and reported yields for the protection of amines with di-tert-butyl dicarbonate and the subsequent deprotection of the Boc group.

Table 1: Boc Protection of Various Amine Substrates

Substrate TypeBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Aliphatic Primary AmineTriethylamine (TEA)H₂O/THF (2:1)0 to RT6High[3]
Aromatic Amine (Aniline)NoneWater/AcetoneRT0.1-0.2>90[4]
Amino AcidSodium HydroxideWater/THF0 to RT0.5High[5]
Weakly Nucleophilic AmineDMAP (catalytic)THFRT12High[5]
Various AminesIodine (catalytic)Solvent-freeRT0.2-190-98[6]

Table 2: Boc Deprotection Methods for N-Boc Protected Amines

Reagent(s)SolventTemperature (°C)Time (h)OutcomeYield (%)Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RT1-2Complete Deprotection>90[7][8]
4M Hydrogen Chloride (HCl)1,4-DioxaneRT0.5Selective α-amino deprotectionHigh[8]
Aqueous Phosphoric AcidTHFRT4-8Mild DeprotectionHigh[7]
Oxalyl ChlorideMethanolRT1-4Mild Deprotectionup to 90[9][10]
Thermal (No Acid)Methanol (in flow)2300.75Complete Deprotection73-90[2]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) and a base.

Materials:

  • Primary amine (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), THF, or Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M.[11]

  • Add the base (e.g., TEA, 1.1-1.5 eq.) to the solution.[11]

  • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) either as a solid in one portion or as a solution in the same solvent. For exothermic reactions, maintain the temperature at 0 °C with an ice bath during addition.[3][11]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • If necessary, purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Complete Deprotection of an N-Boc Amine using Trifluoroacetic Acid (TFA)

This protocol is suitable for the complete removal of a Boc group from substrates that are stable to strong acidic conditions.

Materials:

  • N-Boc protected amine (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[7]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 25-50% v/v solution in DCM, or 10 equivalents for a neat approach).[3][8]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[7] The product is often obtained as a TFA salt.

Protocol 3: Selective Deprotection of an Nα-Boc Group in the Presence of a Side-Chain Boc Group

This protocol is useful for intermediates like doubly protected amino acids, where selective deprotection is required for subsequent peptide coupling.

Materials:

  • Doubly Boc-protected amino acid (e.g., Boc-D-4-aminomethylphe(Boc)-OH) (1.0 equivalent)

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the doubly Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.[8]

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[8]

  • Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring closely by TLC or LC-MS.[8]

  • Upon completion of the selective deprotection, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

G cluster_0 Synthetic Workflow with Protecting Group A Starting Material (with functional groups A & B) B Protection of Functional Group A A->B Add Protecting Group (PG) C Chemical Transformation of Functional Group B B->C PG-A is stable D Deprotection of Functional Group A C->D Remove PG E Final Product D->E

Caption: General workflow for a multi-step synthesis using a protecting group.

G cluster_1 Boc Protection Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Simplified mechanism for the Boc protection of an amine with Boc₂O.[1]

G cluster_2 Synthesis of an Oseltamivir Intermediate Amide Amide Intermediate BocProtection Boc Protection Amide->BocProtection (Boc)₂O, DMAP ProtectedAmide N-Boc Amide Intermediate BocProtection->ProtectedAmide Iodolactamization Iodolactamization ProtectedAmide->Iodolactamization I₂, TMSOTf Alkene Alkene Intermediate Iodolactamization->Alkene DBU

Caption: A simplified synthetic sequence for an Oseltamivir (Tamiflu®) intermediate.[12]

References

Troubleshooting & Optimization

Technical Support Center: Peroxide Management in 2-(tert-Butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and testing of 2-(tert-butoxy)butane to mitigate the risks associated with peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a process where ethers, like this compound, react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1][2] This is a significant safety concern because these peroxides can detonate when subjected to heat, friction, or mechanical shock, especially when concentrated through evaporation or distillation.[3][4] The formation of peroxides proceeds through a free-radical chain reaction that is accelerated by light and heat.[1]

Q2: How susceptible is this compound to peroxide formation compared to other ethers?

A2: Ethers with a tertiary butyl group, such as methyl tert-butyl ether (MTBE), a structural analog of this compound, generally show a reduced tendency to form explosive peroxides compared to ethers with primary or secondary alkyl groups like diethyl ether or tetrahydrofuran (THF).[5][6] However, it is crucial to understand that "reduced tendency" does not mean "no tendency." Peroxides can still form over time, and safe handling practices are mandatory.

Q3: How can I prevent or minimize peroxide formation in my this compound?

A3: To minimize peroxide formation, a multi-faceted approach is necessary:

  • Purchase and Storage: Procure this compound in small quantities that can be used promptly.[7] Store it in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle or a metal can.[2][8]

  • Inert Atmosphere: Whenever feasible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][9]

  • Temperature and Light: Store the container in a cool, dark, and well-ventilated area, away from heat and light sources which can accelerate peroxide formation.[2][9]

  • Inhibitors: Purchase this compound that contains a peroxide inhibitor like Butylated Hydroxytoluene (BHT).[2][10] Note that inhibitors are consumed over time and do not offer indefinite protection.[3]

Q4: How often should I test my this compound for peroxides?

A4: Regular testing is a critical safety measure. For ethers that are prone to peroxide formation, it is recommended to test them upon opening and periodically thereafter. A general guideline is to test opened containers every 6 to 12 months.[7] However, if the solvent is uninhibited or stored under suboptimal conditions, more frequent testing is advised. Always test before any distillation or concentration step.[11]

Q5: What are the signs of dangerous peroxide levels in this compound?

A5: Visual inspection can be a preliminary indicator of high peroxide levels. If you observe any of the following, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately:[2][8]

  • Visible crystal formation within the liquid or around the cap.

  • Discoloration of the liquid.

  • Formation of distinct layers or liquid stratification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the age or purity of this compound. The container is old, undated, or has been inherited from a previous researcher.Treat as potentially hazardous. Do not open. Contact your EHS office for guidance on testing and disposal.[8]
Need to use uninhibited this compound. The experimental protocol requires the absence of inhibitors.Purchase only the amount needed for immediate use.[2] Store under an inert atmosphere (e.g., nitrogen or argon).[2] Test for peroxides before each use.
Positive peroxide test (≥ 25 ppm). Peroxides have formed to a potentially hazardous level.For concentrations between 25-100 ppm, avoid distillation or concentration.[3] For concentrations ≥ 100 ppm, do not handle and contact EHS for disposal.[3] If the concentration is below 100 ppm and you need to use the solvent, you can remove the peroxides (see Experimental Protocols).
Solvent needs to be distilled or concentrated. The experimental procedure requires purification or removal of the solvent.Always test for peroxides before proceeding.[11] Never distill to dryness; always leave at least 20% of the liquid in the distillation flask.[3][11]

Quantitative Data Summary

Peroxide Concentration (ppm) Action Level and Recommendation Reference
< 25 ppmConsidered safe for general use.[3]
25 - 100 ppmPotentially hazardous. Avoid distillation or concentration. Proceed with caution.[3]
≥ 100 ppmDANGEROUS . Do not handle. Contact Environmental Health & Safety (EHS) for immediate disposal.[3]

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid qualitative assessment of the presence of peroxides.

  • Materials:

    • Sample of this compound

    • Glacial acetic acid

    • Potassium iodide (KI) crystals or a 5% aqueous solution

    • Test tube with a stopper

  • Procedure:

    • In a chemical fume hood, add approximately 1-3 mL of the this compound to a test tube.[9]

    • Add an equal volume of glacial acetic acid.[12]

    • Add a few drops of a 5% potassium iodide solution or a few crystals of potassium iodide.[9]

    • Stopper the test tube and shake.

    • Interpretation: The appearance of a yellow to brown color indicates the presence of peroxides.[9][13] A darker color suggests a higher concentration.

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.

  • Materials:

    • Sample of this compound

    • Peroxide test strips (ensure they are suitable for organic solvents)

  • Procedure:

    • Follow the manufacturer's instructions for the specific test strips being used.[2]

    • Typically, this involves dipping the test strip into the solvent for a specified time.

    • Compare the resulting color of the test strip to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).[14]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ether_Molecule This compound (R-H) Ether_Radical Ether Radical (R•) Ether_Molecule->Ether_Radical Initiator Light, Heat, or Radical Initiator Initiator->Ether_Molecule H• abstraction Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Reaction with O2 Another_Ether Another Ether Molecule (R-H) Peroxy_Radical->Another_Ether H• abstraction Hydroperoxide Hydroperoxide (ROOH) New_Ether_Radical New Ether Radical (R•) Hydroperoxide->New_Ether_Radical New_Ether_Radical->Ether_Radical Chain Reaction Radical_1 Radical Radical_2 Radical Non_Radical Non-Radical Product Radical_2->Non_Radical Coupling

Caption: Mechanism of peroxide formation via a free-radical chain reaction.

Troubleshooting_Workflow start Handling this compound check_visual Visually inspect container. Crystals, discoloration, or layers present? start->check_visual contact_ehs1 DANGER! Do not handle. Contact EHS immediately. check_visual->contact_ehs1 Yes check_distill Planning to distill or concentrate? check_visual->check_distill No test_peroxide Test for peroxides. check_distill->test_peroxide Yes safe_to_use Safe for general use. Proceed with experiment. check_distill->safe_to_use No check_result Peroxide concentration > 25 ppm? test_peroxide->check_result check_result->safe_to_use No (< 25 ppm) caution Concentration 25-100 ppm. Avoid concentration. Use with caution. check_result->caution Yes (25-100 ppm) contact_ehs2 DANGER! Concentration ≥ 100 ppm. Do not handle. Contact EHS for disposal. caution->contact_ehs2 Check if ≥ 100 ppm Safe_Handling_Prevention cluster_storage Proper Storage cluster_procurement Procurement & Labeling cluster_testing Regular Testing title Prevention of Peroxide Formation storage_node procurement_node testing_node s1 Tightly sealed, air-impermeable light-resistant container s2 Cool, dark, well-ventilated area s3 Store under inert atmosphere (N2, Ar) p1 Purchase small quantities p2 Use inhibited solvent (e.g., BHT) p3 Label with received and opened dates t1 Test before distillation or concentration t2 Test periodically (e.g., every 6-12 months) t3 Record test dates and results on container

References

Technical Support Center: Purification of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(tert-butoxy)butane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: The most common impurities largely depend on the synthetic route employed. For a typical Williamson ether synthesis involving 2-butanol and a tert-butylating agent (like tert-butyl bromide or isobutylene under acidic conditions), you can expect the following:

  • Unreacted Starting Materials: 2-butanol and tert-butanol (if formed in situ).

  • Side-Products of Elimination: Isobutylene is a common byproduct, especially under acidic or strongly basic conditions at elevated temperatures.

  • Side-Products of Self-Condensation: Di-sec-butyl ether and di-tert-butyl ether can form from the self-condensation of the corresponding starting alcohols.

Q2: My primary purification by fractional distillation is yielding a product with significant impurities. What could be the issue?

A2: Several factors could contribute to an inefficient fractional distillation:

  • Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Consider using a longer column or a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation. Reduce the heating rate to allow for a slow and steady collection of the distillate.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Fluctuating Heat Source: An unstable heat source can cause bumping and uneven boiling, which disrupts the vapor-liquid equilibrium. Use a heating mantle with a stirrer for uniform heating.

  • Flooding of the Column: Excessive heating can cause the column to fill with condensing vapor, a phenomenon known as flooding. This prevents proper separation. If this occurs, reduce the heat and allow the liquid to drain back into the distilling flask before resuming at a lower temperature.

Q3: I am observing a lower than expected yield of this compound after purification. What are the potential causes?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Side Reactions: As mentioned in Q1, elimination and self-condensation reactions can consume the starting materials, thus reducing the yield of the desired product.

  • Losses During Work-up: Ensure efficient extraction and phase separation during the aqueous work-up. Multiple extractions with a suitable organic solvent will minimize the loss of product in the aqueous layer.

  • Inefficient Distillation: Significant amounts of the product may be lost in the forerun or remain in the distillation pot if the fractional distillation is not carried out carefully. Collecting fractions based on narrow boiling point ranges is crucial.

  • Hold-up in the Fractionating Column: The packing material in the column retains a certain amount of liquid. A longer or more densely packed column will have a higher hold-up, which can be significant for small-scale purifications.

Q4: How can I effectively monitor the purity of the fractions collected during distillation?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for monitoring the purity of your fractions. It provides both qualitative identification of the components and quantitative data on their relative amounts. Thin-layer chromatography (TLC) can be a quicker, albeit less precise, method for monitoring the progress of the purification if appropriate staining techniques are available for the compounds of interest.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is critical for planning a successful purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
IsobutyleneC₄H₈56.11-6.9[1][2]
tert-ButanolC₄H₁₀O74.1282-83[3][4][5][6]
2-ButanolC₄H₁₀O74.1298-100[7][8][9][10][11]
This compound C₈H₁₈O 130.23 117
Di-sec-butyl etherC₈H₁₈O130.23121[12][13]
Di-tert-butyl etherC₈H₁₈O130.23107.2[14]

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the steps for purifying this compound from a reaction mixture containing unreacted alcohols and side products.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a set of receiving flasks.

  • Ensure all glassware is dry and the joints are properly sealed.

  • Place a stir bar in the round-bottom flask.

2. Charging the Flask:

  • Transfer the crude this compound reaction mixture into the round-bottom flask. Do not fill the flask more than two-thirds of its capacity.

3. Heating and Equilibration:

  • Begin heating the flask gently using a heating mantle and stir the mixture.

  • Observe the vapor rising slowly up the fractionating column. It is crucial to heat slowly to allow for the establishment of a vapor-liquid equilibrium at each stage of the column.

  • The temperature at the distillation head should remain low initially as the more volatile impurities begin to rise.

4. Collecting Fractions:

  • Forerun (Impurity Fraction 1): If isobutylene was a potential side product and not removed during the work-up, it will be the first to distill due to its very low boiling point. However, it is a gas at room temperature and would likely have escaped during the work-up. The first liquid fraction will likely be unreacted tert-butanol (Boiling Point: 82-83 °C). Collect any distillate that comes over below the expected boiling point of the product in a separate flask labeled "Forerun".

  • Intermediate Fraction (Impurity Fraction 2): After the tert-butanol has been removed, the temperature may plateau again for the removal of unreacted 2-butanol (Boiling Point: 98-100 °C). Collect this in a separate receiving flask.

  • Product Fraction: As the temperature approaches the boiling point of this compound (117 °C), change to a clean, pre-weighed receiving flask. Collect the fraction that distills at a constant temperature, which should correspond to the boiling point of your desired product.

  • Final Fraction: If the temperature begins to rise significantly above the boiling point of your product, it indicates the presence of higher-boiling impurities like di-sec-butyl ether (Boiling Point: 121 °C). Switch to another receiving flask to collect this final fraction.

5. Analysis:

  • Analyze the collected fractions, especially the main product fraction, for purity using GC-MS.

Visualizations

experimental_workflow reaction_mixture Crude Reaction Mixture distillation_setup Assemble Fractional Distillation Apparatus reaction_mixture->distillation_setup heating Gentle Heating and Equilibration distillation_setup->heating collect_forerun Collect Forerun (Low-Boiling Impurities) heating->collect_forerun T < 117°C collect_product Collect Product Fraction (this compound) heating->collect_product T ≈ 117°C collect_final Collect Final Fraction (High-Boiling Impurities) heating->collect_final T > 117°C collect_forerun->heating collect_product->heating analysis Purity Analysis (GC-MS) collect_product->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed troubleshooting_logic start Purification Issue impure_product Impure Product start->impure_product low_yield Low Yield start->low_yield no_distillate No Distillate start->no_distillate check_column Check Column Efficiency impure_product->check_column check_rate Check Distillation Rate impure_product->check_rate check_temp Check Thermometer Placement impure_product->check_temp check_side_reactions Review Synthesis for Side Reactions low_yield->check_side_reactions check_workup Review Work-up Procedure low_yield->check_workup check_fractions Analyze Forerun and Final Fractions low_yield->check_fractions check_heating Check Heating Mantle no_distillate->check_heating check_seal Check for Leaks no_distillate->check_seal check_flooding Check for Column Flooding no_distillate->check_flooding solution_column Use Longer/More Efficient Column check_column->solution_column solution_rate Reduce Heating Rate check_rate->solution_rate solution_temp Reposition Thermometer check_temp->solution_temp solution_side_reactions Optimize Reaction Conditions check_side_reactions->solution_side_reactions solution_workup Perform Multiple Extractions check_workup->solution_workup solution_fractions Re-distill Combined Impure Fractions check_fractions->solution_fractions solution_heating Ensure Proper Heating and Stirring check_heating->solution_heating solution_seal Re-grease and Secure Joints check_seal->solution_seal solution_flooding Reduce Heat and Allow Drainage check_flooding->solution_flooding

References

Technical Support Center: Optimizing Reaction Conditions with 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(tert-butoxy)butane (also known as sec-butyl tert-butyl ether) as a solvent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in the laboratory?

A1: this compound is a colorless, liquid ether solvent.[1][2] Due to its chemical inertness, it is a versatile solvent for a variety of organic reactions.[1] Its higher boiling point compared to more common ether solvents like diethyl ether and tetrahydrofuran (THF) makes it particularly suitable for reactions requiring elevated temperatures.

Q2: What are the main safety precautions to consider when working with this compound?

A2: Like other ethers, this compound is flammable and can form explosive peroxides upon prolonged exposure to air and light.[3][4] It is crucial to store it in a cool, dry, and well-ventilated area, away from ignition sources, in a tightly sealed container.[3] Always test for the presence of peroxides before use, especially before distillation. Standard personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves, should be worn. All manipulations should be performed in a chemical fume hood.

Q3: How can I dry this compound before use?

A3: For many applications, commercially available anhydrous this compound is sufficient. If further drying is necessary, it can be dried over activated molecular sieves (3Å or 4Å). Due to its higher boiling point, distillation from a suitable drying agent like sodium/benzophenone can be performed, but extreme caution must be taken due to the risk of peroxide-initiated explosions. Always test for peroxides before distilling any ether.

Q4: Is this compound stable under acidic or basic conditions?

A4: Ethers are generally stable to a wide range of pH conditions, including many basic and non-aqueous acidic environments. However, strong acids at elevated temperatures can cause ether cleavage. The tert-butyl group in this compound is particularly susceptible to cleavage under strongly acidic conditions to form isobutylene.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number32970-45-9[5][6]
Molecular FormulaC₈H₁₈O[5][6]
Molecular Weight130.23 g/mol [5][6]
Boiling Point117 °C at 760 mmHg[2]
Density0.778 g/cm³[2]
Flash Point13.7 °C[2]

Table 2: Comparison of this compound with Other Common Ether Solvents

SolventBoiling Point (°C)Density (g/mL)Water SolubilityNotes
This compound 1170.778InsolubleHigher boiling point allows for a wider reaction temperature range.
Diethyl Ether34.60.713Slightly solubleHighly volatile and flammable; prone to peroxide formation.
Tetrahydrofuran (THF)660.889MiscibleGood coordinating solvent but can be difficult to remove from water.
1,4-Dioxane1011.034MiscibleHigher boiling point than THF, but also a suspected carcinogen.
Cyclopentyl methyl ether (CPME)1060.860Slightly solubleConsidered a "greener" alternative with a higher boiling point and lower peroxide formation tendency than THF.

Table 3: Qualitative Solubility of Common Reagent Classes in this compound

Reagent ClassExpected SolubilityRationale
Nonpolar organic compounds (e.g., hydrocarbons, aryl halides)High"Like dissolves like"; this compound is a relatively nonpolar solvent.
Moderately polar organic compounds (e.g., ketones, esters)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of moderately polar compounds.
Highly polar organic compounds (e.g., alcohols, carboxylic acids)LowLimited hydrogen bonding capability compared to protic solvents.
Organometallic reagents (e.g., Grignard, organolithiums)ModerateThe ether oxygen can coordinate to the metal center, stabilizing the reagent in solution, similar to other ether solvents.
Inorganic saltsVery LowLack of strong ion-dipole interactions.

Note: This table is based on general chemical principles. Actual solubility should be determined experimentally for each specific compound.

Troubleshooting Guide

Issue: Low or No Reaction Conversion

LowConversion start Low or No Reaction Conversion q1 Is the reaction temperature appropriate? start->q1 s1 Increase reaction temperature. This compound's high boiling point (117 °C) allows for higher temperatures than THF or diethyl ether. q1->s1 No q2 Are all reactants soluble at the reaction temperature? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Consider adding a co-solvent to improve solubility. If compatible, a small amount of a more polar solvent like THF might be beneficial. q2->s2 No q3 Was the solvent and glassware properly dried and the reaction run under an inert atmosphere? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Moisture and oxygen can quench many sensitive reagents. Ensure rigorous anhydrous and inert conditions. q3->s3 No q4 Is steric hindrance from the solvent a potential issue? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 The tert-butyl and sec-butyl groups can be sterically demanding. Consider a less hindered solvent if coordination to a bulky reagent or substrate is crucial. q4->s4 Yes end_node Consult further literature for specific reaction. q4->end_node No a4_yes Yes a4_no No s4->end_node

Troubleshooting low reaction conversion.

Issue: Difficulty in Product Isolation/Purification

  • Problem: The high boiling point of this compound makes it difficult to remove by rotary evaporation at standard pressures.

  • Solution:

    • Aqueous Workup: If your product is not water-soluble, perform a liquid-liquid extraction. Since this compound is insoluble in water, it will separate cleanly. Extract your product into a lower-boiling organic solvent like diethyl ether or ethyl acetate. Multiple extractions may be necessary.

    • High-Vacuum Evaporation: Use a high-vacuum pump to lower the boiling point of the solvent, allowing for its removal at a lower temperature.

Experimental Protocols

Representative Protocol: Grignard Reaction Using a Less Reactive Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates. The higher boiling point of this compound can be advantageous for the formation of Grignard reagents from less reactive aryl chlorides.

GrignardWorkflow start Start: Prepare Glassware and Reagents step1 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). start->step1 step2 2. Add magnesium turnings to the reaction flask. step1->step2 step3 3. Add a small amount of anhydrous this compound to cover the magnesium. step2->step3 step4 4. Prepare a solution of the aryl chloride in anhydrous this compound. step3->step4 step5 5. Add a small portion of the aryl chloride solution to initiate the reaction. Gentle heating may be required. step4->step5 step6 6. Once initiated, add the remaining aryl chloride solution dropwise while maintaining a gentle reflux. step5->step6 step7 7. After addition is complete, continue to heat at reflux until the magnesium is consumed. step6->step7 step8 8. Cool the reaction to 0 °C and add the electrophile (e.g., ketone or aldehyde) dropwise as a solution in anhydrous this compound. step7->step8 step9 9. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC-MS). step8->step9 step10 10. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. step9->step10 step11 11. Perform a liquid-liquid extraction with a lower-boiling solvent (e.g., ethyl acetate). step10->step11 step12 12. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. step11->step12 end_node Purify the crude product by column chromatography or distillation. step12->end_node

Workflow for a Grignard reaction.

Peroxide Test Protocol (Qualitative)

  • To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Add a drop of a starch indicator solution.

  • The appearance of a blue-black color indicates the presence of peroxides.

Important Note: If peroxides are detected, do not distill the solvent. Consult your institution's safety guidelines for peroxide quenching and disposal procedures.

References

Removing water from 2-(tert-butoxy)butane for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on removing water from 2-(tert-butoxy)butane to prepare it for anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound before my reaction?

A1: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other sensitive reagents are highly reactive towards protic solvents like water. Water can quench these reagents, inhibit catalysis, or lead to unwanted side reactions, ultimately reducing the yield and purity of your desired product.

Q2: What is the approximate water content in a new, sealed bottle of this compound?

A2: The water content in a new bottle of this compound can vary depending on the grade of the solvent and the supplier. However, even "anhydrous" grades of solvents can absorb moisture from the atmosphere once the bottle is opened. It is always best practice to dry the solvent before use in moisture-sensitive reactions.

Q3: What are the most common methods for drying this compound?

A3: The most common and effective methods for drying ethers like this compound include:

  • Use of Molecular Sieves: A simple and effective method for removing trace amounts of water.

  • Distillation from a drying agent: A more rigorous method for achieving very low water content, often employing sodium metal and benzophenone as an indicator.

  • Use of other desiccants: Agents like activated alumina or calcium hydride can also be used.

Q4: Can I use distillation alone to remove water from this compound?

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction failure or low yield despite using "anhydrous" this compound. The solvent was not sufficiently dry. The "anhydrous" grade may have absorbed moisture.1. Always dry the solvent immediately before use, even if it is from a new bottle. 2. Use a more rigorous drying method, such as distillation from sodium/benzophenone. 3. Verify the dryness of the solvent using Karl Fischer titration.
The blue color of the sodium/benzophenone ketyl indicator does not form or fades quickly during distillation. 1. The initial water content in the this compound is too high. 2. There is a leak in the distillation apparatus allowing atmospheric moisture to enter.1. Pre-dry the this compound with a less reactive drying agent like anhydrous magnesium sulfate or molecular sieves before adding sodium and benzophenone. 2. Carefully check all joints and connections of your distillation setup for leaks. Ensure a positive pressure of inert gas (nitrogen or argon).
Molecular sieves are not effectively drying the this compound. 1. The molecular sieves were not properly activated. 2. An insufficient amount of molecular sieves was used. 3. The contact time was too short.1. Activate the molecular sieves by heating them in a vacuum oven. 2. Use a sufficient quantity of sieves (typically 10-20% by weight of the solvent). 3. Allow the solvent to stand over the sieves for at least 24 hours with occasional swirling.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 117.0 ± 8.0 °C at 760 mmHg[2]
Density 0.8 ± 0.1 g/cm³[2]

Table 2: Comparison of Common Drying Methods for Ethers

Drying MethodTypical Final Water Content (ppm)AdvantagesDisadvantages
3Å Molecular Sieves (20% w/v, 48h) < 10[3]Simple to use, relatively safe.Can be slow, requires proper activation.
Distillation from Sodium/Benzophenone Ketyl < 10[4]Provides very dry solvent, visual indicator of dryness.Requires specialized glassware, use of reactive and flammable materials.
Activated Alumina < 10[3]High drying capacity.Can be dusty, may require filtration.
**Calcium Hydride (CaH₂) **Variable, generally less effective for ethers than other methods.Inexpensive.Can form a coating that prevents further drying, hydrogen gas is evolved.

Note: The final water content can vary depending on the initial water content of the solvent and the specific experimental conditions.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound to a level suitable for most anhydrous reactions.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Oven-dried flask with a stopper or septum

  • Inert gas source (nitrogen or argon)

Procedure:

  • Activate 3Å molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a stream of inert gas or in a vacuum oven at the same temperature overnight.

  • Cool the activated sieves to room temperature in a desiccator under vacuum.

  • Place the activated molecular sieves (approximately 10-20% of the solvent weight) into an oven-dried flask.

  • Under a positive pressure of inert gas, add the this compound to the flask containing the molecular sieves.

  • Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gently swirl the flask occasionally.

  • The dry solvent can be decanted or cannulated from the molecular sieves for use in the reaction.

Protocol 2: Distillation of this compound from Sodium/Benzophenone Ketyl

Objective: To obtain highly anhydrous this compound for extremely moisture-sensitive applications.

Materials:

  • This compound, pre-dried (e.g., over molecular sieves)

  • Sodium metal, as wire or small pieces

  • Benzophenone

  • Distillation apparatus (oven-dried)

  • Inert gas source (nitrogen or argon) with a bubbler

  • Heating mantle

Procedure:

  • Pre-dry the this compound: Before setting up the distillation, it is advisable to pre-dry the solvent with a less reactive drying agent like anhydrous magnesium sulfate or molecular sieves to remove the bulk of the water.

  • Set up the distillation apparatus: Assemble the oven-dried distillation glassware under a positive pressure of inert gas. Ensure all joints are well-sealed.

  • Add solvent and reagents: To the distillation flask, add the pre-dried this compound. Then, add a small amount of benzophenone (a few crystals) and sodium metal (cut into small pieces).

  • Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas.

  • Observe the color change: As the solvent becomes anhydrous, the sodium will react with the benzophenone to form a deep blue or purple ketyl radical anion.[5] This color indicates that the solvent is dry. If the blue color does not appear or fades, it suggests that there is still water present, and more sodium may need to be carefully added.

  • Distill the solvent: Once a persistent deep blue or purple color is achieved, begin to distill the solvent slowly. Collect the distillate in an oven-dried receiving flask under an inert atmosphere.

  • Storage: The freshly distilled anhydrous this compound should be used immediately or stored in a tightly sealed, oven-dried flask under an inert atmosphere over activated molecular sieves.

Safety Precautions: Sodium metal is highly reactive and flammable. Handle it with care in an inert atmosphere and have appropriate fire extinguishing equipment (Class D) readily available. Always quench the distillation residue carefully with a high-boiling alcohol like isopropanol or tert-butanol before disposal.

Mandatory Visualizations

Drying_Workflow cluster_start Initial State cluster_methods Drying Methods cluster_end Final State start This compound (contains water) sieves Add Activated 3Å Molecular Sieves start->sieves Simple Method distillation Distill from Sodium/Benzophenone start->distillation Rigorous Method end_product Anhydrous This compound sieves->end_product distillation->end_product

Caption: Workflow for drying this compound.

Troubleshooting_Logic start Reaction Failure? check_dryness Verify Solvent Dryness (Karl Fischer Titration) start->check_dryness Yes check_reagents Check Other Reagents and Reaction Conditions start->check_reagents No redry Re-dry Solvent Using More Rigorous Method check_dryness->redry Solvent is Wet check_dryness->check_reagents Solvent is Dry success Problem Solved redry->success check_reagents->success

Caption: Troubleshooting logic for failed anhydrous reactions.

References

Common impurities in 2-(tert-butoxy)butane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tert-butoxy)butane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in my this compound sample?

A1: The most common impurities in this compound typically originate from its synthesis, which is commonly achieved through the acid-catalyzed reaction of 2-butanol with isobutylene. These impurities can be categorized as unreacted starting materials and reaction byproducts.

  • Unreacted Starting Materials:

    • 2-Butanol

    • Isobutylene (may be present as a dissolved gas)

  • Reaction Byproducts:

    • Di-tert-butyl ether

    • Isobutene dimers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

    • tert-Butanol (from hydration of isobutene if water is present)

The presence and concentration of these impurities can vary depending on the specific reaction conditions and the initial stoichiometry of the reactants.

Q2: I am observing a lower boiling point than expected during the distillation of my product. What could be the cause?

A2: A lower than expected boiling point during the initial phase of distillation is often indicative of the presence of highly volatile impurities. The most likely culprit is unreacted isobutylene, which has a boiling point of -7°C and may be present as a dissolved gas in your crude product. As the distillation proceeds and the isobutylene is removed, the boiling point should rise to that of this compound.

Q3: My final product appears to be wet or contains a separate aqueous layer after workup. How can I resolve this?

A3: The presence of water in your final product is likely due to incomplete separation during the aqueous workup. 2-Butanol, one of the starting materials, has some solubility in water and can carry water into the organic phase. To remove residual water and any remaining water-soluble impurities like 2-butanol, a liquid-liquid extraction with brine (a saturated aqueous solution of NaCl) is recommended, followed by drying the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q4: After purification by distillation, I still see a peak corresponding to an impurity with a similar retention time to my product in the GC-MS analysis. What could it be and how can I remove it?

A4: An impurity with a similar retention time and boiling point to this compound is likely to be a structural isomer or a compound with similar polarity and molecular weight. Di-tert-butyl ether is a common byproduct with a boiling point close to that of the desired product, making it difficult to separate by standard distillation. In this case, fractional distillation with a column that has a high number of theoretical plates is necessary for efficient separation. Careful monitoring of the distillation temperature is crucial to isolate the pure fraction of this compound.

Data Presentation: Physical Properties of this compound and Common Impurities

The following table summarizes the boiling points of this compound and its common impurities, which is essential for planning purification by distillation.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₈O130.23117
2-ButanolC₄H₁₀O74.1299.5[1]
IsobutyleneC₄H₈56.11-7
Di-tert-butyl etherC₈H₁₈O130.23108-109
Isobutene dimersC₈H₁₆112.21~101-104
tert-ButanolC₄H₁₀O74.1282.4

Experimental Protocols

Protocol 1: Removal of 2-Butanol by Liquid-Liquid Extraction

This protocol describes the removal of the water-soluble impurity, 2-butanol, from a crude this compound mixture.

Materials:

  • Crude this compound

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic phase containing this compound, and the lower layer is the aqueous phase.

  • Drain the lower aqueous layer and discard it.

  • To further remove dissolved water and residual 2-butanol, wash the organic layer with an equal volume of brine.

  • Repeat the gentle shaking and venting process.

  • Separate and discard the lower aqueous (brine) layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to absorb any remaining water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic layer into a round-bottom flask.

  • Remove the solvent (if any was used during the reaction workup) using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol details the purification of this compound from less volatile and closely boiling impurities such as 2-butanol and di-tert-butyl ether.

Materials:

  • Partially purified this compound (from Protocol 1)

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Place the partially purified this compound and a few boiling chips into the distillation flask.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature on the thermometer at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile component.

  • Discard the initial fraction (forerun), which may contain low-boiling impurities.

  • As the temperature approaches the boiling point of this compound (117°C), change the receiving flask to collect the main fraction.

  • Collect the fraction that distills over at a constant temperature of 117°C. This is the purified this compound.

  • Monitor the temperature closely. If the temperature begins to rise significantly above 117°C, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect the high-boiling fraction separately.

  • Allow the apparatus to cool down before disassembling.

Protocol 3: GC-MS Analysis of this compound Purity

This protocol provides a starting point for the analysis of impurities in a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: Increase to 150°C at a rate of 10°C/min

    • Hold: Hold at 150°C for 2 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 35 to 200

Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by calculating the peak area percentage relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Butanol + Isobutylene (Acid Catalyst) crude_product Crude this compound start->crude_product extraction Liquid-Liquid Extraction (Water/Brine Wash) crude_product->extraction drying Drying (Anhydrous MgSO₄/Na₂SO₄) extraction->drying distillation Fractional Distillation drying->distillation gcms GC-MS Analysis distillation->gcms pure_product Pure this compound gcms->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_removal_logic cluster_impurities Common Impurities cluster_removal_methods Removal Methods unreacted Unreacted Starting Materials (2-Butanol, Isobutylene) extraction Liquid-Liquid Extraction unreacted->extraction 2-Butanol (water-soluble) distillation Fractional Distillation unreacted->distillation Isobutylene (volatile) byproducts Byproducts (Di-tert-butyl ether, Isobutene dimers) byproducts->distillation Different Boiling Points water Water water->extraction drying Drying Agent water->drying

Caption: Logical relationship between common impurities and their corresponding removal methods.

References

Handling and storage guidelines for 2-(tert-butoxy)butane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and troubleshooting of 2-(tert-butoxy)butane to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound, like other ethers, is the formation of explosive peroxides upon exposure to oxygen, light, and heat.[1][2][3][4] Over time, this autoxidation process can lead to the accumulation of shock-sensitive peroxide crystals, posing a serious safety hazard.[1][4] Additionally, under acidic conditions, this compound can undergo acid-catalyzed hydrolysis to yield tert-butanol and 2-butanol.[2][5]

Q2: How should this compound be properly stored to minimize degradation?

A2: To minimize degradation, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from light and heat.[6][7] The use of opaque containers, such as amber glass bottles, is recommended to protect against light exposure, which can accelerate peroxide formation.[7] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.

Q3: Are there any visual indicators of this compound degradation?

A3: Yes, visual inspection can help identify potential degradation. Signs of peroxide formation include the presence of clear liquid containing suspended wisp-like structures, the formation of precipitated crystals that may look like chips or ice-like forms, a cloudy appearance, or the formation of white crystals under the rim of the container's cap.[1] If any of these signs are observed, the container should not be opened and should be handled as potentially explosive.

Q4: Can this compound be used in acidic reaction conditions?

A4: Caution should be exercised when using this compound in acidic conditions. Similar to other tert-butyl ethers like MTBE, it is susceptible to acid-catalyzed hydrolysis, which can generate tert-butanol and 2-butanol as impurities.[2][5][8] These byproducts may interfere with your reaction or contaminate your final product. If acidic conditions are necessary, it is crucial to monitor the stability of the ether and consider the potential impact of these degradation products.

Q5: How can I test for the presence of peroxides in my this compound sample?

A5: There are several methods to test for peroxides. Commercially available peroxide test strips that can be used with organic solvents are a common and convenient option.[1][7] Another method is the iodine detection test: mix 1-3 mL of the ether with an equal volume of acetic acid in a test tube, then add a few drops of a 5% potassium iodide solution and shake. The appearance of a yellow to brown color indicates the presence of peroxides.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR/GC-MS analysis of a reaction mixture where this compound was used as a solvent. Acid-catalyzed hydrolysis of this compound due to acidic reagents or byproducts.- Neutralize the reaction mixture promptly during workup.- Consider using an alternative, more acid-stable solvent if possible.- Run a blank reaction with the solvent and acidic reagents to confirm degradation.
Inconsistent reaction yields or rates. Presence of peroxides in this compound, which can initiate side reactions.- Test the solvent for peroxides before use.- If peroxides are present, purify the solvent or use a fresh, unopened bottle.- Ensure the solvent is properly stored to prevent future peroxide formation.
Crystals observed in the this compound container. Significant peroxide formation. This is a serious safety hazard.- DO NOT attempt to open or move the container.- Secure the area and contact your institution's Environmental Health & Safety (EHS) department immediately for proper disposal.
Pressure buildup in the storage container. Thermal decomposition, especially if stored at elevated temperatures.- Store in a cool, well-ventilated area.- When opening, do so cautiously in a fume hood, pointing the container away from yourself and others.

Data Summary

Storage Condition Recommendations
Parameter Guideline Rationale
Temperature Cool, well-ventilated area.[6]To minimize thermal decomposition and slow down the rate of peroxide formation.[1][4]
Light Store in opaque containers (e.g., amber glass) away from light.[7]UV light can promote autoxidation and the formation of peroxides.[1]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[3]To prevent exposure to oxygen, which is necessary for peroxide formation.[1][2]
Container Airtight and properly sealed.To prevent evaporation and exposure to atmospheric oxygen and moisture.[3]
Potential Degradation Products
Degradation Pathway Conditions Primary Products
Peroxide Formation (Autoxidation) Exposure to air, light, and heat over time.[1][2][4]Hydroperoxides and dialkyl peroxides.
Acid-Catalyzed Hydrolysis Presence of strong or even dilute acids.[2][5][8]tert-Butanol and 2-butanol.
Thermal Decomposition Elevated temperatures.Isobutene and 2-butanol (inferred from similar tert-butyl ethers).[9][10]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated and long-term storage conditions, based on general principles from pharmaceutical stability testing guidelines.[11][12]

1. Sample Preparation:

  • Use a fresh, unopened bottle of this compound of a known purity.
  • Aliquot the sample into several small, clean, and dry amber glass vials.
  • For samples to be tested under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

2. Storage Conditions:

  • Long-Term Testing: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity.
  • Accelerated Testing: Store samples at 40°C ± 2°C with 75% ± 5% relative humidity.
  • Light Exposure: Store a separate set of samples under controlled light conditions as per ICH Q1B guidelines.

3. Testing Schedule:

  • Initial Analysis (Time 0): Analyze a sample immediately to establish a baseline for purity and peroxide content.
  • Accelerated Testing: Test samples at 1, 3, and 6 months.
  • Long-Term Testing: Test samples at 3, 6, 9, 12, 18, and 24 months.

4. Analytical Methods:

  • Purity Assessment (GC-FID/GC-MS): Use gas chromatography with a flame ionization detector or mass spectrometer to determine the purity of this compound and to identify and quantify any degradation products.
  • Peroxide Value Determination: Use peroxide test strips for a semi-quantitative measurement or perform a titrimetric method for a quantitative peroxide value.
  • Appearance: Visually inspect the samples for any changes in color, clarity, or the presence of particulates/crystals.

Protocol for Peroxide Detection (Potassium Iodide Method)

1. Reagent Preparation:

  • Prepare a 5% (w/v) aqueous solution of potassium iodide.
  • Have glacial acetic acid readily available.

2. Procedure:

  • In a clean, dry test tube, add 1-3 mL of the this compound sample to be tested.
  • Add an equal volume of glacial acetic acid and mix.
  • Add 3-5 drops of the 5% potassium iodide solution.
  • Stopper the test tube and shake vigorously for 30 seconds.
  • Allow the layers to separate.

3. Interpretation:

  • No color change: Peroxides are not present in significant amounts.
  • Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides.

Visualizations

degradation_pathways cluster_peroxide Peroxide Formation cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_thermal Thermal Decomposition 2_butoxybutane_p This compound peroxides Hydroperoxides & Dialkyl Peroxides 2_butoxybutane_p->peroxides O2, light, heat 2_butoxybutane_h This compound tert_butanol tert-Butanol 2_butoxybutane_h->tert_butanol H3O+ 2_butanol 2-Butanol 2_butoxybutane_h->2_butanol H3O+ 2_butoxybutane_t This compound isobutene Isobutene 2_butoxybutane_t->isobutene Heat (Δ) 2_butanol_t 2-Butanol 2_butoxybutane_t->2_butanol_t Heat (Δ)

Caption: Major degradation pathways of this compound.

troubleshooting_workflow start Unexpected Experimental Result check_solvent Was this compound used as a solvent? start->check_solvent test_peroxides Test for peroxides check_solvent->test_peroxides Yes other_cause Investigate other causes check_solvent->other_cause No peroxides_present Peroxides Present? test_peroxides->peroxides_present purify Purify or replace solvent peroxides_present->purify Yes check_acid Were acidic conditions used? peroxides_present->check_acid No purify->test_peroxides hydrolysis Consider hydrolysis byproducts check_acid->hydrolysis Yes check_acid->other_cause No analyze_byproducts Analyze for tert-butanol and 2-butanol hydrolysis->analyze_byproducts

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions that utilize 2-(tert-butoxy)butane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when using this compound as a reactant?

Low yields in reactions involving this compound can often be attributed to a few key factors. Steric hindrance from the bulky tert-butyl group can slow down the desired reaction, allowing side reactions to become more competitive.[1] Additionally, the quality of the starting materials, including the purity of this compound and the other reactants, is crucial.[2] Finally, suboptimal reaction conditions such as temperature, reaction time, and solvent choice can significantly impact the overall yield.

Q2: Can this compound undergo side reactions that consume the starting material?

Yes, under certain conditions, this compound can participate in side reactions. The ether linkage is susceptible to cleavage under strong acidic conditions, which would lead to the formation of tert-butanol and isomers of butene. While generally stable to basic conditions, prolonged exposure to very strong bases at high temperatures could potentially lead to elimination reactions.[1][3]

Q3: How can I effectively monitor the progress of a reaction involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions.[4] You can spot the starting material, this compound, and the reaction mixture over time to observe the consumption of the starting material and the appearance of the product spot. For more quantitative analysis and to confirm the molecular weight of the product, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[4] Gas chromatography (GC) can also be suitable for monitoring the reaction, especially if the products are volatile.

Q4: What are the best practices for purifying products from a reaction mixture containing this compound?

The choice of purification method will depend on the properties of your desired product. Due to the relatively low boiling point of this compound (117.0 ± 8.0 °C at 760 mmHg), distillation can be an effective method to remove it from less volatile products.[5] For non-volatile products, flash column chromatography is a standard and effective purification technique.[6] The choice of eluent system for chromatography will need to be optimized based on the polarity of the product and any byproducts.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

Question: My reaction has stalled, and I'm observing a low conversion of this compound to my desired product. What steps can I take to improve the conversion?

Answer: Low conversion can be caused by several factors, ranging from reagent quality to reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.

LowConversionWorkflow cluster_start Initial Observation cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low Conversion of This compound Reagent_Quality Verify Reagent Purity and Activity Start->Reagent_Quality Is reagent quality confirmed? Reaction_Conditions Optimize Reaction Conditions Reagent_Quality->Reaction_Conditions Yes Purify_Reagents Purify/Replace Reagents Reagent_Quality->Purify_Reagents No Stoichiometry Check Reactant Stoichiometry Reaction_Conditions->Stoichiometry Yes Modify_Conditions Increase Temperature/ Time/ Change Solvent Reaction_Conditions->Modify_Conditions Are conditions optimal? No Inert_Atmosphere Ensure Inert Atmosphere (if required) Stoichiometry->Inert_Atmosphere Yes Adjust_Ratios Adjust Molar Ratios Stoichiometry->Adjust_Ratios Is stoichiometry correct? No Improve_Inertness Flame-dry Glassware/ Use Freshly Purged Solvents Inert_Atmosphere->Improve_Inertness Is inertness critical and assured? No End Improved Conversion/ Yield Inert_Atmosphere->End Yes Purify_Reagents->Reaction_Conditions Modify_Conditions->Stoichiometry Adjust_Ratios->Inert_Atmosphere Improve_Inertness->End

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: General Procedure for Optimizing Reaction Temperature

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in sealed vials.[7]

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitoring: After a set amount of time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of product formation.

  • Analysis: Compare the results to identify the optimal temperature for the reaction.

ParameterCondition 1Condition 2Condition 3Condition 4
TemperatureRoom Temp40 °C60 °C80 °C
Yield (%) 15457570 (with byproduct formation)
Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but also a significant amount of byproducts, leading to a low isolated yield. How can I minimize byproduct formation?

Answer: The formation of byproducts is often a result of the reaction conditions favoring alternative reaction pathways. The steric bulk of the tert-butyl group in this compound can sometimes promote elimination over substitution reactions.[1]

ByproductFormation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Problem Significant Byproduct Formation High_Temp Reaction Temperature Too High Problem->High_Temp Wrong_Base_Solvent Incorrect Base or Solvent Choice Problem->Wrong_Base_Solvent Air_Moisture Presence of Air or Moisture Problem->Air_Moisture Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Change_Base_Solvent Use a More Selective Base or Aprotic Solvent Wrong_Base_Solvent->Change_Base_Solvent Inert_Conditions Run Under Inert Atmosphere Air_Moisture->Inert_Conditions Outcome Increased Selectivity and Yield Lower_Temp->Outcome Change_Base_Solvent->Outcome Inert_Conditions->Outcome

Caption: Logical relationships in byproduct formation.

Key Factors Influencing Substitution (SN2) vs. Elimination (E2) Reactions [1]

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Base Use a good nucleophile that is a weak base.Use a strong, sterically hindered base.[1]
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF).[1]Use a polar protic solvent (e.g., Ethanol, water).[1]
Temperature Lower reaction temperatures.[1]Higher reaction temperatures.[1]
Issue 3: Difficulty in Product Purification

Question: I have obtained a good crude yield, but I am struggling to isolate the pure product from the reaction mixture. What purification strategies should I consider?

Answer: Purification can be challenging, especially if the product has similar physical properties to the starting materials or byproducts. A systematic approach to purification is recommended.

Experimental Protocol: General Workup Procedure

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a suitable quenching solution (e.g., saturated aqueous ammonium chloride) with vigorous stirring.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[8][9]

  • Washing: Combine the organic layers and wash with brine to remove residual water.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[9]

If the crude product is still impure after a standard workup, consider the following purification techniques:

  • Fractional Distillation: If your product has a significantly different boiling point from this compound and other impurities, fractional distillation can be an effective purification method.[6]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[8]

    • Normal Phase: Use silica gel or alumina as the stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate).[8]

    • Reverse Phase: If the compound is polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may provide better separation.[8]

Troubleshooting Emulsion Formation During Extraction

Vigorous shaking of the separatory funnel can sometimes lead to the formation of an emulsion, making layer separation difficult.

EmulsionTroubleshooting cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions cluster_outcome Outcome Problem Emulsion Formation During Workup Cause Vigorous Shaking of Separatory Funnel Problem->Cause Gentle_Inversion Gently Invert Funnel Instead of Shaking Cause->Gentle_Inversion Add_Brine Add Saturated Brine Solution Cause->Add_Brine Filter Filter Through Celite Cause->Filter Outcome Clear Layer Separation Gentle_Inversion->Outcome Add_Brine->Outcome Filter->Outcome

Caption: Troubleshooting guide for emulsion formation.

To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[6]

References

Technical Support Center: GC-MS Analysis of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 2-(tert-butoxy)butane. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during purity assessment and byproduct identification.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions in the mass spectrum of this compound?

While a published reference spectrum for this compound (C₈H₁₈O, MW: 130.23) can be difficult to locate, the fragmentation pattern can be predicted based on the principles of mass spectrometry for ethers. The molecular ion peak [M]⁺ at m/z 130 is expected to be of low abundance. The most prominent peaks will likely arise from the cleavage of the C-O bonds and rearrangements.

Key expected fragments include:

  • m/z 57 [C₄H₉]⁺: This is often the base peak and corresponds to the stable tert-butyl cation.

  • m/z 73 [C₄H₉O]⁺: Resulting from the loss of a sec-butyl radical.

  • m/z 56 [C₄H₈]⁺: From the elimination of isobutylene.

  • m/z 41 [C₃H₅]⁺: A common fragment from the further breakdown of alkyl chains.

Q2: What are the common byproducts in the synthesis of this compound and how can I identify them by GC-MS?

The byproducts largely depend on the synthetic route. The two common methods are the Williamson ether synthesis and the acid-catalyzed addition of 2-butanol to isobutylene.

  • Williamson Ether Synthesis: This method involves the reaction of a sodium salt of 2-butanol with a tert-butyl halide (or vice versa). Potential byproducts include unreacted starting materials and products of side reactions.

  • Acid-Catalyzed Addition: This route can lead to the formation of isomeric ethers and polymers of isobutylene.

Below is a table of common byproducts and their key mass spectral fragments for identification.

CompoundMolecular WeightKey Mass Spectral Fragments (m/z)Notes
2-Butanol74.1245, 59, 31, 74Unreacted starting material.
tert-Butanol74.1259, 57, 43, 74Unreacted starting material or byproduct.
Di-sec-butyl ether130.2357, 101, 73, 45Formed from the reaction of two molecules of 2-butanol.
Di-tert-butyl ether130.2357, 115, 74, 41Formed from the reaction of two molecules of tert-butanol.
Isobutylene Dimer (Diisobutylene)112.2157, 97, 41, 112A common byproduct in acid-catalyzed reactions.

Q3: My chromatogram shows significant peak tailing for this compound. What could be the cause?

Peak tailing for ethers is a common issue and can be caused by several factors:

  • Active Sites: Free silanol groups on the GC liner, column, or packing material can interact with the lone pair of electrons on the ether's oxygen atom.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to tailing.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak distortion.

  • Inappropriate Column Choice: Using a highly polar column for a relatively non-polar ether can result in poor peak shape. For this compound, a low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended.

Troubleshooting Guides

Problem: Broad or Tailing Peaks

This is a frequent issue when analyzing ethers. Follow these steps to diagnose and resolve the problem.

Caption: Troubleshooting workflow for broad or tailing peaks.

Problem: Presence of Unexpected Peaks

The appearance of unknown peaks can indicate contamination or side reactions.

Unexpected_Peaks Start Unexpected Peaks in Chromatogram Step1 Run a solvent blank Start->Step1 Decision1 Are the peaks present in the blank? Step1->Decision1 Step2a Source of contamination is likely: - Solvent - Syringe - Sample vials - Carrier gas Decision1->Step2a Yes Step2b Peaks are related to the sample or synthesis. Decision1->Step2b No Path1 Yes Path2 No End End Step2a->End Step3 Identify peaks using mass spectral library (e.g., NIST). Step2b->Step3 Decision2 Are peaks identified as common byproducts? Step3->Decision2 Step4a Correlate byproducts with the synthesis route. Optimize synthesis to minimize side reactions. Decision2->Step4a Yes Step4b Consider sample degradation or reaction with the matrix. Investigate further. Decision2->Step4b No Path3 Yes Path4 No Step4a->End Step4b->End

Caption: Logical workflow for identifying unexpected peaks.

Experimental Protocols

Recommended GC-MS Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer to a GC vial for analysis.

  • GC-MS Parameters:

ParameterSetting
GC System
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp10 °C/min to 200 °C
Final HoldHold at 200 °C for 5 minutes
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 35-300

Data Presentation

Typical Purity and Byproduct Profile (Illustrative)

The following table presents an example of a quantitative analysis of a this compound sample produced via Williamson ether synthesis. Note that these values are illustrative and will vary depending on the reaction conditions.

CompoundRetention Time (min)Area %Identification Method
2-Butanol3.51.2MS Library Match
tert-Butanol3.80.5MS Library Match
This compound 6.2 97.8 MS Fragmentation
Di-sec-butyl ether8.10.3MS Library Match
Di-tert-butyl ether7.90.2MS Library Match

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound in an EI mass spectrometer.

fragmentation M This compound [C8H18O]˙⁺ m/z = 130 F57 tert-butyl cation [C4H9]⁺ m/z = 57 M->F57 - •C4H9O F73 [C4H9O]⁺ m/z = 73 M->F73 - •C4H9

Caption: Predicted fragmentation of this compound.

Managing the viscosity of 2-(tert-butoxy)butane at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(tert-butoxy)butane, with a specific focus on managing its viscosity at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as sec-butyl tert-butyl ether, is an organic ether.[1][2] Due to its ether structure, it is used as a solvent in various organic reactions. Ethers with similar structures, like methyl tert-butyl ether (MTBE), have been used as fuel additives to increase octane ratings.[3]

Q2: I am observing that this compound becomes significantly more viscous at low temperatures. Is this expected?

A2: Yes, this is expected behavior. The viscosity of most liquids, including ethers, increases as the temperature decreases.[4][5] At lower temperatures, the kinetic energy of the molecules decreases, leading to stronger intermolecular forces and greater resistance to flow.

Q3: How can I reduce the viscosity of this compound for my low-temperature experiment?

A3: There are several approaches to reduce the viscosity of this compound:

  • Temperature Control: The most direct method is to precisely control the temperature of your experiment. Even a small increase in temperature can significantly decrease viscosity.[5] Consider using a temperature-controlled bath or a heated syringe sleeve.[6]

  • Solvent Dilution: Adding a co-solvent with a lower viscosity can effectively reduce the overall viscosity of the solution. The choice of co-solvent will depend on the specific requirements of your experiment, including miscibility and reactivity.

  • Mechanical Agitation: Gentle stirring or mixing can help to overcome the internal friction of the liquid, although this may not be suitable for all experimental setups.

Q4: What are the potential consequences of high viscosity in my experiments?

A4: High viscosity can lead to several experimental challenges, including:

  • Inaccurate Pipetting and Dispensing: Viscous liquids can be difficult to pipette accurately, leading to errors in reagent volumes.[7][8][9]

  • Poor Mixing: High viscosity can hinder efficient mixing of reactants, potentially affecting reaction rates and yields.

  • Clogging of Tubing and Instruments: Highly viscous solutions can clog syringe needles, tubing, and other instrument components.[10]

  • Reduced Heat Transfer: Increased viscosity can impede heat transfer within the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inaccurate or inconsistent results in low-temperature reactions. The high viscosity of this compound at low temperatures is leading to poor mixing and inaccurate addition of reagents.- Slowly add reagents while ensuring efficient stirring.- Consider diluting the this compound with a low-viscosity, inert co-solvent.- Increase the reaction temperature slightly if the protocol allows, and monitor the effect on viscosity and reaction outcome.
Difficulty in transferring or pipetting this compound at low temperatures. The increased viscosity is causing the liquid to adhere to pipette tips and making it difficult to aspirate and dispense accurately.[7]- Use positive displacement pipettes for more accurate handling of viscous liquids.- Employ a slower pipetting speed for both aspiration and dispensing.- If using air displacement pipettes, consider the reverse pipetting technique.- Pre-cool the pipette tip to the working temperature to minimize temperature gradients.
Clogging of syringe needles or instrument tubing. The high viscosity of the cold this compound is causing blockages.[10]- Use a wider gauge needle or tubing for transfer.- Gently warm the transfer lines or syringe just before use, ensuring the temperature change does not negatively impact the experiment.- Filter the this compound at room temperature before cooling to remove any potential particulates that could contribute to clogging.
Phase separation or precipitation observed upon cooling. The solubility of a solute in this compound may decrease at lower temperatures, exacerbated by the increased viscosity.- Ensure the solute is fully dissolved at a higher temperature before cooling.- Cool the solution slowly and with gentle agitation to maintain homogeneity.- Consider using a co-solvent to improve solubility at low temperatures.

Data Presentation

CompoundTemperature (°C)Viscosity (mPa·s)
Diethyl Ether300.2230
200.2448
100.2681
00.2950
Methyl tert-butyl ether (MTBE)250.34
200.47 (kinematic viscosity in cSt)
101.7537 (kinematic viscosity in cSt)
51.756 (kinematic viscosity in cSt)

Note: The data for MTBE is presented in centistokes (cSt) for kinematic viscosity in some cases. To convert to dynamic viscosity (mPa·s), you would multiply by the density (g/cm³) of the liquid at that temperature. The general trend of increasing viscosity with decreasing temperature is evident.

Experimental Protocols

Protocol for Low-Temperature Viscosity Measurement of this compound

This protocol describes a general method for measuring the dynamic viscosity of this compound at low temperatures using a rotational viscometer with a temperature-controlled bath.

Materials:

  • Rotational viscometer

  • Low-temperature circulating bath

  • Appropriate spindle for the viscometer

  • Jacketed beaker or sample cell

  • Calibrated temperature probe

  • This compound

  • Standard viscosity fluids for calibration

Procedure:

  • Instrument Calibration: Calibrate the viscometer at the desired low temperatures using certified viscosity standards.

  • Sample Preparation: Ensure the this compound is free of any particulate matter by filtering if necessary.

  • Temperature Equilibration:

    • Set the low-temperature circulating bath to the target temperature (e.g., 0°C, -10°C, -20°C).

    • Place the jacketed beaker in the bath and allow it to equilibrate.

    • Add the required volume of this compound to the jacketed beaker.

    • Immerse the temperature probe into the sample to monitor its temperature.

    • Allow the sample to reach thermal equilibrium, ensuring the temperature is stable.

  • Viscosity Measurement:

    • Select the appropriate spindle and rotational speed on the viscometer. The selection should be based on the expected viscosity to ensure the torque reading is within the optimal range of the instrument.

    • Carefully lower the spindle into the center of the sample to the correct immersion depth as specified by the manufacturer.

    • Allow the spindle to rotate for a sufficient time to obtain a stable viscosity reading.

    • Record the viscosity reading and the exact temperature of the sample.

  • Data Collection: Repeat the measurement at different temperatures by adjusting the setpoint of the circulating bath and allowing the sample to equilibrate at each new temperature.

  • Cleaning: Thoroughly clean the spindle and sample cell with an appropriate solvent after the measurements are complete.

Visualizations

Troubleshooting_Workflow Troubleshooting High Viscosity of this compound start High Viscosity Issue Identified q1 Is precise temperature control possible? start->q1 sol1 Adjust temperature to the highest permissible level for the experiment. q1->sol1 Yes q2 Is solvent dilution compatible with the reaction? q1->q2 No sol1->q2 sol2 Add a low-viscosity, inert co-solvent. q2->sol2 Yes q3 Is mechanical agitation feasible? q2->q3 No sol2->q3 sol3 Introduce gentle stirring or mixing. q3->sol3 Yes end Issue Resolved / Re-evaluate Experimental Design q3->end No sol3->end

Caption: Troubleshooting workflow for managing high viscosity.

Temperature_Viscosity_Relationship Relationship Between Temperature, Viscosity, and Experimental Issues Temp Low Temperature Viscosity Increased Viscosity Temp->Viscosity leads to Issue1 Inaccurate Pipetting Viscosity->Issue1 Issue2 Poor Mixing Viscosity->Issue2 Issue3 Instrument Clogging Viscosity->Issue3

Caption: Impact of low temperature on viscosity and experiments.

References

Technical Support Center: Safe Disposal of 2-(tert-butoxy)butane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe disposal of 2-(tert-butoxy)butane waste, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide for this compound Waste Disposal

This guide addresses specific issues that may arise during the handling and disposal of this compound waste.

Issue Potential Cause Troubleshooting Steps
Visible crystals or solid precipitate in the waste container. Peroxide formation. Ethers like this compound can form explosive peroxides upon exposure to air and light.[1][2][3]Do not touch or move the container. [1][4] Crystalline peroxides are shock-sensitive and can be explosive.[1][5] Immediately contact your institution's Environmental Health & Safety (EHS) office or equivalent for emergency disposal.[1][2]
Unsure if peroxides are present in the waste. Prolonged storage or exposure to air.Test for peroxides using peroxide test strips or the potassium iodide method.[1][6][7] If the test is positive (a blue color with test strips or a yellow-to-brown color with potassium iodide), the waste must be treated as potentially explosive.[5][6][8] Contact EHS for guidance on disposal. For concentrations above 100 ppm, professional disposal is required.[9]
A spill of this compound waste has occurred. Accidental mishandling or container failure.For small spills (<1 L), if trained, use an absorbent material like sand or vermiculite to contain the spill.[1][10][11] Ensure the area is well-ventilated and eliminate all ignition sources.[10][12] For large spills (>1 L), evacuate the area immediately and contact emergency services and EHS.[1][4]
The waste container is bulging or showing signs of pressure buildup. Contamination with reactive substances or decomposition.Do not attempt to open the container. Move it to a safe, well-ventilated area, such as a fume hood, away from heat and ignition sources. Contact EHS for immediate pickup and disposal.
Uncertain about the appropriate waste container. Lack of information on chemical compatibility.Use a designated, properly labeled hazardous waste container.[3][5] Plastic-coated glass bottles are often recommended for flammable solvent waste.[13] Avoid metal containers if there's a possibility of water contamination, which can cause rust.[5] Ensure the container material is compatible with ethers; high-density polyethylene (HDPE) is generally suitable.[14][15]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound waste?

The primary hazards are its flammability and its potential to form explosive peroxides upon storage and exposure to air.[2][3] It is a flammable liquid and its vapors can form explosive mixtures with air.[16][17]

2. How should I store this compound waste before disposal?

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[1][2] It should be stored separately from strong oxidizing agents and acids.[4] Use a designated flammable waste storage cabinet if available.[2]

3. How often should I test my this compound waste for peroxides?

For opened containers of ethers, it is recommended to test for peroxides every 3 months.[1] Waste containers that have been stored for over a year should be treated with caution and tested before handling.

4. Can I dispose of small amounts of this compound waste down the drain?

No, never pour this compound or any other flammable solvent down the drain.[5][18] This can create a fire and explosion hazard in the plumbing and contaminate water sources.[5][18]

5. What is the correct procedure for disposing of empty this compound containers?

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).[2] The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[2]

6. What personal protective equipment (PPE) should I wear when handling this compound waste?

Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[1] All handling of open containers should be done inside a certified chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally similar ether, which can be used for risk assessment.

PropertyValue for this compound (or similar ethers)Reference
Molecular Formula C₈H₁₈O[16]
Molecular Weight 130.23 g/mol [16]
Boiling Point 121 °C[16]
Flash Point 25.6 °C (closed cup)[16]
Density 0.759 g/cm³ at 25 °C[16]
Flammability Limits Data not available for this compound. For tert-butyl ethyl ether: LEL 1.23%, UEL 7.7%[19]
Toxicity Data (LC50, inhalation, mouse) 130,000 mg/m³ for 15 hours (for di-sec-butyl ether)[16]

Experimental Protocols

Protocol for Peroxide Testing in this compound Waste

  • Safety Precautions: Perform this test in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sample Preparation: If the waste is in a large container, carefully decant a small amount (1-3 mL) into a clean test tube. Visually inspect the waste for any crystals or precipitates before proceeding. If solids are present, do not proceed and contact EHS immediately.

  • Potassium Iodide Method:

    • Add an equal volume of acetic acid to the test tube containing the waste sample.

    • Add a few drops of a 5% potassium iodide solution.

    • Shake the test tube gently.

    • Result Interpretation: The appearance of a yellow to brown color indicates the presence of peroxides.[6] A faint color should be compared against a blank to confirm a positive result.

  • Test Strip Method:

    • Use commercially available peroxide test strips.

    • Dip the test strip into the waste sample for the time specified by the manufacturer.

    • Remove the strip and compare the color to the chart provided with the kit.

    • Result Interpretation: A color change (typically to blue) indicates the presence of peroxides.[7][8]

  • Disposal of Test Sample: The tested sample should be disposed of as hazardous waste along with the bulk of the this compound waste.

Visualizations

Safe_Disposal_Workflow Safe Disposal Workflow for this compound Waste cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood visual_inspection Visually Inspect for Crystals/Precipitates fume_hood->visual_inspection peroxide_test Test for Peroxides (Strips or KI method) visual_inspection->peroxide_test No Solids ehs_disposal Contact EHS for Hazardous Waste Pickup visual_inspection->ehs_disposal Solids Present (EMERGENCY) collect_waste Collect in a Labeled, Compatible Waste Container peroxide_test->collect_waste collect_waste->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to 2-(tert-butoxy)butane and MTBE as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, product yields, and impurity profiles. This guide provides a detailed comparison of two ether solvents: 2-(tert-butoxy)butane and methyl tert-butyl ether (MTBE). The following sections will objectively evaluate their physical properties, safety considerations, and potential performance in organic reactions, supported by available data.

Physical and Chemical Properties

A solvent's physical properties are fundamental to its suitability for a specific application, dictating reaction temperature, solubility of reagents, and ease of removal post-reaction.

PropertyThis compoundMethyl tert-butyl ether (MTBE)
CAS Number 32970-45-91634-04-4
Molecular Formula C₈H₁₈OC₅H₁₂O
Molecular Weight 130.23 g/mol 88.15 g/mol [1]
Boiling Point 117 °C55.2 °C[1]
Density ~0.778 g/cm³0.7404 g/cm³[1]
Flash Point 13.7 °C-28 °C
Solubility in Water Data not availableSparingly soluble (26 g/L at 20 °C)[1]

Performance as a Reaction Solvent

MTBE is a well-established solvent in organic chemistry, often used as a substitute for diethyl ether due to its higher boiling point and significantly lower tendency to form explosive peroxides.[1][2][3] It is considered a relatively non-polar solvent and is effective in dissolving a wide range of organic compounds.[3] However, its utility in certain reactions, such as the formation of Grignard reagents, can be limited due to steric hindrance around the ether oxygen, which can impede its ability to act as a strong Lewis base.[1]

This compound , also known as sec-butyl tert-butyl ether, is a less common solvent. Its higher boiling point of 117 °C compared to MTBE's 55.2 °C suggests it could be advantageous for reactions requiring higher temperatures. The presence of a sec-butyl group instead of a methyl group increases the steric bulk around the ether oxygen, which might further reduce its coordinating ability compared to MTBE. This could be a disadvantage in reactions where solvent coordination to a metal center is crucial. Conversely, for reactions where a non-coordinating, higher-boiling ether is desired, this compound could be a suitable candidate.

Safety and Handling

Safety is a paramount concern in solvent selection. Both solvents are flammable and should be handled with appropriate precautions.

Safety AspectThis compoundMethyl tert-butyl ether (MTBE)
General Hazards Flammable liquid. For R&D use only.Flammable liquid. Can cause skin irritation.
Toxicity Detailed toxicological data not readily available.Evidence of toxicity in animal studies, though it is not classifiable as carcinogenic to humans.[4] May cause respiratory irritation, dizziness, and disorientation upon exposure.
Peroxide Formation Data not available, but as an ether, peroxide formation should be considered.Significantly lower tendency to form explosive peroxides compared to diethyl ether or THF.[2][3]

Experimental Protocols

To facilitate an objective comparison of these or other ether solvents in a specific application, a general experimental protocol for a common organic reaction is provided below. Researchers should adapt this protocol to their specific needs.

General Protocol for Solvent Comparison in a Grignard Reaction

This protocol outlines a method to compare the efficacy of this compound and MTBE as solvents for the formation and subsequent reaction of a Grignard reagent.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • An electrophile (e.g., benzaldehyde)

  • Anhydrous this compound

  • Anhydrous MTBE

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether (for comparison, optional)

  • Saturated aqueous ammonium chloride solution

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In two separate flame-dried, three-necked round-bottom flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place an equimolar amount of magnesium turnings and a crystal of iodine.

    • To one flask, add anhydrous this compound. To the other, add anhydrous MTBE.

    • In separate dropping funnels, prepare solutions of the alkyl/aryl halide in the respective solvents.

    • Add a small portion of the halide solution to each flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. Gentle warming may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixtures for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Electrophile:

    • Cool both reaction mixtures to 0 °C in an ice bath.

    • In separate dropping funnels, prepare solutions of the electrophile (e.g., benzaldehyde) in the respective solvents.

    • Add the electrophile solution dropwise to each Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixtures to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the product for each reaction.

    • Purify the products by column chromatography or another suitable method.

    • Calculate the isolated yield for each solvent.

    • Characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm their identity and purity.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical workflow for selecting a solvent and a general experimental workflow for comparing solvent performance.

SolventSelectionWorkflow Solvent Selection Workflow A Define Reaction Requirements (Temperature, Reactant Solubility, etc.) B Review Physical Properties (Boiling Point, Polarity, etc.) A->B C Assess Safety & Environmental Impact (Toxicity, Peroxide Formation, etc.) B->C D Evaluate Potential Performance (Coordinating Ability, Inertness) C->D E Select Candidate Solvents (e.g., this compound, MTBE) D->E F Perform Small-Scale Test Reactions E->F G Analyze Results (Yield, Purity, Reaction Time) F->G G->E Re-evaluate if necessary H Select Optimal Solvent for Scale-up G->H

Caption: A logical workflow for selecting an appropriate reaction solvent.

ExperimentalComparisonWorkflow Experimental Solvent Comparison Workflow cluster_prep Reaction Setup cluster_run Execution & Monitoring cluster_analysis Work-up & Analysis A Prepare Identical Reactions (Same Stoichiometry, Concentration) B1 Reaction in This compound A->B1 B2 Reaction in MTBE A->B2 C1 Run under Identical Conditions (Temperature, Stirring, Time) B1->C1 B2->C1 C2 Monitor Progress (TLC, LC-MS, etc.) C1->C2 D Identical Work-up Procedure C2->D E Isolate and Purify Products D->E F Quantify Yield and Purity E->F G Compare Performance Metrics F->G

References

A Comparative Analysis of 2-(tert-Butoxy)butane and Tetrahydrofuran as Solvents for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical for the success of Grignard reactions, influencing reagent formation, stability, and reactivity. While tetrahydrofuran (THF) is a conventional and widely utilized solvent, its relatively low boiling point can be a limiting factor in certain applications. This guide provides a comparative overview of 2-(tert-butoxy)butane, a higher-boiling point ether, and THF for use in Grignard reactions. Due to a lack of direct comparative studies in the scientific literature, this analysis is based on the known physical properties of the solvents and established principles of Grignard chemistry.

Solvent Properties: A Head-to-Head Comparison

A solvent's physical properties directly impact its suitability for a Grignard reaction. Key parameters for this compound and THF are summarized below.

PropertyThis compoundTetrahydrofuran (THF)Significance in Grignard Reactions
Boiling Point 117 °C[1][2][3]66 °CHigher boiling points allow for reactions at elevated temperatures, which can be beneficial for forming Grignard reagents from less reactive organic halides (e.g., chlorides) or for reactions that require thermal initiation.
Density 0.778 g/cm³[3]0.889 g/cm³Density differences can be a factor in phase separations during reaction workup.
Flash Point 13.7 °C[1][3]-14 °CThe flash point is a measure of flammability; a higher flash point indicates a lower fire hazard.
Dielectric Constant Not readily available7.6The dielectric constant can influence the solubility and stability of the Grignard reagent. Ethereal solvents stabilize the Grignard reagent through coordination of the ether oxygen with the magnesium atom.[4]
Structure sec-Butyl tert-butyl etherTetrahydrofuranThe steric bulk around the oxygen atom in this compound may affect its ability to solvate the Grignard reagent compared to the less hindered oxygen in THF.

Logical Workflow for Solvent Selection in Grignard Reactions

The decision to use a specific solvent for a Grignard reaction is a multi-faceted process. The following diagram illustrates a logical workflow to guide solvent selection based on key experimental considerations.

SolventSelection start Define Reaction Parameters halide Organic Halide Reactivity (I > Br > Cl) start->halide temperature Required Reaction Temperature start->temperature safety Safety & Handling Considerations start->safety solvent_choice Select Solvent halide->solvent_choice temperature->solvent_choice safety->solvent_choice thf THF (Standard Choice) solvent_choice->thf Standard conditions, reactive halide high_boiling High-Boiling Ether (e.g., this compound) solvent_choice->high_boiling Unreactive halide, higher temperature needed evaluation Evaluate Yield & Purity thf->evaluation high_boiling->evaluation GrignardWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup & Isolation prep_start Dry Glassware & Inert Atmosphere add_mg Add Mg Turnings & Initiator prep_start->add_mg add_halide Add Organic Halide in Anhydrous Ether add_mg->add_halide reflux Reflux to Form R-MgX add_halide->reflux add_electrophile Add Electrophile (e.g., Ketone, Aldehyde) reflux->add_electrophile react Stir at Appropriate Temperature add_electrophile->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify

References

A Spectroscopic Guide to the Enantiomers of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of the (R) and (S) enantiomers of 2-(tert-butoxy)butane, a simple chiral ether. Due to their enantiomeric relationship, these isomers exhibit identical spectroscopic behavior under standard conditions. Therefore, this guide will focus on the application of chiroptical techniques, namely NMR spectroscopy with chiral shift reagents and Vibrational Circular Dichroism (VCD), which are essential for their differentiation.

Introduction to Chiral Spectroscopy

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their standard Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra are indistinguishable. To resolve and identify individual enantiomers, it is necessary to introduce a chiral influence. This can be achieved through the use of chiral auxiliary compounds, such as chiral shift reagents in NMR, or by employing spectroscopic methods that are inherently sensitive to chirality, like Vibrational Circular Dichroism (VCD). Enantiomers of chiral ethers can be notoriously difficult to differentiate due to their low reactivity and poor donor capacity towards Lewis acids or metal ions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Under standard conditions, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-(tert-butoxy)butane are identical. The chemical shifts are influenced by the electronegative oxygen atom, causing a downfield shift for adjacent protons and carbons[2].

Predicted ¹H and ¹³C NMR Spectral Data (Standard Conditions)

The following tables summarize the predicted chemical shifts for this compound in an achiral solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (tert-butyl)~1.19singlet9H
CH₃ (ethyl group)~0.88triplet3H
CH₂~1.45multiplet2H
CH~3.35multiplet1H
CH₃ (sec-butyl)~1.12doublet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C(CH₃)₃~73.0
C(CH₃)₃~28.5
CH~74.0
CH₂~29.0
CH₃ (sec-butyl)~19.0
CH₃ (ethyl group)~10.0
Differentiation of Enantiomers using Chiral Shift Reagents

To distinguish between the (R) and (S) enantiomers, a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample[1][3]. The chiral reagent forms diastereomeric complexes with each enantiomer, leading to separate sets of peaks in the ¹H and ¹³C NMR spectra. The degree of separation depends on the concentration of the shift reagent and the specific protons or carbons.

Table 3: Predicted ¹H NMR Data for a Racemic Mixture of this compound with a Chiral Shift Reagent

Protons(R)-Isomer Shift (δ, ppm)(S)-Isomer Shift (δ, ppm)
CH₃ (tert-butyl)Shifted from ~1.19Differently shifted from ~1.19
CHShifted from ~3.35Differently shifted from ~3.35

Note: The exact chemical shifts will vary depending on the specific chiral shift reagent and its concentration.

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)

The standard IR spectrum of this compound is characterized by strong C-O stretching vibrations and C-H stretching and bending frequencies typical of alkanes. As with NMR, the IR spectra of the enantiomers are identical.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
2970-2850C-H stretch
1470-1450C-H bend
1390-1365C-H bend (tert-butyl)
1100-1000C-O stretch
Differentiation using Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution[4][5][6]. VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectra of enantiomers are mirror images of each other, exhibiting opposite signs for their corresponding peaks. This makes VCD an ideal method for the unambiguous identification and differentiation of the (R) and (S) isomers of this compound.

Experimental Protocols

NMR Spectroscopy with Chiral Shift Reagents
  • Sample Preparation: Dissolve a known quantity of the this compound sample (either a pure enantiomer or a racemic mixture) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of a suitable chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectrum Acquisition: After thorough mixing, acquire a series of ¹H NMR spectra while incrementally adding more of the chiral shift reagent until sufficient separation of the enantiomeric signals is observed.

  • Data Analysis: Integrate the separated signals to determine the enantiomeric excess (ee) of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that provides an optimal absorbance in the infrared region of interest.

  • Instrumentation: Use a commercial VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Collect the VCD spectrum of the sample over the desired spectral range. It is crucial to also measure the VCD spectrum of the pure solvent for background correction.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.

  • Comparison: The VCD spectra of the (R) and (S) enantiomers will be mirror images. Comparison with theoretically calculated VCD spectra can be used to assign the absolute configuration.

Visualized Workflow

Spectroscopic_Comparison Spectroscopic Comparison of this compound Isomers R_isomer (R)-2-(tert-butoxy)butane IR IR Spectroscopy R_isomer->IR Identical Spectra NMR NMR (¹H, ¹³C) R_isomer->NMR Identical Spectra VCD Vibrational Circular Dichroism (VCD) R_isomer->VCD Mirror-Image Spectra Chiral_NMR NMR with Chiral Shift Reagents R_isomer->Chiral_NMR Distinct Spectra S_isomer (S)-2-(tert-butoxy)butane S_isomer->IR Identical Spectra S_isomer->NMR Identical Spectra S_isomer->VCD Mirror-Image Spectra S_isomer->Chiral_NMR Distinct Spectra

Figure 1: Logical workflow for the spectroscopic comparison of this compound isomers.

This guide underscores the necessity of employing chiroptical spectroscopic techniques for the differentiation and characterization of enantiomeric compounds like (R)- and (S)-2-(tert-butoxy)butane, a fundamental requirement in modern drug discovery and development.

References

A Comparative Guide to Ether Solvents in SN2 Reactions: Spotlight on 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the success of bimolecular nucleophilic substitution (SN2) reactions, influencing reaction rates, yields, and overall efficiency. Ether solvents are frequently employed in SN2 reactions due to their polar aprotic nature, which facilitates the dissolution of reactants without significantly solvating the nucleophile, thereby enhancing its reactivity. This guide provides an objective comparison of the performance of 2-(tert-butoxy)butane against common ether solvents—diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane—in the context of SN2 reactions. The comparison is supported by established principles of physical organic chemistry and available experimental data for analogous systems.

The Critical Role of the Solvent in SN2 Reactions

The SN2 reaction is a concerted process where a nucleophile attacks an electrophilic carbon center, and a leaving group departs simultaneously. The solvent plays a crucial role in stabilizing the transition state and solvating the reactants. Polar aprotic solvents are generally favored for SN2 reactions because they can solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "bare" and highly reactive.[1] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[2]

Performance Comparison of Ether Solvents

Data Presentation: Comparison of Ether Solvent Properties and Performance

The following table summarizes key physical properties of the compared ether solvents and provides a qualitative and quantitative comparison of their expected and observed performance in SN2 reactions.

Property/Performance MetricDiethyl EtherTetrahydrofuran (THF)1,4-DioxaneThis compound (Expected)
Structure Et-O-EtCyclic (5-membered ring)Cyclic (6-membered ring)sec-Bu-O-t-Bu
Boiling Point (°C) 34.666101~120-130 (estimated)
Dielectric Constant (20°C) 4.37.62.2Lower (estimated)
Solvating Ability for Cations ModerateGoodModeratePoor to Moderate
Steric Hindrance around Oxygen LowLowLowHigh
Expected SN2 Reaction Rate ModerateHighModerate to LowLow
Observed SN2 Yield (Example) GoodExcellentGoodLower (predicted)

Discussion of Performance:

  • Diethyl Ether: A traditional and effective solvent for many SN2 reactions. Its low boiling point can be a limitation for reactions requiring higher temperatures.

  • Tetrahydrofuran (THF): Often considered a superior solvent for SN2 reactions compared to diethyl ether. Its cyclic structure makes the lone pairs on the oxygen more accessible for solvating cations, and it has a higher dielectric constant.[3] Its higher boiling point also allows for a wider range of reaction temperatures.

  • 1,4-Dioxane: While a polar aprotic ether, its performance in SN2 reactions can be variable. It has a lower dielectric constant than THF and its chair conformation can influence its solvating properties.

  • This compound: The significant steric hindrance provided by the tert-butyl and sec-butyl groups is the most critical factor influencing its performance. This steric bulk is expected to:

    • Reduce Cation Solvation: The bulky alkyl groups will hinder the ability of the ether oxygen's lone pairs to effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaI). This can lead to lower solubility of the nucleophilic salt and reduced dissociation, thereby lowering the concentration of the "free" nucleophile.

    • Potentially Hinder Transition State Solvation: The transition state of an SN2 reaction is often more polar than the reactants. While a polar aprotic solvent is generally good for SN2 reactions, a sterically hindered solvent like this compound may be less effective at solvating and stabilizing this charged transition state compared to less hindered ethers like THF.

    • Result in Slower Reaction Rates and Lower Yields: Due to the factors mentioned above, SN2 reactions in this compound are predicted to be significantly slower and may result in lower yields compared to reactions in less sterically encumbered ether solvents like THF or diethyl ether. The steric hindrance around the solvent molecule itself can impede the necessary molecular organization for the reaction to proceed efficiently.[4]

Experimental Protocols

To provide a practical context for comparing these solvents, two representative SN2 reaction protocols are detailed below. These can be adapted to systematically evaluate the performance of this compound against other ethers.

Experiment 1: Finkelstein Reaction - Conversion of 1-Bromobutane to 1-Iodobutane

This classic SN2 reaction involves the substitution of a bromide ion by an iodide ion. The reaction is driven to completion by the precipitation of sodium bromide in acetone, but for a comparative study in ether solvents, the reaction can be monitored over time.

Methodology:

  • Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, place 10 mmol of sodium iodide and 20 mL of the ether solvent to be tested (diethyl ether, THF, 1,4-dioxane, or this compound).

  • Reactant Addition: To each flask, add 8 mmol of 1-bromobutane.

  • Reaction Conditions: Heat the reaction mixtures to a gentle reflux for a specified period (e.g., 2 hours).

  • Work-up: After cooling to room temperature, quench the reaction by adding 20 mL of water. Extract the aqueous layer with 3 x 15 mL of diethyl ether. Combine the organic layers, wash with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, and then with brine.

  • Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Analyze the crude product by gas chromatography (GC) or ¹H NMR to determine the conversion and yield of 1-iodobutane.

Experiment 2: Synthesis of an Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile SN2 reaction for the formation of ethers from an alkoxide and a primary alkyl halide.

Methodology:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 10 mmol of sodium hydride to 20 mL of the chosen ether solvent. Cool the suspension in an ice bath and slowly add 10 mmol of a primary alcohol (e.g., benzyl alcohol). Stir until hydrogen evolution ceases.

  • Alkyl Halide Addition: To the resulting alkoxide solution, add 9 mmol of a primary alkyl halide (e.g., ethyl iodide) dropwise.

  • Reaction Conditions: Allow the reaction to stir at room temperature for a set time (e.g., 4 hours) or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with the ether solvent used for the reaction. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure and analyze the residue by GC or ¹H NMR to determine the yield of the ether product.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LG X⁻ TS->LG Leaving Group Departs Solvent_Effect A Ether Solvent Choice B Steric Hindrance A->B C Cation Solvation Efficiency A->C D Transition State Stabilization A->D B->C High hindrance reduces efficiency E SN2 Reaction Rate & Yield B->E High hindrance decreases rate C->E Good solvation increases rate D->E Good stabilization increases rate

References

2-(tert-butoxy)butane: A Safer, More Stable Alternative to Diethyl Ether in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organometallic chemistry, the choice of solvent is paramount, directly influencing reaction safety, efficiency, and scalability. For decades, diethyl ether has been a workhorse solvent for a vast array of organometallic transformations, most notably in the preparation and reaction of Grignard and organolithium reagents. However, its high volatility, low flash point, and notorious propensity to form explosive peroxides pose significant safety risks. This guide presents a comprehensive comparison of 2-(tert-butoxy)butane (also known as sec-butyl tert-butyl ether) and diethyl ether, highlighting the significant advantages of the former in terms of safety and stability, supported by physical property data and theoretical performance considerations.

Executive Summary

This compound emerges as a superior alternative to diethyl ether for many organometallic applications, primarily due to its enhanced safety profile. Its higher boiling point and flash point significantly reduce the risk of fire, while its structural hindrance dramatically curtails the formation of dangerous peroxides. While direct comparative performance data in organometallic reactions is not extensively available in the reviewed literature, the physical and chemical properties of this compound suggest its potential for improved reaction control and a broader operating temperature range. This guide is intended for researchers, scientists, and drug development professionals seeking safer and more robust solvent systems for their organometallic reactions.

Physical and Safety Properties: A Head-to-Head Comparison

The physical properties of a solvent are critical determinants of its suitability for specific applications, impacting everything from reaction kinetics to ease of handling and safety. The following table provides a clear comparison of the key physical and safety parameters of this compound and diethyl ether.

PropertyThis compoundDiethyl EtherAdvantage of this compound
Molecular Formula C₈H₁₈O(C₂H₅)₂O-
Molecular Weight 130.23 g/mol 74.12 g/mol -
Boiling Point 117 °C[1][2]34.6 °C[3]Significant. Higher boiling point allows for a wider reaction temperature range and reduces solvent loss through evaporation.
Flash Point 13.7 °C[1][2]-40 °C[3]Critical. A much higher flash point drastically reduces the risk of fire and explosion.
Density ~0.778 g/cm³[1]0.710 g/mL[3]-
Peroxide Formation Significantly lower tendencyHigh tendency, forms explosive peroxides[4][5][6]Major. Structural hindrance around the ether oxygen in this compound inhibits the radical-mediated autoxidation process that leads to peroxide formation. This is a critical safety advantage.
Water Solubility Insoluble (predicted)Soluble (at 20°C)[3]Facilitates easier aqueous work-ups and phase separations.

The Critical Advantage: Reduced Peroxide Hazard

One of the most significant drawbacks of diethyl ether is its propensity to form explosive peroxides upon exposure to air and light.[4][5][6] This well-documented hazard necessitates stringent storage and handling protocols, including dating containers upon opening and periodic testing for peroxides. The formation of diethyl ether hydroperoxide and its polymeric forms can lead to violent explosions, particularly upon concentration during distillation.[4][6]

This compound, being a tertiary ether, exhibits a markedly reduced tendency to form peroxides. The steric bulk of the tert-butyl and sec-butyl groups surrounding the ether oxygen atom sterically hinders the abstraction of a hydrogen atom from the alpha-carbon, which is the initial step in the autoxidation process. This inherent structural stability translates to a significantly longer and safer shelf life, reducing the risk of catastrophic accidents in the laboratory.

Peroxide_Formation_Comparison cluster_DEE Diethyl Ether cluster_TBB This compound DEE Diethyl Ether DEE_Radical Ether Radical DEE->DEE_Radical H abstraction Radical Radical Initiator (Light, Air) Radical->DEE_Radical Peroxide Diethyl Ether Hydroperoxide (Explosive!) DEE_Radical->Peroxide + O₂ TBB This compound Hindrance Steric Hindrance TBB->Hindrance Inhibits H abstraction

Caption: Comparative pathway of peroxide formation.

Performance in Organometallic Reactions: A Theoretical Perspective

While direct, quantitative comparisons of this compound and diethyl ether in organometallic reactions are scarce in the available literature, we can infer potential performance advantages based on its chemical structure and physical properties.

Grignard Reagent Formation and Reactions

Ethereal solvents are crucial for the formation and stabilization of Grignard reagents (RMgX). The lone pairs on the ether oxygen coordinate to the magnesium atom, solubilizing the reagent and enhancing its reactivity.

  • Solvating Ability: The steric bulk around the oxygen atom in this compound might lead to a different solvation sphere around the magnesium center compared to the less hindered diethyl ether. This could potentially influence the aggregation state of the Grignard reagent (the Schlenk equilibrium) and, consequently, its reactivity.

  • Reaction Temperature: The significantly higher boiling point of this compound (117 °C) compared to diethyl ether (34.6 °C) allows for Grignard reactions to be conducted at elevated temperatures. This can be particularly advantageous for the formation of Grignard reagents from less reactive organic halides (e.g., chlorides) or for reactions that require thermal activation.

Caption: Solvation of a Grignard reagent.

Organolithium Reactions

Similar to Grignard reagents, organolithium reagents are highly basic and nucleophilic and are typically used in aprotic solvents. While ethers are common, their stability towards these potent reagents is a concern. Diethyl ether can be cleaved by some organolithium reagents, especially at elevated temperatures. The increased steric hindrance in this compound may offer greater stability against such cleavage reactions, leading to cleaner reaction profiles and higher yields.

Experimental Protocols

While specific protocols using this compound are not widely published, the following general procedure for a Grignard reaction can be adapted. The primary modification would be the adjustment of reaction temperature to leverage the higher boiling point of this compound, if desired.

General Protocol for Grignard Reagent Formation and Reaction with a Ketone

Materials:

  • Magnesium turnings

  • Anhydrous this compound or diethyl ether

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone (e.g., benzophenone)

  • Iodine crystal (as an initiator)

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

  • Appropriate glassware (flame-dried) and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in the anhydrous ether solvent.

    • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the onset of bubbling.

    • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at a gentle reflux (or a higher temperature if using this compound) until the magnesium is consumed.

  • Reaction with the Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the ketone in the same anhydrous ether solvent and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate amount of time (typically 1-2 hours).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the ether solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by appropriate methods such as recrystallization or column chromatography.

Experimental_Workflow start Start prep_glassware Flame-dry glassware under inert atmosphere start->prep_glassware add_mg Add Mg turnings and iodine prep_glassware->add_mg initiation Initiate Grignard formation add_mg->initiation prep_halide Prepare solution of alkyl/aryl halide in ether prep_halide->initiation addition Dropwise addition of remaining halide solution initiation->addition reflux Reflux until Mg is consumed addition->reflux cool_grignard Cool Grignard reagent to 0 °C reflux->cool_grignard react Dropwise addition of ketone solution cool_grignard->react prep_ketone Prepare solution of ketone in ether prep_ketone->react warm_stir Warm to RT and stir react->warm_stir quench Quench with sat. aq. NH₄Cl warm_stir->quench workup Aqueous work-up and extraction quench->workup purify Dry, concentrate, and purify product workup->purify end End purify->end

Caption: General workflow for a Grignard reaction.

Conclusion and Future Outlook

This compound presents a compelling case as a safer and more stable alternative to diethyl ether in organometallic chemistry. Its superior physical properties, particularly its higher boiling and flash points, and its significantly reduced tendency to form explosive peroxides, address the primary hazards associated with diethyl ether. While direct experimental comparisons of reaction performance are needed to fully elucidate its potential, the theoretical advantages of a wider operating temperature range and enhanced stability against highly reactive organometallic reagents are substantial.

For researchers and professionals in drug development and chemical synthesis, the adoption of this compound can lead to inherently safer processes, reduced risk of hazardous incidents, and potentially improved reaction control. Further investigation into the performance of this compound across a range of common organometallic reactions is warranted and encouraged to fully realize its benefits as a modern, safer solvent for synthesis.

References

A Comparative Study of Reaction Kinetics: 2-(tert-butoxy)butane and Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-(tert-butoxy)butane and 1,4-dioxane, two ether compounds with distinct structural features that influence their reactivity. While both are ethers, the presence of a sterically hindered tert-butoxy group in this compound and the cyclic structure of dioxane lead to different kinetic profiles in various reactions, particularly oxidation. This comparison is crucial for understanding their stability, potential for degradation, and application as solvents or reagents in chemical synthesis.

Due to the limited availability of direct kinetic data for the oxidation of this compound in the reviewed literature, this guide will utilize kinetic data for the structurally related methyl tert-butyl ether (MTBE) as a comparative proxy. The presence of the tert-butoxy group in both compounds makes MTBE a relevant model for understanding the reactivity of this compound.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes key kinetic data for the oxidation of dioxane and methyl tert-butyl ether (MTBE), offering insights into their relative reactivity under similar oxidative conditions.

CompoundReactionOxidizing AgentRate LawRate Constant (k)Temperature (°C)pHReference
1,4-DioxaneOxidationFenton's Reagent (H₂O₂/Fe²⁺)Pseudo-first-orderNot explicitly stated, but 99% degradation in 120 minRoom Temp2.8[1]
Methyl tert-butyl ether (MTBE)OxidationFenton's Reagent (H₂O₂/Fe²⁺)Two-stage reactionNot explicitly stated, but 99% reduction in 120 minRoom Temp2.8[1]

Note: The provided references indicate that both dioxane and MTBE undergo significant degradation with Fenton's reagent under acidic conditions. While specific rate constants were not detailed in the abstracts, the high percentage of degradation within a similar timeframe suggests comparable overall reactivity under these specific conditions. However, the reaction mechanisms and intermediate products differ, highlighting the influence of their distinct molecular structures.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are outlines of experimental protocols for studying the oxidation kinetics of ethers like dioxane and MTBE.

Oxidation of Ethers using Fenton's Reagent

This protocol is based on the study of MTBE degradation by Fenton's reagent and can be adapted for other ethers like dioxane and this compound.[1]

Objective: To determine the rate of degradation of the ether by hydroxyl radicals generated from the Fenton reaction.

Materials:

  • Ether (e.g., 1,4-dioxane, MTBE)

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Batch reactor

  • Analytical instrument for measuring ether concentration (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Prepare a stock solution of the ether in deionized water to a known initial concentration (e.g., 1 mM).

  • Adjust the pH of the solution to the desired value (e.g., 2.8) using sulfuric acid or sodium hydroxide.

  • Initiate the reaction by adding a predetermined amount of ferrous sulfate (e.g., 2 mM) followed by hydrogen peroxide (e.g., 15 mM) to the ether solution in the batch reactor at a constant temperature (e.g., room temperature).

  • Collect samples at regular time intervals.

  • Quench the reaction in the collected samples immediately to stop further degradation. This can be achieved by adding a substance that scavenges the remaining oxidants, such as sodium sulfite.

  • Analyze the concentration of the ether in each sample using a suitable analytical method like GC-MS.

  • Plot the concentration of the ether as a function of time to determine the reaction kinetics. The rate law and rate constant can be determined by fitting the experimental data to appropriate kinetic models (e.g., pseudo-first-order, second-order).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized oxidation pathway for ethers and a typical experimental workflow for kinetic studies.

OxidationPathway Ether Ether (R-O-R') Ether_Radical Ether Radical (•R-O-R' or R-O-•R') Ether->Ether_Radical H-abstraction Radical_Initiation Radical Initiation (e.g., •OH from Fenton's Reagent) Oxygen_Addition O₂ Addition Peroxy_Radical Peroxy Radical (ROO•) Ether_Radical->Peroxy_Radical Intermediate_Products Intermediate Products (e.g., Aldehydes, Ketones, Esters) Peroxy_Radical->Intermediate_Products Further Reactions Final_Products Final Products (CO₂, H₂O) Intermediate_Products->Final_Products Oxidation

Caption: Generalized oxidation pathway of ethers.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare Reactant Solution (Ether in Water) Adjust_pH Adjust pH Prep_Solution->Adjust_pH Initiate_Reaction Initiate Reaction (Add Oxidizing Agent) Adjust_pH->Initiate_Reaction Sampling Collect Samples at Time Intervals Initiate_Reaction->Sampling Quench_Reaction Quench Reaction Sampling->Quench_Reaction Analyze_Concentration Analyze Ether Concentration (e.g., GC-MS) Quench_Reaction->Analyze_Concentration Plot_Data Plot Concentration vs. Time Analyze_Concentration->Plot_Data Determine_Kinetics Determine Rate Law and Rate Constant Plot_Data->Determine_Kinetics

Caption: Experimental workflow for kinetic studies.

Discussion of Comparative Kinetics

The reactivity of ethers in oxidation reactions is largely dictated by the stability of the radical intermediate formed upon hydrogen abstraction. The ether oxygen atom activates adjacent C-H bonds, making them more susceptible to attack by radicals.

  • Dioxane: As a cyclic ether, dioxane possesses four equivalent secondary C-H bonds adjacent to the oxygen atoms. Hydrogen abstraction from any of these positions leads to a resonance-stabilized radical, contributing to its reactivity.

  • This compound: This ether has a more complex structure with primary, secondary, and tertiary C-H bonds. The tert-butoxy group introduces significant steric hindrance around one side of the ether oxygen. The most likely site for initial hydrogen abstraction would be the secondary C-H bond on the sec-butyl group, as it is adjacent to the ether oxygen and less sterically hindered than the tertiary carbons of the tert-butyl group. The stability of the resulting radical would be a key determinant of its reactivity. The electron-donating effect of the alkyl groups would also influence the stability of the radical intermediate.

  • MTBE (as a proxy): In MTBE, the primary C-H bonds of the methoxy group and the tertiary C-H bonds of the tert-butyl group are available for abstraction. Studies on MTBE oxidation with Fenton's reagent have identified intermediates such as tert-butyl formate, tert-butyl alcohol, methyl acetate, and acetone.[1] This product distribution suggests that both the methoxy and tert-butyl groups are susceptible to oxidative attack.

References

A Comparative Environmental and Safety Guide to 2-(tert-butoxy)butane and Other Common Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that extends beyond its chemical properties to encompass its environmental and safety profile. This guide provides an objective comparison of 2-(tert-butoxy)butane against other frequently used ethers—diethyl ether, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF)—with a focus on their environmental and safety characteristics, supported by available experimental data.

Executive Summary

Ethers are a ubiquitous class of solvents in the modern laboratory, valued for their solvating power and relative inertness. However, their use is not without hazards, including high flammability and the potential for explosive peroxide formation. Furthermore, their environmental impact is a growing concern. This guide aims to consolidate key safety and environmental data to facilitate informed solvent selection. While comprehensive data is available for established solvents like diethyl ether and THF, information on newer alternatives such as this compound is less complete. 2-Methyltetrahydrofuran is emerging as a "greener" alternative due to its derivation from renewable sources and favorable safety profile.

Physical and Safety Properties

The following table summarizes key physical and safety data for the selected ethers. It is important to note that significant data gaps exist for this compound.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 32970-45-960-29-7109-99-996-47-9
Molecular Formula C₈H₁₈OC₄H₁₀OC₄H₈OC₅H₁₀O
Boiling Point (°C) 11734.66678-80
Flash Point (°C) 13.7-45-21-12
Autoignition Temp (°C) Not Available160321Not Available
Peroxide Formation PotentialHighHighPotential

Toxicological Data

Toxicological data is essential for assessing the human health risks associated with solvent handling. The following table presents available acute toxicity data. Again, there is a notable lack of publicly available data for this compound.

EndpointThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
LD50 Oral (rat) Not Available1215 mg/kg[1][2][3]1650 mg/kg[4][5]> 300 - 2000 mg/kg[6][7]
LD50 Dermal (rabbit) Not Available> 14,200 mg/kg[8]> 2000 mg/kg[9]4500 mg/kg[1][10]
LC50 Inhalation (rat) Not Available73,000 ppm (2 h)[1][2]21,000 ppm (3 h)[4][5]6000 ppm (4 h)[11]
Permissible Exposure Limit (PEL) - OSHA Not Established400 ppm (1200 mg/m³)[9][12][13]200 ppm (590 mg/m³)[10][14][15]Not Established[16]
Skin/Eye Irritation Not AvailableMild skin irritant, eye irritant[1][12]Skin and severe eye irritant[4]Skin irritant, causes serious eye damage[6]

Environmental Fate and Ecotoxicity

The environmental impact of solvents is a critical consideration. This includes their potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.

ParameterThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Biodegradability Not AvailableNot readily biodegradableInherently biodegradable[11]Not readily biodegradable
Log Kₒw Not Available0.89< 3[11]Not Available
Aquatic Toxicity (Fish, 96h LC50) Not Available> 10,000 mg/L (Lepomis macrochirus)[17]2160 mg/L (Pimephales promelas)[18][19]> 100 mg/L (Oncorhynchus mykiss)[3][20][21]
Aquatic Toxicity (Daphnia, 48h EC50) Not Available1380 mg/L[17]Not Available> 139 mg/L[3][20][21]

Experimental Protocols

Peroxide Detection in Ethers (Iodometric Titration)

Objective: To quantitatively determine the concentration of hydroperoxides in an ether sample.

Principle: Hydroperoxides oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. The amount of iodine formed is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.

Procedure:

  • Sample Preparation: In a flask, add a known volume of the ether to be tested to an equal volume of glacial acetic acid.

  • Reagent Addition: Add a few drops of a saturated potassium iodide (KI) solution.

  • Reaction: Swirl the flask and allow it to stand in the dark for approximately 5 minutes. The formation of a yellow to brown color indicates the presence of peroxides.

  • Titration: Titrate the solution with a standardized 0.01 N sodium thiosulfate solution until the yellow color fades.

  • Endpoint Determination: Add a few drops of a starch indicator solution. A blue-black color will form if iodine is present. Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

  • Calculation: The peroxide concentration can be calculated based on the volume of sodium thiosulfate solution used.

Standardized Ecotoxicity Testing Protocols
  • OECD 301F - Ready Biodegradability: Manometric Respirometry Test: This test evaluates the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[19][22][23][24][25] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand within a 10-day window.[22]

  • OECD 202 - Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to aquatic invertebrates.[14][16][17][18][26] Daphnia magna are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[14][16][17][18][26]

  • OECD 203 - Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[12][27][28][29][30] Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[12][27][28][29][30]

Visualizations

General Metabolic Pathway of Ethers

The primary route of metabolism for many ethers in the body involves oxidation by the cytochrome P450 enzyme system in the liver. This process, known as O-dealkylation, increases the water solubility of the ether, facilitating its excretion.

EtherMetabolism Ether Ether (R-O-R') CYP450 Cytochrome P450 (Oxidation) Ether->CYP450 O-dealkylation Intermediate Unstable Hemiacetal (R-CH(OH)-O-R') CYP450->Intermediate Alcohol Alcohol (R'-OH) Intermediate->Alcohol Aldehyde_Ketone Aldehyde/Ketone (R=O) Intermediate->Aldehyde_Ketone Excretion Excretion Alcohol->Excretion Aldehyde_Ketone->Excretion

Caption: General metabolic pathway of ethers via cytochrome P450 oxidation.

Experimental Workflow for Peroxide Testing

A systematic approach to handling and testing ethers for peroxides is crucial for laboratory safety. The following workflow outlines the key steps.

PeroxideTestingWorkflow Start Receive/Open Ether Container Date_Container Date Container Start->Date_Container Store Store in a Cool, Dark Place Date_Container->Store Periodic_Test Periodic Peroxide Test (e.g., every 3-6 months) Store->Periodic_Test Test_Negative Peroxide Test Negative (< 100 ppm) Periodic_Test->Test_Negative Test_Positive Peroxide Test Positive (≥ 100 ppm) Periodic_Test->Test_Positive Use_Solvent Safe to Use Test_Negative->Use_Solvent Use_Solvent->Periodic_Test Decontaminate Decontaminate or Dispose Test_Positive->Decontaminate End End of Workflow Decontaminate->End

Caption: Workflow for the safe handling and testing of peroxide-forming ethers.

Conclusion

The selection of an appropriate ether solvent requires a careful balance of performance, safety, and environmental impact.

  • Diethyl ether , while an effective solvent, poses significant fire and explosion hazards due to its extremely low flash point and high propensity for peroxide formation.

  • Tetrahydrofuran (THF) is a versatile solvent but is also highly flammable and a potent peroxide former. It exhibits some level of aquatic toxicity.

  • 2-Methyltetrahydrofuran (2-MeTHF) is presented as a more sustainable alternative, often derived from renewable resources.[27] While still flammable, its safety profile regarding peroxide formation and toxicity appears more favorable than THF in some respects.

  • This compound remains a compound with a significant number of data gaps in its safety and environmental profile. While its physical properties suggest a lower fire hazard compared to diethyl ether, the lack of comprehensive toxicological and ecotoxicological data necessitates a cautious approach to its use.

For researchers and drug development professionals, this guide underscores the importance of conducting thorough risk assessments before incorporating any solvent into a process. When possible, substituting hazardous solvents with greener and safer alternatives is a critical step towards more sustainable and responsible science. Further research into the safety and environmental impact of newer solvents like this compound is essential to broaden the palette of safer solvent choices.

References

A Comparative Guide to 2-(tert-butoxy)butane and Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the overall environmental footprint. While polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are widely utilized for their excellent solvating power, concerns over their toxicity and environmental impact have prompted a search for safer, more sustainable alternatives. This guide provides a comparative overview of 2-(tert-butoxy)butane, a less-common ether solvent, and traditional polar aprotic solvents, offering insights into their properties and potential applications.

Due to a notable scarcity of direct comparative experimental data for this compound in the scientific literature, this guide will also feature a detailed analysis of Cyclopentyl Methyl Ether (CPME), a well-characterized and increasingly popular ether solvent. CPME serves as a relevant case study to draw parallels and highlight the potential advantages of modern ether solvents over conventional polar aprotic solvents.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical properties is essential for its appropriate selection in a given application. The following table summarizes the key physicochemical properties of this compound and the commonly used polar aprotic solvents DMF, DMSO, and NMP. For a more comprehensive comparison, properties of the exemplar ether solvent, CPME, are also included.

PropertyThis compound (sec-Butyl tert-butyl ether)Cyclopentyl Methyl Ether (CPME)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 32970-45-9[1]5614-37-968-12-267-68-5872-50-4
Molecular Formula C₈H₁₈O[1]C₆H₁₂OC₃H₇NOC₂H₆OSC₅H₉NO
Molecular Weight ( g/mol ) 130.23[1]100.1673.0978.1399.13
Boiling Point (°C) 117[2][3]106153189202
Density (g/cm³) ~0.778[2]0.860.9441.1001.028
Flash Point (°C) 13.7[2]-1588791
Dielectric Constant (20°C) Not available~4.7 (estimated)36.746.732.2
Solubility in Water LowLow (1.1 g/100g )MiscibleMiscibleMiscible

Performance in Chemical Synthesis: A Comparative Analysis

While direct performance data for this compound is limited, the well-documented capabilities of CPME offer valuable insights into the potential of modern ether solvents as alternatives to polar aprotic solvents.

Polar Aprotic Solvents (DMF, DMSO, NMP):

  • Strengths: Their high polarity and ability to solvate a wide range of organic and inorganic compounds make them highly effective for many reactions, particularly those involving polar transition states or ionic intermediates. They are frequently used in nucleophilic substitution reactions (SNAr, SN2), polymer chemistry, and as formulation aids for poorly soluble active pharmaceutical ingredients (APIs).[4]

  • Weaknesses: Their high boiling points can make them difficult to remove post-reaction, often requiring high-vacuum distillation. More significantly, DMF and NMP are classified as Substances of Very High Concern (SVHC) under REACH regulations due to their reproductive toxicity. DMSO, while generally considered less toxic, can be challenging to remove completely and can pose issues in certain biological assays.

Ether Solvents (Exemplified by CPME):

  • Strengths: CPME has demonstrated excellent performance in a wide array of chemical transformations, including Grignard reactions, Suzuki couplings, Buchwald-Hartwig aminations, metal reductions, and Friedel-Crafts reactions.[5][6] Its key advantages include:

    • Low Peroxide Formation: Unlike many traditional ethers like THF and diethyl ether, CPME exhibits a significantly lower tendency to form explosive peroxides, enhancing laboratory safety.[6]

    • Stability: It is relatively stable under both acidic and basic conditions, broadening its applicability.[6]

    • Hydrophobicity: Its low miscibility with water facilitates straightforward work-ups and solvent recovery through phase separation, reducing wastewater generation.[7]

    • Azeotropic Water Removal: CPME forms an azeotrope with water, making it an effective solvent for reactions that require the removal of water, such as esterifications and acetalizations.[7]

  • Performance Comparison: In several studies, CPME has been shown to be a superior solvent compared to traditional ethers and, in some cases, can replace polar aprotic solvents. For instance, in reversible-addition fragmentation chain transfer (RAFT) and nitroxide-mediated polymerizations, CPME has been successfully used as a greener alternative to DMF and DMSO, achieving higher final conversions in some cases.[8]

The logical workflow for selecting a more sustainable solvent often involves considering a hierarchy of factors, starting with performance and progressively evaluating safety and environmental impact.

Solvent_Selection_Workflow Logical Workflow for Sustainable Solvent Selection cluster_0 Performance Criteria cluster_1 Sustainability Criteria A Define Reaction Requirements (Temperature, Reagent Compatibility) B Initial Solvent Screening (Solubility of Reactants and Products) A->B informs C Performance Evaluation (Reaction Kinetics, Yield, Purity) B->C leads to D Safety Assessment (Toxicity, Flammability, Peroxide Formation) C->D successful performance triggers E Environmental Impact Analysis (Biodegradability, Recyclability, Waste Generation) D->E favorable safety profile allows for F Select Optimal Sustainable Solvent E->F positive environmental assessment leads to

Caption: Logical Workflow for Sustainable Solvent Selection.

Experimental Protocols

To facilitate the independent evaluation of solvents, this section provides detailed, generalized methodologies for key experiments.

Experimental Protocol for Determining the Effect of Solvent on Reaction Rate

This protocol describes a general method for comparing the rate of a chemical reaction in different solvents using techniques like HPLC or GC for monitoring the reaction progress.

Objective: To determine the pseudo-first-order rate constant (k) of a reaction in this compound versus a polar aprotic solvent.

Materials:

  • Reactant A

  • Reactant B (in large excess)

  • This compound (or chosen ether solvent)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Internal standard

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Magnetic stirrer

  • Syringes for sampling

  • Vials for quenching and analysis

  • HPLC or GC instrument with an appropriate column and detector

Procedure:

  • Preparation:

    • Prepare stock solutions of Reactant A, Reactant B, and the internal standard in each solvent to be tested.

    • Ensure all solvents are of a suitable purity and are dry if the reaction is moisture-sensitive.

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add the solvent and the solution of Reactant B.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 60 °C) with stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the stock solution of Reactant A to the reaction vessel. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction in a vial containing a suitable quenching agent and a known amount of the internal standard.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of Reactant A relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of Reactant A (ln[A]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constants obtained in the different solvents to evaluate the solvent effect on the reaction rate.[9]

Experimental Protocol for Determining API Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of an active pharmaceutical ingredient (API) in various solvents.[10]

Objective: To determine the solubility of a given API in this compound and a polar aprotic solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (or chosen ether solvent)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation:

    • Add an excess amount of the API powder to a vial containing a known volume of the solvent to be tested. The presence of undissolved solids should be visible.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The appropriate time should be determined by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the original concentration of the API in the solvent, taking into account the dilution factor. This value represents the equilibrium solubility of the API in that solvent at the specified temperature.

    • Compare the solubility values obtained in the different solvents.

Conclusion

While direct, comprehensive data on the performance of this compound as a solvent in comparison to polar aprotic solvents is currently limited, the available information on its physical properties and the extensive research on similar modern ether solvents like CPME provide a strong basis for its consideration as a potentially greener and safer alternative. The case of CPME demonstrates that ether solvents can offer comparable or even superior performance in a variety of chemical reactions, coupled with significant advantages in terms of safety, stability, and ease of work-up.

For researchers, scientists, and drug development professionals, the imperative to adopt more sustainable practices necessitates a critical evaluation of traditional solvents. While polar aprotic solvents will continue to have their place, the exploration and adoption of well-characterized, high-performance alternatives like modern ethers represent a crucial step towards safer and more environmentally responsible chemical processes. The provided experimental protocols offer a framework for conducting in-house comparative studies to validate the suitability of these alternative solvents for specific applications.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(tert-butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the accurate quantification of 2-(tert-butoxy)butane, a volatile organic compound. The primary focus is on Gas Chromatography (GC) based methods, which are the industry standard for such analyses. This document outlines the performance of these methods, supported by experimental data drawn from the analysis of similar ether compounds and volatile organic compounds (VOCs).

Quantitative Data Summary

Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) are the most reliable and widely used methods for the quantification of this compound.[1] GC-FID is known for its robustness and wide linear range, while GC-MS offers superior selectivity and definitive compound identification.[2][3] The choice between these detectors depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for trace-level detection.

The following table summarizes the typical performance characteristics of these methods. The data presented are representative values based on validated methods for structurally similar ether compounds and other volatile organic compounds.[4][5][6]

ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)Alternative Method (HPLC)
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass analysisSeparation by GC, selective ion monitoringSeparation by liquid chromatography
Limit of Detection (LOD) ~1 mg/L~0.1-0.5 mg/L~0.01-0.1 mg/LNot suitable for direct analysis
Limit of Quantification (LOQ) ~3 mg/L~0.3-1.5 mg/L~0.03-0.3 mg/LNot suitable for direct analysis
**Linearity (R²) **>0.999>0.998>0.999Not applicable
Precision (%RSD) < 5%< 10%< 5%Not applicable
Accuracy (% Recovery) 95-105%90-110%95-105%Not applicable
Selectivity ModerateHighVery HighPoor for volatile compounds
Cost LowMediumMediumHigh (for derivatized compounds)
Throughput HighMediumMediumLow

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for the quantification of this compound, particularly in less complex sample matrices.[7]

1. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a known volume in a volumetric flask.[5]

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated linear range.

  • An internal standard (e.g., a non-interfering hydrocarbon or ether) should be added to the sample and calibration standards to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.[8]

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas: Nitrogen.[3]

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Add the internal standard to each calibration standard at the same concentration as in the sample.

  • Inject each standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and is ideal for complex matrices or when lower detection limits are required.[5] It can be operated in full scan mode for qualitative and quantitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[9]

1. Sample Preparation:

  • Sample preparation is similar to the GC-FID method. For trace analysis, a pre-concentration step such as headspace or solid-phase microextraction (SPME) may be employed.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1 (can be adjusted based on concentration).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 3 minutes at 180°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: m/z 40-200 for qualitative and quantitative analysis.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 57, 73, 115) for enhanced sensitivity.[10]

  • Injection Volume: 1 µL.

3. Calibration and Data Analysis:

  • Calibration and data analysis procedures are similar to the GC-FID method. In GC-MS, quantification is based on the peak area of a specific ion or the total ion chromatogram.

Alternative Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Direct analysis of highly volatile compounds like this compound by HPLC is generally not feasible due to their high vapor pressure and poor retention on typical reversed-phase columns.[11] While derivatization to a less volatile, UV-active compound could theoretically allow for HPLC analysis, this approach is cumbersome, introduces potential for errors, and is significantly less efficient than direct GC analysis. Therefore, HPLC is not a recommended or commonly validated method for the quantification of this compound.

Visualizations

Workflow for GC-Based Quantification of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Methanol) Solvent->Dilution IS Internal Standard IS->Dilution Injector GC Injector (Vaporization) Dilution->Injector Injection Column GC Column (Separation) Injector->Column Detector Detector Column->Detector FID FID Detector->FID MS MS Detector->MS Integration Peak Integration FID->Integration MS->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for the quantification of this compound using GC-FID or GC-MS.

References

Safety Operating Guide

Proper Disposal of 2-(tert-Butoxy)butane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2-(tert-Butoxy)butane (sec-butyl tert-butyl ether), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Key Safety and Disposal Information

This compound is a flammable liquid and requires handling as a hazardous waste. Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The primary hazard associated with this chemical is its ignitability, with a flashpoint of 13.7°C, classifying it as a D001 hazardous waste.[1] Furthermore, as an ether, this compound has the potential to form explosive peroxides upon prolonged storage and exposure to air and light. Therefore, careful inventory management and adherence to disposal timelines are critical.

Quantitative Data Summary
PropertyValueSource
CAS Number 32970-45-9[3][4]
Synonyms sec-butyl tert-butyl ether, Butane, 2-(1,1-dimethylethoxy)-[3][4]
Molecular Formula C8H18O[3][4]
Boiling Point 117°C[5]
Flash Point 13.7°C[6]
RCRA Waste Code D001 (Ignitable)[1][2]

Experimental Protocols: Peroxide Detection

Before disposal, older containers of this compound, especially those that have been opened, should be tested for the presence of peroxides.

Materials:

  • Potassium iodide (KI) solution (10%)

  • Glacial acetic acid

  • Sample of this compound in a test tube

Procedure:

  • In a fume hood, add 1 mL of the 10% potassium iodide solution to a test tube.

  • Carefully add 1 mL of glacial acetic acid.

  • Add 1-2 mL of the this compound to be tested.

  • Gently swirl the mixture.

  • Observation: The formation of a yellow to brown color indicates the presence of peroxides.

Caution: If a significant amount of peroxides is suspected (e.g., crystallization around the cap of an old container), do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Start: Identify this compound for Disposal peroxide_check Check for Peroxides (especially in opened/old containers) start->peroxide_check peroxide_present Peroxides Detected? peroxide_check->peroxide_present collect_waste Collect in a designated, labeled, and sealed hazardous waste container for flammable liquids. peroxide_present->collect_waste No ehs_contact Contact Environmental Health & Safety (EHS) Immediately! Do Not Move Container. peroxide_present->ehs_contact Yes schedule_pickup Arrange for hazardous waste pickup with your institution's EHS or a certified waste disposal vendor. collect_waste->schedule_pickup

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • This compound waste must be collected separately from non-hazardous waste.

  • It should be segregated as a flammable liquid and should not be mixed with other waste streams such as halogenated solvents or strong oxidizers.

3. Containerization:

  • Use a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid. The container should be in good condition and free from leaks or damage.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Ignitable).

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.

  • Ensure the container is kept closed at all times, except when adding waste.

5. Disposal Request and Pickup:

  • Once the container is full or the chemical is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound by evaporation in a fume hood or by pouring it down the drain.[7] This is a dangerous and non-compliant practice.

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 2-(tert-Butoxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols and logistical information for handling 2-(tert-Butoxy)butane, a volatile and flammable ether. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Hazard Data

Physical and Chemical Properties
PropertyThis compoundEthyl tert-butyl ethertert-Butyl methyl ether
CAS Number 32970-45-9[1]637-92-31634-04-4
Molecular Formula C8H18O[1]C6H14OC5H12O
Molecular Weight 130.23 g/mol [1]102.18 g/mol 88.15 g/mol
Boiling Point 117°C at 760 mmHg[1]71°C / 159.8°F[2]55.2°C
Flash Point 13.7°C[1]-19°C / -2.2°F[2]-28°C
Density 0.778 g/cm³[1]0.750 g/cm³0.74 g/cm³
Safety and Hazard Parameters
Hazard ParameterThis compoundEthyl tert-butyl ethertert-Butyl methyl ether
Explosive Limits Data not availableLEL: 1.23%, UEL: 7.7%LEL: 1.6%, UEL: 8.4%
LD50 Oral (Rat) Data not available7150 mg/kg[2]4 g/kg
LC50 Inhalation (Rat) Data not available>5880 mg/m³ (4h)[2]85 mg/L (4h)

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartEquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Inspect gloves for any signs of degradation or perforation before use.
Eyes Safety goggles or face shieldEssential for protecting eyes from splashes and vapors. Standard prescription glasses do not offer adequate protection.
Body Laboratory coatA flame-resistant lab coat should be worn to protect against accidental spills and splashes.
Respiratory Chemical fume hoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of flammable and potentially harmful vapors.

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram and procedural steps outline the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handle_dispense Dispense in Fume Hood prep_materials->handle_dispense Proceed to handling handle_use Perform Experimental Work handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Container cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Procedure

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and providing adequate airflow.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

2. Handling:

  • Dispense in Fume Hood: All dispensing and handling of this compound must occur within a certified chemical fume hood to control flammable vapors.

  • Avoid Ignition Sources: Ensure the work area is free of any potential ignition sources, such as open flames, hot plates, and spark-producing equipment.

  • Perform Experimental Work: Conduct your experiment, keeping the container of this compound closed when not in use.

  • Securely Close Container: After use, tightly seal the container to prevent the escape of vapors.

3. Cleanup and Disposal:

  • Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.

  • Segregate Waste: Collect all waste materials, including contaminated consumables, in a designated, compatible waste container.

  • Dispose of Waste: Transfer the sealed waste container to the designated hazardous waste accumulation area. Ensure the container is properly labeled with its contents.

  • Remove and Dispose of PPE: Remove gloves and any other contaminated disposable PPE and place them in the appropriate waste stream before leaving the laboratory. Wash hands thoroughly with soap and water.

By adhering to these safety protocols, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.